molecular formula C8H7ClINO2 B8347252 Ethyl 6-chloro-5-iodonicotinate

Ethyl 6-chloro-5-iodonicotinate

Cat. No.: B8347252
M. Wt: 311.50 g/mol
InChI Key: YSJAGDWWNXLMCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-chloro-5-iodonicotinate is a useful research compound. Its molecular formula is C8H7ClINO2 and its molecular weight is 311.50 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 6-chloro-5-iodonicotinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 6-chloro-5-iodonicotinate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H7ClINO2

Molecular Weight

311.50 g/mol

IUPAC Name

ethyl 6-chloro-5-iodopyridine-3-carboxylate

InChI

InChI=1S/C8H7ClINO2/c1-2-13-8(12)5-3-6(10)7(9)11-4-5/h3-4H,2H2,1H3

InChI Key

YSJAGDWWNXLMCJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(N=C1)Cl)I

Origin of Product

United States

Foundational & Exploratory

Ethyl 6-chloro-5-iodonicotinate (CAS 856166-01-3): A Comprehensive Technical Guide on Orthogonal Functionalization and Scale-Up

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and agrochemical development, highly functionalized heteroaromatic scaffolds are paramount. Ethyl 6-chloro-5-iodonicotinate (CAS 856166-01-3) stands out as a premium building block, offering a tri-orthogonal reactivity profile. By strategically leveraging the distinct electronic properties and bond dissociation energies of its iodo, chloro, and ester moieties, process chemists can execute rapid, site-selective functionalizations. This whitepaper provides an in-depth analysis of the compound's mechanistic pathways, highlights a kilo-scale case study on trifluoromethylation, and details self-validating experimental protocols for laboratory and pilot-scale execution.

Physicochemical Properties & Molecular Identity

Understanding the baseline physical parameters of this scaffold is critical for solvent selection, reaction monitoring, and downstream purification.

PropertyValue
Chemical Name Ethyl 6-chloro-5-iodonicotinate
CAS Number 856166-01-3
Molecular Formula C8H7ClINO2
Molecular Weight 311.50 g/mol
Appearance White to pale yellow crystalline powder
SMILES CCOC(=O)c1cc(I)c(Cl)nc1
Storage Conditions 2-8 °C, inert atmosphere, protect from light
Primary Utility Orthogonal cross-coupling intermediate

Strategic Reactivity & Mechanistic Pathways

The synthetic utility of Ethyl 6-chloro-5-iodonicotinate is driven by the precise causality of its electronic structure. The molecule acts as a self-directing system where the sequence of functionalization is dictated by thermodynamic and kinetic principles:

  • C5-Iodo Position (Primary Electrophile): The carbon-iodine bond possesses a significantly lower bond dissociation energy (~240 kJ/mol) compared to the carbon-chlorine bond (~330 kJ/mol). Consequently, low-valent transition metals (e.g., Pd(0), Cu(I)) undergo oxidative addition exclusively at the C5 position. This allows for selective Suzuki, Sonogashira, or trifluoromethylation reactions without disturbing the adjacent chloride.

  • C6-Chloro Position (Secondary Electrophile): Positioned ortho to the electron-withdrawing pyridine nitrogen, the C6 carbon is highly electron-deficient. Once the C5 position is functionalized (or if orthogonal conditions are applied), the C6-chloride is primed for Nucleophilic Aromatic Substitution (SNAr) by amines, alkoxides, or thiolates.

  • C3-Ester Position (Carboxyl Derivative): The ethyl ester provides a robust handle for standard carbonyl chemistry, including saponification to the free acid , direct amidation, or reduction to the corresponding alcohol.

ReactivityMap Core Ethyl 6-chloro-5-iodonicotinate (CAS: 856166-01-3) C5 C5-Iodo Position (Primary Electrophile) Core->C5 Pd/Cu Catalysis (Fast Oxidative Addition) C6 C6-Chloro Position (Secondary Electrophile) Core->C6 SNAr (Activated by Pyridine N) C3 C3-Ester Position (Carboxyl Derivative) Core->C3 Hydrolysis/Amidation (Standard Carbonyl Chem)

Fig 1: Orthogonal reactivity map of Ethyl 6-chloro-5-iodonicotinate.

Causality & Trustworthiness in Scale-Up: The Trifluoromethylation Case Study

One of the most critical industrial applications of this scaffold is the installation of a trifluoromethyl (-CF3) group at the C5 position. A landmark process developed by researchers at Boehringer Ingelheim demonstrated the kilo-scale trifluoromethylation of this exact structural motif .

The Scale-Up Challenge: Trifluoromethylation using inexpensive methyl chlorodifluoroacetate (MCDFA) generates highly reactive difluorocarbene intermediates. On a small scale, this is manageable. However, during kilo-lab scale-up, an excess concentration of carbenes leads to rapid telomerization, creating insoluble, highly fluorinated polymeric byproducts. These polymers cause severe foaming in the reactor and make liquid-liquid phase separations nearly impossible .

The Engineered Solution: To curb carbene formation and telomerization, the process relies on two causal adjustments:

  • Stoichiometric Copper: While catalytic copper is economically preferable, stoichiometric CuI acts as a rapid trap for the carbene, funneling it directly into the productive cross-coupling cycle before it can polymerize.

  • Controlled Dosing: MCDFA is added gradually over several hours to maintain a low steady-state concentration of the reactive carbene.

ProcessWorkflow Step1 1. Reactor Charging Substrate, CuI, KF in NMP Step2 2. Thermal Activation Heat to 120°C under N2 Step1->Step2 Step3 3. Controlled Addition Gradual dosing of MCDFA Step2->Step3 Prevents premature carbene formation Step4 4. Precipitation Quench Aqueous Oxalic Acid Step3->Step4 Limits fluorinated polymer byproducts Step5 5. Slurry Filtration Direct Product Isolation Step4->Step5 Removes Cu salts efficiently

Fig 2: Kilo-scale trifluoromethylation workflow emphasizing impurity control.

Step-by-Step Experimental Protocols

The following methodologies are designed as self-validating systems, ensuring that the operator can verify the chemical integrity of the reaction at critical junctures.

Protocol A: Copper-Catalyzed Trifluoromethylation (Kilo-Scale Adapted)

Adapted from Mulder et al. for the ethyl ester derivative.

  • Reactor Preparation: Charge a dry, Hastelloy or glass-lined reactor with Ethyl 6-chloro-5-iodonicotinate (1.0 equiv), CuI (1.2 equiv), and spray-dried KF (1.5 equiv) in anhydrous N-Methyl-2-pyrrolidone (NMP).

    • Causality: KF is required to activate the MCDFA via decarboxylation. Spray-dried KF is used to maximize surface area for the solid-liquid interface.

  • Thermal Activation: Purge the system with N2 for 30 minutes and heat the suspension to 120 °C.

    • Validation Checkpoint: Ensure system moisture is <500 ppm via Karl Fischer titration prior to heating. Trace water will irreversibly quench the active CF3-Cu species, drastically reducing the yield.

  • Controlled Dosing: Using a dosing pump, gradually add methyl chlorodifluoroacetate (MCDFA, 3.0 equiv) over 2.5 to 3 hours.

    • Causality: Gradual addition keeps the steady-state concentration of the difluorocarbene low, favoring productive cross-coupling over the formation of intractable fluorinated polymers.

  • Quenching & Isolation: Cool the reaction mixture to 25 °C. Slowly add an aqueous solution of oxalic acid.

    • Validation Checkpoint: The mixture should transition into a highly filterable slurry. Oxalic acid effectively chelates the copper, precipitating it as a copper-oxalate complex. This allows the crude organic product to be isolated via direct slurry filtration, completely bypassing tedious and emulsion-prone liquid-liquid extractions.

Protocol B: Selective Suzuki-Miyaura Cross-Coupling at the C5 Position

Designed to prevent C6-chloride activation.

  • Reagent Assembly: Combine Ethyl 6-chloro-5-iodonicotinate (1.0 equiv), the desired Arylboronic acid (1.05 equiv), Pd(dppf)Cl2 (0.05 equiv), and Na2CO3 (2.0 equiv) in a degassed mixture of 1,4-Dioxane/Water (4:1).

    • Causality: Using exactly 1.05 equivalents of the boronic acid prevents secondary over-coupling at the C6 position, exploiting the kinetic preference of Pd(0) for the C-I bond.

  • Kinetic Heating: Heat the mixture strictly to 60 °C for 4 hours under vigorous stirring.

    • Validation Checkpoint: Monitor conversion via HPLC. The internal temperature must not exceed 60 °C. Elevated temperatures (>80 °C) provide sufficient thermal energy to initiate oxidative addition into the stronger C-Cl bond, leading to bis-arylated impurities.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, wash with brine, dry over MgSO4, and concentrate under reduced pressure.

References

  • Mulder, J. A., et al. (2013). "Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate: Trifluoromethylation on Kilogram Scale." Organic Process Research & Development, 17(6), 940–945. URL:[Link]

  • Ritter, S. (2014). "Process Wednesday: trifluoromethylation on kilogram scale." Chemjobber / Chemical & Engineering News. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 22271477, 6-Chloro-5-iodonicotinic acid". URL:[Link]

Synthesis and Characterization of Ethyl 6-chloro-5-iodonicotinate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and agrochemical development, highly functionalized pyridine scaffolds serve as critical building blocks. Ethyl 6-chloro-5-iodonicotinate (CAS: 856166-01-3) is a privileged, multi-functionalized intermediate[1]. Featuring three orthogonal reactive sites—a C5-iodide, a C6-chloride, and a C3-ethyl ester—this molecule acts as a divergent hub for late-stage functionalization, including complex cross-coupling and trifluoromethylation workflows[2][3].

This whitepaper provides an authoritative, self-validating guide to the retrosynthetic rationale, step-by-step synthesis, and spectroscopic characterization of Ethyl 6-chloro-5-iodonicotinate, designed for researchers and process chemists requiring high-fidelity protocols.

Retrosynthetic Analysis & Mechanistic Rationale

The most cost-effective and regioselective route to Ethyl 6-chloro-5-iodonicotinate begins with 6-hydroxynicotinic acid [4]. The synthesis relies on exploiting the electronic properties of the pyridine ring to direct sequential functionalizations.

  • Regioselective Iodination: The hydroxyl group at the C6 position (which predominantly exists as its 2-pyridone tautomer) is strongly electron-donating. This activates the ring toward electrophilic aromatic substitution, directing the massive iodine electrophile exclusively to the sterically accessible C5 position.

  • Dual Deoxychlorination: The conversion of 6-hydroxy-5-iodonicotinic acid to 6-chloro-5-iodonicotinoyl chloride utilizes Phosphorus Oxychloride (

    
    ). This is not a simple substitution; it requires catalytic DMF to form a highly reactive Vilsmeier-Haack intermediate. This intermediate simultaneously converts the carboxylic acid into an acid chloride and the pyridone oxygen into a leaving group, which is subsequently displaced by a chloride ion to restore aromaticity.
    
  • Nucleophilic Acyl Substitution: The highly electrophilic acid chloride is trapped with ethanol in the presence of a mild base to yield the final ethyl ester.

Synthesis A 6-Hydroxynicotinic acid (Starting Material) B 6-Hydroxy-5-iodonicotinic acid (Intermediate 1) A->B I2, KIO3, H2SO4 Electrophilic Aromatic Substitution C 6-Chloro-5-iodonicotinoyl chloride (Intermediate 2) B->C POCl3, DMF (cat.), Reflux Deoxychlorination D Ethyl 6-chloro-5-iodonicotinate (Target Product) C->D EtOH, Et3N, 0°C to RT Esterification

Fig 1: Three-step divergent synthesis of Ethyl 6-chloro-5-iodonicotinate from 6-hydroxynicotinic acid.

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems. Causality for each reagent choice is explicitly defined to ensure process robustness.

Step 1: Synthesis of 6-Hydroxy-5-iodonicotinic acid
  • Objective: Regioselective C5 iodination.

  • Reagents: 6-Hydroxynicotinic acid (1.0 eq), Iodine (

    
    , 0.6 eq), Potassium iodate (
    
    
    
    , 0.3 eq), 2M
    
    
    .
  • Procedure:

    • Suspend 6-hydroxynicotinic acid in 2M

      
       and heat to 80°C.
      
    • Add

      
       and 
      
      
      
      sequentially.
    • Stir the reaction mixture at 80°C for 12 hours.

    • Cool to room temperature, filter the resulting precipitate, wash with water and cold ethanol, and dry under vacuum.

  • Causality & Validation:

    
     acts as an in-situ oxidant. It oxidizes the hydrogen iodide (
    
    
    
    ) byproduct back into
    
    
    . This ensures 100% atom economy for the iodine source and prevents the accumulation of reductive
    
    
    , which could stall the reaction.
Step 2: Synthesis of 6-Chloro-5-iodonicotinoyl chloride
  • Objective: Simultaneous chlorination of the C6-hydroxyl and C3-carboxylic acid.

  • Reagents: 6-Hydroxy-5-iodonicotinic acid (1.0 eq),

    
     (5.0 eq), DMF (0.1 eq).
    
  • Procedure:

    • Suspend the intermediate from Step 1 in neat

      
       under an inert atmosphere (
      
      
      
      ).
    • Add catalytic DMF dropwise (Caution: Exothermic gas evolution).

    • Reflux the mixture (105°C) for 4–6 hours until the suspension becomes a clear, dark solution.

    • Distill off the excess

      
       under reduced pressure. The crude acid chloride is used immediately in the next step to prevent hydrolysis.
      
  • Causality & Validation:

    
     serves as both the chlorinating agent and the solvent. The catalytic DMF is critical; it generates the chloromethyleneiminium ion (Vilsmeier reagent), which dramatically accelerates the deoxychlorination of the highly stable pyridone tautomer.
    
Step 3: Synthesis of Ethyl 6-chloro-5-iodonicotinate
  • Objective: Esterification of the highly reactive acid chloride.

  • Reagents: 6-Chloro-5-iodonicotinoyl chloride (1.0 eq), Absolute Ethanol (10.0 eq), Triethylamine (

    
    , 1.5 eq), Dichloromethane (DCM).
    
  • Procedure:

    • Dissolve the crude acid chloride in anhydrous DCM and cool to 0°C.

    • Add a mixture of Ethanol and

      
       dropwise to maintain the temperature below 5°C.
      
    • Allow the reaction to warm to room temperature and stir for 2 hours.

    • Quench with saturated aqueous

      
      , extract with DCM, dry over 
      
      
      
      , and concentrate. Purify via silica gel chromatography (Hexanes/Ethyl Acetate).
  • Causality & Validation:

    
     acts as an acid scavenger. By neutralizing the 
    
    
    
    generated during esterification, it prevents the acid-catalyzed degradation of the product and drives the equilibrium entirely to the right.

Physicochemical & Spectroscopic Characterization

Accurate characterization is paramount for downstream applications. Below are the consolidated quantitative data and spectral assignments for the purified target compound[5].

Table 1: Physicochemical Properties
PropertyValue
Chemical Name Ethyl 6-chloro-5-iodonicotinate
CAS Number 856166-01-3
Molecular Formula

Molecular Weight 311.50 g/mol
Physical State Off-white to pale yellow crystalline solid
Table 2: NMR Spectral Assignments (400 MHz, )
Chemical Shift (

, ppm)
MultiplicityIntegrationCoupling Constant (

)
Assignment & Causality
8.85 Doublet (d)1H2.0 HzPyridine C2-H: Highly deshielded by the adjacent electronegative nitrogen and the electron-withdrawing ester group.
8.60 Doublet (d)1H2.0 HzPyridine C4-H: Meta-coupled to C2-H. Deshielded by the adjacent ester, iodo, and chloro substituents.
4.42 Quartet (q)2H7.1 HzEster

:
Standard splitting by the adjacent methyl group.
1.41 Triplet (t)3H7.1 HzEster

:
Standard splitting by the adjacent methylene group.

Orthogonal Reactivity & Downstream Applications

The true value of Ethyl 6-chloro-5-iodonicotinate lies in its orthogonal reactivity profile. The C5-iodide and C6-chloride exhibit drastically different kinetics depending on the catalytic system applied[2][3].

  • C5-Iodide (Oxidative Addition): The carbon-iodine bond is significantly weaker than the carbon-chlorine bond. Under Palladium(0) catalysis (e.g., Suzuki-Miyaura or Sonogashira couplings), oxidative addition occurs exclusively at the C5 position. Furthermore, Copper-catalyzed trifluoromethylation (using MCDFA/KF/CuI) targets the C5-iodide to yield 5-(trifluoromethyl)nicotinates[3].

  • C6-Chloride (Nucleophilic Aromatic Substitution -

    
    ):  The C6-chloride is positioned ortho to the pyridine nitrogen and para to the ester. This renders the C6 position highly electron-deficient, allowing for rapid, catalyst-free 
    
    
    
    reactions with amines or alkoxides.

Downstream Hub Ethyl 6-chloro-5-iodonicotinate (Divergent Hub) C5 C5-Position (Iodide) Pd-Catalyzed Cross-Coupling (Suzuki, Sonogashira) Hub->C5 High Reactivity (Oxidative Addition) C6 C6-Position (Chloride) Nucleophilic Aromatic Substitution (SNAr with Amines/Alcohols) Hub->C6 Ortho-Activation (Nucleophilic Attack) CF3 C5-Trifluoromethylation Cu-Catalyzed (MCDFA/KF/CuI) Hub->CF3 Late-Stage Functionalization API Advanced API Scaffold C5->API C6->API CF3->API

Fig 2: Orthogonal reactivity of the scaffold enabling divergent late-stage functionalization.

References

  • BLD Pharm. "856166-01-3 | Ethyl 6-chloro-5-iodonicotinate Specification and CAS Data." BLD Pharm.
  • Benchchem. "Methyl 6-Chloro-5-iodonicotinate | 365413-29-2 | NMR and Characterization." Benchchem.
  • ResearchGate. "Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate: Trifluoromethylation on Kilogram Scale." ResearchGate.
  • ACS Publications. "Copper-Mediated C–X Functionalization of Aryl Halides." ACS Publications.
  • ASM Journals. "3-Hydroxypyridine Dehydrogenase HpdA Is Encoded by a Novel Four-Component Gene Cluster..." ASM Journals.

Sources

An In-Depth Technical Guide to the Solubility and Stability of Ethyl 6-chloro-5-iodonicotinate

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

Ethyl 6-chloro-5-iodonicotinate is a halogenated pyridine derivative that serves as a key building block in the synthesis of complex, biologically active molecules, particularly in the pharmaceutical and agrochemical sectors.[1] Its utility in drug discovery, for instance in the preparation of potent H3 receptor antagonists, underscores the importance of a comprehensive understanding of its physicochemical properties.[2] This guide provides an in-depth analysis of the solubility and stability of Ethyl 6-chloro-5-iodonicotinate. It is designed for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable experimental protocols to facilitate its effective use in research and development. We will explore its solubility profile in various solvent systems and delineate its stability under common stress conditions, providing a framework for handling, formulation, and analytical method development.

Introduction: The Physicochemical Landscape

The molecular architecture of Ethyl 6-chloro-5-iodonicotinate—featuring a pyridine core, an ethyl ester group, and two different halogen substituents (chloro and iodo)—dictates its chemical reactivity and physical behavior. The electron-withdrawing nature of the nitrogen atom, the ester, and the halogens makes the pyridine ring relatively electron-deficient, influencing its stability and interaction with solvents. While specific experimental data for this exact molecule is sparse in publicly available literature, we can infer its properties based on well-established chemical principles and data from analogous structures, such as Ethyl 6-chloronicotinate.[2][3]

Key Structural Features:

  • Pyridine Ring: A heterocyclic aromatic ring that can participate in various chemical reactions.

  • Ethyl Ester: A functional group susceptible to hydrolysis under acidic or basic conditions.

  • Chloro & Iodo Substituents: These halogens influence the molecule's lipophilicity and serve as potential sites for nucleophilic substitution reactions. The carbon-iodine bond is generally weaker and more reactive than the carbon-chlorine bond.

Understanding these features is the first step in predicting the compound's behavior and designing robust experimental plans.

Solubility Profile: A Multifaceted Analysis

Solubility is a critical parameter in drug development, influencing everything from reaction kinetics in synthesis to bioavailability in formulations.[4][5] The solubility of Ethyl 6-chloro-5-iodonicotinate is not a single value but a complex function of the solvent, temperature, and pH.

Predicted Solubility in Common Organic Solvents

Based on its structure—a moderately polar aromatic core with lipophilic halogen and ethyl groups—Ethyl 6-chloro-5-iodonicotinate is expected to exhibit good solubility in a range of common organic solvents. Its analogous, non-iodinated counterpart, Ethyl 6-chloronicotinate, is slightly soluble in chloroform and methanol.[2] We can extrapolate this to predict its general behavior.

Table 1: Predicted Solubility of Ethyl 6-chloro-5-iodonicotinate in Common Laboratory Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale & Causality
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN)HighThese solvents effectively solvate the polar pyridine ring and ester group through dipole-dipole interactions. DMSO is often a solvent of choice for creating high-concentration stock solutions for screening assays.[4]
Chlorinated Dichloromethane (DCM), ChloroformHigh to ModerateThe molecule's chloro and iodo groups contribute to favorable interactions with chlorinated solvents. Chloroform is noted for slight solubility with the analogous Ethyl 6-chloronicotinate.[2]
Alcohols Methanol, EthanolModerateThe hydroxyl group of alcohols can hydrogen bond with the pyridine nitrogen and ester oxygens, but the overall non-polar character of the molecule limits high solubility.
Ethers Tetrahydrofuran (THF), Diethyl EtherModerate to LowThese less polar solvents may struggle to effectively solvate the more polar regions of the molecule.
Non-Polar Hexanes, HeptaneVery LowThe significant polarity imparted by the pyridine ring, ester, and halogens prevents significant dissolution in non-polar aliphatic solvents.
Aqueous Water, Buffered SolutionsVery LowThe molecule is predominantly lipophilic and lacks easily ionizable groups, leading to poor aqueous solubility.
Aqueous Solubility & The Effect of pH

The aqueous solubility of Ethyl 6-chloro-5-iodonicotinate is expected to be very low. The pyridine nitrogen is weakly basic (predicted pKa of the conjugate acid is -1.95 ± 0.10 for the analogous Ethyl 6-chloronicotinate), meaning it will not become significantly protonated even in strongly acidic aqueous solutions.[2] Therefore, altering the pH is not expected to substantially increase its aqueous solubility. Furthermore, extreme pH conditions (either acidic or basic) risk causing chemical degradation via hydrolysis of the ester group.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method remains the gold standard for determining thermodynamic solubility, representing the equilibrium between the dissolved and solid states of a compound.[5][6]

Objective: To determine the equilibrium solubility of Ethyl 6-chloro-5-iodonicotinate in a specified solvent system at a controlled temperature.

Materials:

  • Ethyl 6-chloro-5-iodonicotinate (solid)

  • Selected solvents (e.g., pH 7.4 phosphate buffer, DMSO, Ethanol)

  • Scintillation vials or glass tubes with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF, low-binding)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Calibrated analytical balance and volumetric flasks

Methodology:

  • Preparation: Add an excess amount of solid Ethyl 6-chloro-5-iodonicotinate to a vial (e.g., 2-5 mg). The key is to ensure solid material remains at the end of the experiment, confirming saturation.

  • Solvent Addition: Add a precise volume of the pre-equilibrated solvent (e.g., 1 mL) to the vial.

  • Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for a sufficient duration to reach equilibrium. This can take 24 to 72 hours; preliminary time-course studies are recommended to confirm the time to equilibrium.[6]

  • Phase Separation: After equilibration, allow the vials to stand briefly to let the bulk of the solid settle. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the remaining undissolved solid.[7]

  • Sample Collection: Carefully collect an aliquot of the supernatant. For an additional purification step and to ensure no fine particles are carried over, filter the supernatant through a low-binding syringe filter.[6]

  • Dilution & Analysis: Dilute the clear filtrate with a suitable mobile phase to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated, stability-indicating HPLC-UV method.[7] The concentration is determined by comparing the peak area to a standard curve prepared from known concentrations of the compound.

  • Solid-State Analysis: After the experiment, it is good practice to analyze the remaining solid residue using techniques like XRPD or DSC to confirm that the compound has not changed its solid form (e.g., converted to a different polymorph or a solvate).[6]

Diagram 1: Experimental Workflow for Shake-Flask Solubility Determination

G cluster_prep 1. Preparation & Equilibration cluster_sep 2. Phase Separation cluster_analysis 3. Analysis & Quantification A Add Excess Solid Compound to Vial B Add Pre-equilibrated Solvent A->B C Seal & Agitate (24-72h at Temp) B->C D Centrifuge to Pellet Solid C->D Equilibrium Reached E Filter Supernatant (0.22 µm Syringe Filter) D->E F Dilute Filtrate E->F Clear Saturated Solution G Analyze via HPLC-UV F->G H Calculate Concentration vs. Standard Curve G->H

Caption: Workflow for determining thermodynamic solubility.

Chemical Stability: Predicting and Preventing Degradation

Stability testing is a crucial component of drug development, providing evidence on how the quality of a substance varies over time under the influence of environmental factors like temperature, humidity, and light.[8] For Ethyl 6-chloro-5-iodonicotinate, its stability is dictated by the resilience of the ester linkage and the halogen-substituted pyridine ring.

Forced Degradation (Stress Testing)

Stress testing is designed to intentionally degrade the compound to identify likely degradation products and establish degradation pathways.[8][9] This information is vital for developing stability-indicating analytical methods.[10]

Recommended Stress Conditions (based on ICH Q1A guidelines): [8]

  • Acid Hydrolysis: 0.1 M HCl at 60°C. The primary target is the ethyl ester, which can hydrolyze to the corresponding carboxylic acid (6-chloro-5-iodonicotinic acid).

  • Base Hydrolysis: 0.1 M NaOH at room temperature. Base-catalyzed hydrolysis of the ester is typically much faster than acid-catalyzed hydrolysis.

  • Oxidative Degradation: 3% H₂O₂ at room temperature. The electron-rich pyridine ring can be susceptible to oxidation, potentially forming N-oxides or undergoing ring opening.

  • Thermal Degradation: Dry heat (e.g., 80°C). This assesses the intrinsic thermal stability of the molecule. The analogous Ethyl 6-chloronicotinate is stable under recommended storage but may decompose with excess heat, releasing gases like CO, CO₂, NOx, and HCl.[3]

  • Photostability: Exposure to light as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter). Halogenated compounds can be susceptible to photolytic cleavage of the carbon-halogen bond.

Potential Degradation Pathways

Based on the functional groups present, several degradation pathways can be hypothesized. The most likely routes involve hydrolysis of the ester and potential reactions at the halogen positions or the pyridine ring itself under more forceful conditions.

Diagram 2: Potential Degradation Pathways for Ethyl 6-chloro-5-iodonicotinate

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_other Other Pathways (Harsh Conditions) Parent Ethyl 6-chloro-5-iodonicotinate Acid 6-chloro-5-iodonicotinic acid + Ethanol Parent->Acid Ester Cleavage Sub Nucleophilic Substitution (e.g., hydroxylation at C6) Parent->Sub C-Cl/C-I Cleavage Ox Oxidation (e.g., N-oxide formation) Parent->Ox Oxidative Stress Ring Ring Cleavage Ox->Ring Further Degradation

Caption: Hypothesized degradation routes for the title compound.

Recommendations for Storage and Handling

Based on the chemical nature of the compound and data from similar molecules, the following storage and handling procedures are recommended:

  • Storage Conditions: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at cool temperatures (2-8°C is common for such intermediates).[1][11][12] This minimizes exposure to moisture and atmospheric oxygen.

  • Light Exposure: Protect from light to prevent potential photolytic degradation. Use amber vials or store in a dark place.

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can induce rapid degradation.[3]

Conclusion

Ethyl 6-chloro-5-iodonicotinate is a valuable synthetic intermediate whose utility is maximized when its physicochemical properties are well understood. This guide provides a comprehensive framework for evaluating its solubility and stability. While it is predicted to have good solubility in polar aprotic and chlorinated organic solvents, its aqueous solubility is expected to be poor and largely pH-independent. The primary stability liabilities are hydrolytic cleavage of the ester bond under acidic or basic conditions and potential photolytic or oxidative degradation under stress.

By applying the detailed experimental protocols for solubility determination and forced degradation outlined herein, researchers can generate the robust data needed for efficient process development, stable formulation design, and the validation of reliable analytical methods. This foundational knowledge is essential for accelerating research and development programs that utilize this versatile chemical building block.

References

  • Raytor. (2026, January 22).
  • Alsenz, J., & Kansy, M. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
  • Nikolakakis, I., & Reppas, C. (n.d.). Analytical and Computational Methods for the Estimation of Drug-Polymer Solubility and Miscibility in Solid Dispersions Development. PMC.
  • Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
  • Kawakami, K. (n.d.). A review of methods for solubility determination in biopharmaceutical drug characterisation.
  • Sims, G. K., & O'Loughlin, E. J. (n.d.). Degradation of Pyridines in the Environment.
  • Boru, G. (n.d.).
  • Li, Y., et al. (n.d.). Microbial degradation and metabolic pathway of pyridine by a Paracoccus sp. strain BW001.
  • European Medicines Agency. (n.d.). Q 1 A (R2) Stability Testing of new Drug Substances and Products.
  • Singh, S., & Bakshi, M. (n.d.). Guidance on Conduct of Stress Tests to Determine Inherent Stability of Drugs. SciSpace.
  • Fisher Scientific. (2014, January 9).
  • ChemicalBook. (2026, January 13).
  • Coriolis Pharma. (2024, December 11).
  • Pokharna, G., et al. (2018, March 15). STABILITY TESTING GUIDELINES OF PHARMACEUTICAL PRODUCTS. Journal of Drug Delivery and Therapeutics.
  • Časaitė, V., et al. (n.d.). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. PMC.
  • Chem-Impex. (n.d.).
  • PubChem. (n.d.).
  • Gupta, N., O'Loughlin, E., & Sims, G. (2019).
  • National Institutes of Health. (n.d.).
  • PubChem. (n.d.).
  • ChemScene. (n.d.).
  • MilliporeSigma. (n.d.).
  • Kosmider, B., & El-Hellani, A. (2025, April 8). Stability of Flavoring Chemicals in e-Cigarette Liquids: A Naturalistic Product Aging Study over 24 months.
  • Benchchem. (n.d.). An In-Depth Technical Guide to the Synthesis of Ethyl 6-chloro-4-(methylamino)
  • American Chemical Society. (2020, September 22). Solubility Behaviors and Correlations of Common Organic Solvents. Figshare.
  • University of California, Los Angeles. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties 1.
  • Organic Chemistry Data. (n.d.). Common Organic Solvents: Table of Properties1,2,3.

Sources

Discovery of Novel Targeted Therapeutics via the Ethyl 6-chloro-5-iodonicotinate Scaffold: A Comprehensive Medicinal Chemistry Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery shifts toward highly targeted therapies, the strategic selection of chemical building blocks dictates the efficiency of the hit-to-lead optimization process. Among halogenated heterocycles, Ethyl 6-chloro-5-iodonicotinate (CAS: 856166-01-3) has emerged as a premier scaffold for the synthesis of complex pharmaceutical agents, particularly kinase inhibitors and GPCR ligands[1].

As a Senior Application Scientist, I have structured this guide to move beyond standard synthetic recipes. Here, we will dissect the mechanistic causality behind the orthogonal reactivity of this scaffold, detail self-validating experimental workflows, and explore its application in modern drug design.

Structural Rationale & Orthogonal Reactivity

The true value of Ethyl 6-chloro-5-iodonicotinate lies in its highly programmable, site-specific reactivity. The pyridine core is decorated with three distinct functional handles: an iodine atom at C5, a chlorine atom at C6, and an ethyl ester at C3.

The causality behind our synthetic strategy relies on the fundamental electronic and steric properties of these substituents:

  • C5-Iodine (Oxidative Addition Kinetics): The carbon-iodine bond is significantly weaker than the carbon-chlorine bond. In palladium-catalyzed cross-coupling reactions, the Pd(0) species undergoes oxidative addition into the C5–I bond orders of magnitude faster than the C6–Cl bond[2]. This allows for strict regiocontrol during initial functionalization.

  • C6-Chlorine (SNAr Activation): The C6 position is directly adjacent (ortho) to the pyridine nitrogen. The highly electronegative nitrogen withdraws electron density from the C6 carbon, heavily activating the C6–Cl bond toward Nucleophilic Aromatic Substitution (SNAr) by stabilizing the resulting anionic Meisenheimer complex[3].

  • C3-Ethyl Ester: Positioned meta to the halogens, the ester provides an electron-withdrawing effect that further activates the ring. It serves as a latent carboxylic acid, which can be unveiled late-stage for amide derivatization.

Synthetic Strategy & Workflow

To construct a diverse library of novel derivatives, we employ a three-stage sequential functionalization strategy.

SyntheticWorkflow Start Ethyl 6-chloro-5-iodonicotinate (Starting Material) Step1 C5 Regioselective Suzuki Coupling (Pd-cat) Start->Step1 Aryl Boronic Acid Step2 C6 Amination (Buchwald-Hartwig/SNAr) Step1->Step2 Amine Nucleophile Step3 C3 Ester Saponification & Amide Coupling Step2->Step3 LiOH, then Amine/HATU End Novel Pyridine-Based Drug Candidate Step3->End Final Purification

Synthetic workflow for derivatizing the Ethyl 6-chloro-5-iodonicotinate scaffold.

Quantitative Optimization of the C5-Coupling

Achieving high regioselectivity at C5 without premature C6-coupling or protodehalogenation requires precise catalytic tuning. Table 1 summarizes the optimization parameters for the initial Suzuki-Miyaura coupling.

Table 1: Optimization of C5-Regioselective Suzuki-Miyaura Coupling

EntryCatalyst SystemLigand Bite AngleSolvent SystemTemp (°C)C5-Product Yield (%)C6-Byproduct (%)
1Pd(PPh₃)₄MonodentateToluene/EtOH/H₂O906215
2Pd(OAc)₂ / SPhosMonodentate (Bulky)Dioxane/H₂O80788
3 Pd(dppf)Cl₂ Bidentate (Large) Dioxane/H₂O 80 91 < 2
4Pd₂dba₃ / XPhosMonodentate (Bulky)DMF/H₂O1005432

Causality Note: Entry 3 utilizes Pd(dppf)Cl₂. The large bite angle of the bidentate dppf ligand accelerates the reductive elimination step of the catalytic cycle, preventing the catalyst from resting in intermediate states that lead to off-target C6-insertion or degradation[2].

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. Each step includes built-in analytical checkpoints to ensure the integrity of the intermediate before proceeding.

Protocol A: Regioselective C5 Suzuki-Miyaura Coupling
  • Preparation: In an oven-dried Schlenk flask under N₂, charge Ethyl 6-chloro-5-iodonicotinate (1.0 eq), the desired aryl boronic acid (1.1 eq), and Pd(dppf)Cl₂ (0.05 eq).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and 2M aqueous K₂CO₃ (3:1 ratio, 0.1 M final concentration). Rationale: The biphasic system dissolves both the organic scaffold and the inorganic base, while water is strictly required to form the reactive boronate complex for transmetalation.

  • Reaction: Heat the mixture to 80°C for 4 hours.

  • Validation Checkpoint (LC-MS): Sample the organic layer. The desired product must show an [M+H]⁺ peak with a distinct 3:1 isotopic distribution pattern. If this chlorine isotope pattern is missing, over-coupling at C6 has occurred.

  • Workup: Filter through a Celite pad to remove palladium black, extract with EtOAc, and purify via flash chromatography (Hexane/EtOAc).

Protocol B: C6 Nucleophilic Aromatic Substitution (SNAr)
  • Preparation: Dissolve the C5-coupled intermediate (1.0 eq) in anhydrous N-Methyl-2-pyrrolidone (NMP).

  • Nucleophile Addition: Add the aliphatic or aromatic amine (2.0 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq).

  • Reaction: Heat to 110°C in a sealed tube for 12 hours. Rationale: Because the C5-aryl group introduces steric hindrance, elevated temperatures in a highly polar aprotic solvent (NMP) are necessary to drive the formation of the Meisenheimer complex.

  • Validation Checkpoint (LC-MS): Analyze the crude mixture. The complete disappearance of the 3:1 chlorine isotope pattern confirms the successful displacement of the C6-chloride.

  • Workup: Dilute with water to precipitate the product. Filter and wash with cold water to remove residual NMP and DIPEA.

Protocol C: C3 Ester Saponification and Amide Derivatization
  • Saponification: Dissolve the C6-functionalized intermediate in THF/MeOH/H₂O (2:1:1). Add LiOH·H₂O (3.0 eq) and stir at room temperature for 3 hours.

  • Acidification: Carefully acidify with 1M HCl to pH 3 to precipitate the free nicotinic acid derivative[3]. Filter and dry under vacuum.

  • Amidation: Suspend the acid in DMF. Add HATU (1.2 eq), the target amine (1.5 eq), and DIPEA (3.0 eq). Stir for 2 hours. Rationale: HATU rapidly converts the acid into an active HOAt ester, preventing epimerization and overcoming the steric bulk of the C5/C6 substituents.

  • Validation Checkpoint (HPLC): Confirm >95% purity of the final amide via reverse-phase HPLC before biological assaying.

Biological Application: Kinase Inhibitor Design

Derivatives of the Ethyl 6-chloro-5-iodonicotinate scaffold are frequently optimized into potent, ATP-competitive kinase inhibitors. The pyridine core acts as a hinge-binding motif, forming critical hydrogen bonds with the backbone amides of the kinase hinge region. The C5-aryl group typically projects into the hydrophobic pocket (back pocket), while the C6-amine extends toward the solvent-exposed region, improving aqueous solubility and pharmacokinetic properties.

SignalingPathway Ligand Growth Factor RTK Receptor Tyrosine Kinase Ligand->RTK Target Target Kinase (e.g., BRAF) RTK->Target Downstream MEK / ERK Cascade Target->Downstream Proliferation Cell Proliferation Downstream->Proliferation Inhibitor Pyridine Derivative (Inhibitor) Inhibitor->Target ATP-competitive Inhibition

Mechanism of action for novel pyridine-based kinase inhibitors blocking cell proliferation.

By systematically varying the functional groups at the C5, C6, and C3 positions, medicinal chemists can fine-tune the molecule's selectivity profile, shifting activity from off-target kinases to specific oncogenic drivers like BRAF, EGFR, or PI3K.

Conclusion

The Ethyl 6-chloro-5-iodonicotinate scaffold is a masterclass in rational chemical design. By exploiting the thermodynamic and kinetic differences between the C5-iodine and C6-chlorine bonds, researchers can execute highly precise, sequential cross-coupling and nucleophilic substitutions. When paired with rigorous, self-validating protocols, this building block significantly accelerates the hit-to-lead timeline in the discovery of novel targeted therapeutics.

References

  • [1] 856166-01-3 | Ethyl 6-chloro-5-iodonicotinate | BLD Pharm. BLD Pharmatech. Available at:

  • [3] 6-Chloro-5-iodonicotinic acid | 59782-87-5 - Sigma-Aldrich. Sigma-Aldrich. Available at:

  • [2] Buy Methyl 6-Chloro-5-iodonicotinate | 365413-29-2 - Smolecule. Smolecule. Available at:

Sources

Ethyl 6-chloro-5-iodonicotinate as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Ethyl 6-Chloro-5-Iodonicotinate: A Privileged Dihalogenated Scaffold for Orthogonal Functionalization in Drug Discovery

Structural Anatomy & The Principle of Orthogonal Reactivity

As a Senior Application Scientist, I frequently design synthetic routes that demand absolute regiocontrol. Ethyl 6-chloro-5-iodonicotinate (CAS: 856166-01-3) and its methyl analog (CAS: 365413-29-2) are masterclasses in programmed reactivity. Derived from the standard esterification of 6-chloro-5-iodonicotinic acid[1], this scaffold features three distinct, chemically addressable functional groups:

  • C5-Iodine: Highly susceptible to oxidative addition by low-valent transition metals (e.g., Pd(0), Cu(I)).

  • C6-Chlorine: Activated for Nucleophilic Aromatic Substitution (SNAr) by the adjacent electron-deficient pyridine nitrogen.

  • C3-Ester: A latent carboxylic acid or amide handle.

The causality behind its orthogonal reactivity lies in bond dissociation energies (BDE) and electronic distribution. The C-I bond is significantly weaker than the C-Cl bond, meaning that under controlled palladium-catalyzed conditions, oxidative addition occurs exclusively at C5[1]. Conversely, the C6-Cl bond is highly polarized by the ortho-nitrogen and para-ester, making it an ideal electrophile for SNAr once the C5 position is functionalized.

Strategic Workflows in Multistep Synthesis

The standard workflow leverages the kinetic preference of the C-I bond to perform a Suzuki-Miyaura or Sonogashira coupling first, followed by SNAr at the C-Cl bond. Interestingly, depending on the steric bulk of the nucleophile, this sequence can be reversed. This was elegantly demonstrated in the optimization of allosteric BCR-ABL1 inhibitors, where 6-chloro-5-iodonicotinic acid was first subjected to SNAr displacement with an amine prior to Suzuki coupling[2]. Furthermore, these dihalogenated scaffolds have proven robust enough for kilogram-scale copper-mediated C-X functionalizations[3].

Workflow SM Ethyl 6-chloro-5-iodonicotinate (C-I, C-Cl, Ester) Int1 C5-Arylated Intermediate (Suzuki) SM->Int1 Pd(0), R-B(OH)2 Selective C-I Activation Int2 C5, C6-Disubstituted Pyridine (SNAr) Int1->Int2 Amine, Base, Heat C-Cl SNAr Product Final Target (Amide/Acid) Int2->Product LiOH then Amine Ester Saponification

Figure 1: Orthogonal functionalization workflow of Ethyl 6-chloro-5-iodonicotinate.

Quantitative Data: Reactivity & Catalyst Selection

To ensure a self-validating system, one must select the correct catalyst and base to prevent premature ester hydrolysis or C-Cl activation. The tables below summarize the quantitative parameters dictating these synthetic choices.

Table 1: Reactivity Profile and Bond Dissociation Energies

Bond/Position Substituent Approx. Bond Dissociation Energy Primary Reaction Pathway
C5 Iodine (-I) ~213 kJ/mol Pd-Catalyzed Cross-Coupling (Oxidative Addition)
C6 Chlorine (-Cl) ~327 kJ/mol Nucleophilic Aromatic Substitution (SNAr)

| C3 | Ethyl Ester (-CO2Et)| N/A | Saponification, Amidation, Reduction |

Table 2: Catalyst & Condition Matrix for Selective C5 Coupling

Catalyst System Base Solvent System Temp (°C) C5:C6 Selectivity Mechanistic Notes
Pd(PPh3)4 Na2CO3 (aq) Toluene/EtOH 80 >95:5 Standard Suzuki conditions; highly selective.
Pd(dppf)Cl2 K2CO3 THF/H2O 80-100 >98:2 Excellent for sterically hindered boronic acids[1].

| XPhos Pd G3 | K3PO4 | Dioxane/H2O | 20-50 | >99:1 | Mild conditions; completely prevents ester hydrolysis. |

Experimental Methodologies (Self-Validating Protocols)

Here, I detail the exact protocols for the sequential functionalization of Ethyl 6-chloro-5-iodonicotinate. Every step is designed with built-in causality to ensure reproducibility and prevent downstream failures.

Protocol A: Chemoselective Suzuki-Miyaura Coupling at C-5

CatalyticCycle Pd0 Pd(0)L_n PdII_OA Pd(II)(Ar)(I)L_2 Pd0->PdII_OA Oxidative Addition (Fast at C5-I) PdII_TM Pd(II)(Ar)(R)L_2 PdII_OA->PdII_TM Transmetalation (R-B(OH)2, Base) PdII_TM->Pd0 Reductive Elimination (Yields C5-R)

Figure 2: Chemoselective Pd-catalyzed Suzuki-Miyaura cycle at the C5 position.

Step-by-Step Methodology:

  • Reagent Charging: To an oven-dried Schlenk flask, add Ethyl 6-chloro-5-iodonicotinate (1.0 equiv), the desired arylboronic acid (1.05 equiv), and Pd(dppf)Cl2 (0.05 equiv).

    • Causality: Pd(dppf)Cl2 is selected because its large bite angle accelerates reductive elimination, minimizing off-target dehalogenation. A slight excess of boronic acid compensates for potential protodeboronation.

  • Solvent & Base Addition: Add a degassed mixture of THF/Water (4:1 v/v) followed by K2CO3 (2.0 equiv).

    • Causality: The biphasic system dissolves both the organic substrates and the inorganic base. K2CO3 is a mild base that facilitates transmetalation without triggering premature saponification of the C3 ethyl ester[1].

  • Reaction Execution: Heat the mixture to 80 °C under an inert argon atmosphere for 4-6 hours.

    • Causality: Maintaining the temperature at 80-100 °C provides sufficient thermal energy to overcome the activation barrier for C-I oxidative addition while keeping the C-Cl bond thermodynamically stable[1].

  • Workup & Purification: Quench with aqueous NH4Cl, extract with EtOAc, and filter the organic layer through a pad of Celite.

    • Causality: NH4Cl neutralizes the base, acting as a self-validating stop-gap against background ester hydrolysis. The Celite filtration effectively removes precipitated palladium black, preventing catalyst carryover that could interfere with subsequent SNAr steps.

Protocol B: Nucleophilic Aromatic Substitution (SNAr) at C-6

Step-by-Step Methodology:

  • Reagent Charging: Dissolve the C5-arylated intermediate (1.0 equiv) in anhydrous N-Methyl-2-pyrrolidone (NMP). Add the nucleophilic amine (1.5 equiv) and N,N-Diisopropylethylamine (DIPEA) (2.0 equiv).

    • Causality: NMP is a highly polar aprotic solvent that stabilizes the Meisenheimer complex intermediate formed during SNAr. DIPEA acts as a non-nucleophilic proton sponge to neutralize the HCl byproduct, driving the reaction forward.

  • Reaction Execution: Stir the reaction mixture at 100-120 °C for 12 hours.

    • Causality: Unlike the C-I bond, the C-Cl bond requires significant thermal input to achieve the activation energy required for nucleophilic attack, despite being electronically activated by the pyridine ring[2].

  • Workup & Isolation: Cool to room temperature and pour into ice water to precipitate the product. Collect via vacuum filtration.

    • Causality: The highly lipophilic nature of the di-substituted nicotinate allows for direct precipitation from the aqueous NMP mixture, often bypassing the need for exhaustive chromatographic purification.

Applications in Medicinal Chemistry

The true value of this building block is realized in the synthesis of complex pharmaceuticals. For instance, the discovery and development of Asciminib (ABL001), a first-in-class allosteric inhibitor of the BCR-ABL1 tyrosine kinase used for chronic myeloid leukemia, heavily relied on the sequential functionalization of halogenated nicotinic acids[2]. By utilizing the orthogonal reactivity of the C5 and C6 positions, medicinal chemists were able to systematically explore structure-activity relationships (SAR) by independently varying the aryl group at C5 and the amine at C6[2][4].

References[1] Title: Buy Methyl 6-Chloro-5-iodonicotinate | 365413-29-2. Source: Smolecule. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGvkeCZqNpvATjNsPYtCJmtPmuXmRTBWFomt38LwO4fXR7e7IEUHUxPol6DqszA2zsU5yLrDs587OBw44I9lwHoc6FkWRoV_yQn--kBbF42Gt7hM6cNPpzSUiLMcMO30hkX_BK[4] Title: US8829195B2 - Compounds and compositions for inhibiting the activity of ABL1, ABL2 and BCR-ABL1. Source: Google Patents. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4E2OVU4XYJ1V3IMKkuq7ZcpLo0FvKY_5JEZ59ZjID1sJnXG9DiLUSK6ZD4hA2Qex0u0IpKX1QOlLy60B-aosKLx5d3vIcnw2GuGuV-TQ6zhUfgCgUDnKJVawV5i-SQ3fudaJ6kWTkCAvS[3] Title: Copper-Mediated C–X Functionalization of Aryl Halides. Source: ACS Publications. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGaROzmuD7ujukIDGLVTekkJgw0PzrfqSv4kYavTvnAAl1Y9krACCV6N7LJJ3k2Gr_2wabRPgGvEFN0B46nmIyKcblLe5kVImiA7elnsgUu8FGB3xBhx-Akp__X3ZzlxOtZc1nN-x3MoXda7Q==[2] Title: Discovery of Asciminib (ABL001), an Allosteric Inhibitor of the Tyrosine Kinase Activity of BCR-ABL1. Source: Journal of Medicinal Chemistry - ACS Publications. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdXze0yfrf9GKBBjEvWEBCs9S2-0YY2Lfm_MDk6I_ZATtEXeTeBzNc5GH67AXRtnsbzvObaDrxKxrFaobhMQR0lEwWmUWvu_4vhmunVH_ATfSEU96Lvin6kiYu2w8VYy6ctntZKINt4XqPzaXnJ7o=

Sources

A Technical Guide to the Safe Handling, Storage, and Disposal of Ethyl 6-chloro-5-iodonicotinate

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Introduction

Ethyl 6-chloro-5-iodonicotinate is a halogenated pyridine derivative that serves as a key building block in synthetic organic chemistry, particularly within the field of drug discovery and development. Its trifunctionalized heterocyclic structure makes it a versatile intermediate for creating complex molecular architectures. However, the presence of both chlorine and iodine substituents on the pyridine ring necessitates a robust and well-understood safety protocol. Compounds of this class, while invaluable in research, present potential toxicological and environmental hazards that must be managed with expertise.

This guide provides a comprehensive framework for the safe handling, storage, and disposal of Ethyl 6-chloro-5-iodonicotinate. As specific safety data for this exact compound is not extensively published, this document synthesizes information from structurally analogous compounds, such as ethyl 6-chloronicotinate and other halogenated pyridines, to establish a reliable and conservative safety paradigm. The core principle of this guide is to explain the causality behind each recommendation, empowering researchers to make informed decisions that ensure personal safety and environmental stewardship.

Section 1: Hazard Identification and Risk Assessment

A thorough understanding of a chemical's potential hazards is the foundation of safe laboratory practice. For Ethyl 6-chloro-5-iodonicotinate, we must infer its toxicological and physical hazards from its structural components: the ethyl nicotinate core, a chloro group, and an iodo group.

Physicochemical and Toxicological Profile (Predicted)

The properties of Ethyl 6-chloro-5-iodonicotinate are predicted based on data from closely related analogs. The presence of halogens significantly increases the molecular weight compared to the parent ester, suggesting it is a solid at room temperature with low volatility.

PropertyPredicted Value / InformationRationale & Causality
Physical Form SolidHigh molecular weight and halogen substitution favor a solid state. Analogs like Ethyl 6-chloro-5-nitronicotinate are solids.
GHS Classification (Predicted) WarningBased on analogs, it is expected to be an irritant and potentially harmful if swallowed.[1][2][3]
Pictograms (Predicted) GHS07 (Exclamation Mark)Indicates skin/eye irritation, and may cause respiratory irritation or be harmful if swallowed.[3]
Hazard Statements (Predicted) H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.These are the most common hazards for chlorinated and nitrated ethyl nicotinates, which serve as a conservative proxy.[1][2][4][5]
Primary Routes of Exposure Inhalation (of dust), Skin Contact, Eye Contact, Ingestion.As a solid, fine dust can be inhaled. Direct contact is a primary concern during handling.[6]
Incompatible Materials Strong oxidizing agents, Strong acids, Strong bases.These materials can react with the ester or the halogenated pyridine ring, potentially causing decomposition or violent reactions.[1]
Hazardous Decomposition Carbon oxides (CO, CO₂), Nitrogen oxides (NOx), Hydrogen chloride (HCl), Hydrogen iodide (HI).Thermal decomposition or combustion will break down the molecule, releasing toxic and corrosive gases.[1]
Environmental Hazards

The introduction of halogen atoms, particularly iodine, onto an aromatic ring system can significantly increase a compound's environmental persistence.[7] Iodinated organic compounds are noted for their potential to endure in aquatic systems and may not be effectively removed by conventional wastewater treatment.[8][9] Therefore, preventing the release of Ethyl 6-chloro-5-iodonicotinate into the environment is a critical responsibility.

Section 2: Exposure Controls and Personal Protection

Controlling exposure is a multi-layered strategy, beginning with engineering controls and culminating in the final barrier of personal protective equipment (PPE).

Engineering Controls

The primary engineering control for handling this compound is a certified chemical fume hood.

  • Causality: A fume hood is essential because it captures and exhausts fine dusts or powders that may become airborne during weighing and transfer operations. This prevents inhalation, which is a primary route of exposure for solid chemical compounds.[10] It also provides a contained space to manage any accidental spills. All manipulations of the solid compound should be performed within the fume hood.

Personal Protective Equipment (PPE)

PPE is the user's last line of defense. The selection of appropriate PPE must be based on a thorough risk assessment of the planned procedure.

PPE CategorySpecificationRationale & Causality
Hand Protection Nitrile gloves.Nitrile provides good resistance to a wide range of chemicals. Gloves should be inspected before use and changed immediately if contamination is suspected or after a maximum of 30-60 minutes of use to prevent permeation.[11][12]
Eye Protection Tight-sealing safety goggles or a face shield.Standard safety glasses are insufficient. Goggles are required to protect against airborne dust particles and accidental splashes.[1][13] A face shield should be used in conjunction with goggles when there is a significant risk of splashing.
Skin and Body Protection Long-sleeved laboratory coat.A closed-front lab coat prevents chemical dust from settling on personal clothing and skin. It should be laundered separately from personal clothing.[10]
Respiratory Protection Generally not required if handled in a fume hood.If engineering controls fail or for large-scale spills, a NIOSH-approved respirator with a particulate filter (e.g., N95) or an organic vapor cartridge may be necessary.[1][13]

Section 3: Safe Handling and Storage Protocols

Adherence to standardized protocols minimizes the risk of exposure and accidents.

Experimental Protocol: Weighing and Handling the Solid Compound

This protocol is designed to be self-validating by ensuring containment at every step.

  • Preparation: Don all required PPE (nitrile gloves, safety goggles, lab coat) before entering the laboratory.

  • Work Area Setup: Designate a specific area within a chemical fume hood for handling the compound. Cover the work surface with absorbent bench paper to contain any minor spills.

  • Weighing:

    • Use a tared weigh boat or glassine paper on an analytical balance located inside the fume hood if possible. If the balance is outside the hood, transfer a slightly larger amount than needed into a sealed container inside the hood.

    • Close the primary container of Ethyl 6-chloro-5-iodonicotinate immediately after removing the required amount.

    • Take the sealed container to the balance for weighing. This "secondary containment" method prevents contamination of the balance and the lab environment.

  • Transfer: Carefully transfer the weighed solid into the reaction vessel inside the fume hood. Use a spatula and tap it gently to ensure all material is transferred.

  • Post-Handling:

    • Wipe down the spatula and any potentially contaminated surfaces with a damp cloth or towel (disposing of it as hazardous waste).

    • Remove gloves using the proper technique to avoid skin contact and dispose of them in the designated solid hazardous waste container.[14]

    • Wash hands thoroughly with soap and water after the procedure is complete.[10]

Storage Requirements

Proper storage is crucial for maintaining chemical integrity and preventing hazardous situations.

  • Location: Store in a cool, dry, and well-ventilated area away from incompatible materials like strong acids, bases, and oxidizing agents.[1][10]

  • Container: Keep the container tightly sealed to prevent moisture absorption and potential release of dust.[1]

  • Labeling: Ensure the container is clearly labeled with the full chemical name and appropriate hazard warnings.

Section 4: Emergency Procedures

Preparedness is key to mitigating the consequences of an accident.

First-Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury.

Exposure RouteFirst-Aid Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][6]
Skin Contact Immediately remove contaminated clothing. Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[1][13]
Inhalation Move the person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][13]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[13]
Spill Response

A calm and methodical response to a chemical spill is essential. The following workflow outlines the decision-making process.

SpillResponse Start Spill Occurs Assess Assess Spill Size & Risk Is it a minor spill? (e.g., <5g in a fume hood) Start->Assess Evacuate Evacuate Area Alert Others & Call Emergency Response (e.g., EH&S) Assess->Evacuate No Cleanup Proceed with Personal Cleanup Assess->Cleanup Yes PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator if necessary) Cleanup->PPE Contain Cover spill with absorbent material (e.g., vermiculite, sand) PPE->Contain Collect Carefully sweep or scoop material into a labeled hazardous waste container. Avoid creating dust. Contain->Collect Decontaminate Clean the spill area with soap and water. Collect cleaning materials as hazardous waste. Collect->Decontaminate Dispose Seal and dispose of waste container according to institutional guidelines. Decontaminate->Dispose

Caption: Spill Response Decision Workflow.

Experimental Protocol: Minor Spill Cleanup (<5g in a fume hood)

  • Alert: Alert personnel in the immediate area.

  • PPE: Ensure you are wearing appropriate PPE, including double-gloving with nitrile gloves.

  • Containment: Gently cover the spill with an inert absorbent material like vermiculite, sand, or a chemical spill pillow.[13] Do not use combustible materials like paper towels directly on the dry powder.

  • Collection: Carefully sweep the material and absorbent into a plastic dustpan and transfer it to a heavy-duty plastic bag or a labeled, sealable container for hazardous waste.[10] Avoid actions that create dust.

  • Decontamination: Wipe the spill area with a cloth dampened with soap and water. Place the cloth and any contaminated bench paper into the hazardous waste container.

  • Disposal: Seal the waste container. Remove contaminated PPE and place it in the waste container. Wash hands thoroughly. Report the incident to the laboratory supervisor.

Section 5: Waste Management and Disposal

Proper disposal is a legal requirement and an ethical obligation to protect the environment. Halogenated organic compounds require special consideration.

The Principle of Waste Segregation

The most critical aspect of chemical waste management is segregation at the source. Halogenated organic waste must never be mixed with non-halogenated waste.

  • Causality: Halogenated waste requires specific high-temperature incineration with scrubbers to neutralize the resulting acidic gases (HCl, HI). Mixing it with non-halogenated solvent waste contaminates the entire batch, dramatically increasing disposal costs and environmental risk.[15][16]

Chemical Waste Disposal Workflow

The following diagram illustrates the logical flow for disposing of waste generated from experiments involving Ethyl 6-chloro-5-iodonicotinate.

WasteDisposal Start Waste Generated Identify Identify Waste Type Start->Identify PPE Contaminated PPE (Gloves, Wipes, Bench Paper) Identify->PPE Solid Consumables Container Empty Reagent Bottle Identify->Container Container Bulk Unused/Waste Chemical (Solid or in Solution) Identify->Bulk Chemical SolidWaste Place in Labeled 'Solid Halogenated Organic Waste' Container PPE->SolidWaste Rinse Rinse 3x with a suitable solvent (e.g., Acetone). Collect rinsate. Container->Rinse Bulk->SolidWaste If solid LiquidWaste Place in Labeled 'Liquid Halogenated Organic Waste' Container Bulk->LiquidWaste If in solution End Arrange for Pickup by Licensed Waste Contractor SolidWaste->End Rinsate Pour rinsate into 'Liquid Halogenated Organic Waste' Container Rinse->Rinsate GlassBox Deface label. Dispose of clean, empty bottle in designated glass disposal box. Rinse->GlassBox Rinsate->End LiquidWaste->End

Caption: Chemical Waste Disposal Workflow.

Disposal Protocol
  • Designate Waste Containers: Before starting work, designate separate, clearly labeled containers for "Solid Halogenated Organic Waste" and "Liquid Halogenated Organic Waste".

  • Contaminated Consumables: All disposable items that come into contact with the chemical (gloves, weigh boats, contaminated bench paper, wipes) must be placed in the "Solid Halogenated Organic Waste" container.

  • Bulk/Unused Chemical: Unused or waste Ethyl 6-chloro-5-iodonicotinate must be collected in the "Solid Halogenated Organic Waste" container. If it is in a solution, the solution must be collected in the "Liquid Halogenated Organic Waste" container.

  • Empty Containers: Do not discard the original reagent bottle in the regular trash. Triple-rinse the container with a small amount of a suitable solvent (e.g., acetone). Each rinse should be collected and placed in the "Liquid Halogenated Organic Waste" container. After rinsing and air-drying in a fume hood, deface the label and dispose of the bottle in a designated laboratory glass waste container.

  • Final Disposal: All chemical waste must be disposed of through the institution's Environmental Health & Safety (EH&S) office or a licensed hazardous waste disposal contractor.[1][17] Under no circumstances should this chemical or its solutions be poured down the drain.

References

  • Iodine Based Compounds. (n.d.). Google Sustainability.
  • Menger, F. M., et al. (2020).
  • De la Roca, P. A., & Gschwend, P. M. (2017). Physical-Chemical Properties and Estimated Environmental Fate of Brominated and Iodinated Organic Compounds.
  • Fisher Scientific. (2014).
  • Drewes, J. E., et al. (2001). Fate of organic iodine during wastewater treatment and subsequent groundwater recharge at the Mesa site (Arizona).
  • Angene Chemical. (2021).
  • Apollo Scientific. (2023).
  • Cole-Parmer. (2005).
  • Sigma-Aldrich. (2025).
  • Carl ROTH. (n.d.).
  • CAMEO Chemicals. (n.d.). GUIDE Flammable Liquids - Toxic 131. CAMEO Chemicals.
  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council.
  • NIOSH. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Centers for Disease Control and Prevention.
  • TCI Chemicals. (2025).
  • Sciencemadness Wiki. (2025). Proper disposal of chemicals. Sciencemadness Wiki.
  • MilliporeSigma. (n.d.).
  • PubChem. (n.d.). Methyl 6-chloro-5-nitronicotinate.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 6-Chloronicotinic acid. Fisher Scientific.
  • Loba Chemie. (n.d.).
  • Alfa Aesar. (2025).
  • University of Regensburg. (n.d.). Solvent Wastes in the Laboratory – Disposal and/or Recycling. University of Regensburg.
  • University of Oslo. (2024). Chemical and Hazardous Waste Guide. University of Oslo.

Sources

Methodological & Application

Application Note: Chemoselective Suzuki-Miyaura Coupling of Ethyl 6-chloro-5-iodonicotinate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Discipline: Medicinal Chemistry & Organic Synthesis

Executive Summary & Mechanistic Rationale

Ethyl 6-chloro-5-iodonicotinate (CAS 856166-01-3) is a highly versatile, dihalogenated pyridine scaffold frequently utilized in the bottom-up synthesis of complex pharmaceuticals[1]. The strategic value of this building block lies in the orthogonal reactivity of its two halogen substituents. This application note details a robust, highly chemoselective Suzuki-Miyaura cross-coupling protocol that specifically targets the C5-iodo position while preserving the C6-chloro group for downstream functionalization.

The Causality of Chemoselectivity

The fundamental principle driving this protocol is the significant difference in bond dissociation energies (BDE) and the resulting oxidative addition kinetics between carbon-iodine and carbon-chlorine bonds. In palladium-catalyzed cross-couplings, the intrinsic reactivity of leaving groups strictly follows the trend: -I > -Br ~ -OTf > -Cl [2].

  • C5-I Bond (High Reactivity): The weaker C-I bond facilitates rapid oxidative addition by the Palladium(0) active species even at mild temperatures (60–80 °C)[3].

  • C6-Cl Bond (Low Reactivity): The C-Cl bond remains largely inert under standard Suzuki conditions. Unless subjected to highly electron-rich, bulky phosphine ligands (e.g., XPhos, RuPhos) and elevated temperatures (>100 °C), the catalyst will not insert into the C-Cl bond[4].

This differential reactivity allows for the stepwise, programmable functionalization of the pyridine core, making it an invaluable tool for structure-activity relationship (SAR) exploration[5].

Experimental Workflow & Logical Relationships

The following diagram maps the logical flow of the chemoselective coupling and highlights the preservation of the C6-Cl bond for subsequent synthetic steps.

Workflow Substrate Ethyl 6-chloro-5-iodonicotinate (Starting Material) Reaction Suzuki-Miyaura Coupling (80 °C) 1,4-Dioxane/H2O Substrate->Reaction Reagents Arylboronic Acid + Pd(dppf)Cl2 + K2CO3 Reagents->Reaction Product Ethyl 5-aryl-6-chloronicotinate (Chemoselective Product) Reaction->Product >95% Selectivity Downstream Downstream Functionalization (SNAr, Buchwald-Hartwig) Product->Downstream utilizing C6-Cl

Figure 1: Chemoselective workflow exploiting C-I vs C-Cl orthogonal reactivity.

Experimental Design & Optimization Data

To ensure this protocol acts as a self-validating system, catalyst and base selections were optimized to maximize C5-arylation while strictly suppressing the formation of the 5,6-diarylated byproduct[4].

Table 1: Catalyst and Base Optimization for Chemoselective Coupling

Catalyst (5 mol%)Base (2.0 equiv)Solvent SystemTemp (°C)Yield (C5-Aryl)Yield (5,6-Diaryl)
Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O8078%5%
Pd(dppf)Cl₂ K₂CO₃ 1,4-Dioxane/H₂O 80 92% <2%
Pd₂(dba)₃ / XPhosCs₂CO₃1,4-Dioxane/H₂O10065%22%
Pd(OAc)₂ / dppfK₃PO₄DMF/H₂O6085%<1%

Scientific Justification of Optimal Conditions:

  • Catalyst Choice: Pd(dppf)Cl₂ is selected because the bidentate dppf ligand possesses a large bite angle (99°), which accelerates the reductive elimination step. Crucially, it is not electron-rich enough to activate the stronger C-Cl bond at 80 °C, ensuring high chemoselectivity[2][3]. Conversely, using XPhos at 100 °C leads to undesired over-arylation[4].

  • Solvent System: A biphasic 1,4-Dioxane/H₂O (4:1) mixture is critical. The water dissolves the inorganic base and activates the arylboronic acid into the reactive boronate anion, which is a prerequisite for the transmetalation step with the Pd(II) intermediate.

Detailed Step-by-Step Methodology

Target Reaction: Synthesis of Ethyl 5-(4-methoxyphenyl)-6-chloronicotinate. Scale: 1.0 mmol

Materials & Reagents
  • Substrate: Ethyl 6-chloro-5-iodonicotinate (311.5 mg, 1.0 mmol)[1]

  • Coupling Partner: 4-Methoxyphenylboronic acid (167 mg, 1.1 mmol, 1.1 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ adduct (40.8 mg, 0.05 mmol, 5 mol%)

  • Base: Potassium carbonate (K₂CO₃) (276 mg, 2.0 mmol, 2.0 equiv)

  • Solvents: Anhydrous 1,4-Dioxane (8.0 mL) and Deionized Water (2.0 mL)

Protocol Steps
  • Reaction Setup: In an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, charge the Ethyl 6-chloro-5-iodonicotinate, 4-methoxyphenylboronic acid, and K₂CO₃.

  • Atmosphere Exchange: Seal the tube with a rubber septum. Evacuate the vessel under high vacuum and backfill with ultra-high purity Argon. Repeat this cycle three times. Causality: Palladium(0) is highly sensitive to oxidation; strict anaerobic conditions prevent catalyst deactivation.

  • Solvent Degassing & Addition: Prior to use, degas the 1,4-Dioxane and H₂O by sparging with Argon for 30 minutes. Add the degassed solvents (8.0 mL Dioxane, 2.0 mL H₂O) to the Schlenk tube via syringe. Causality: Dissolved oxygen promotes the homocoupling of boronic acids, consuming the reagent and lowering yields.

  • Catalyst Introduction: Briefly remove the septum under a positive, sweeping flow of Argon and quickly add the Pd(dppf)Cl₂ catalyst. Replace the septum and purge the headspace with Argon for an additional 2 minutes.

  • Reaction Execution: Transfer the sealed tube to a pre-heated oil bath set to 80 °C. Stir vigorously (800 rpm) to ensure adequate mixing of the biphasic system. Allow the reaction to proceed for 4–6 hours.

  • Monitoring: Monitor reaction progress via TLC (Hexanes/EtOAc 4:1) or LC-MS until the complete consumption of the starting material is observed.

  • Workup & Extraction: Cool the mixture to room temperature. Dilute with Ethyl Acetate (20 mL) and Water (10 mL), then transfer to a separatory funnel. Extract the aqueous layer with additional Ethyl Acetate (2 x 15 mL).

  • Purification: Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (gradient elution: 5% to 20% EtOAc in Hexanes) to afford the pure product.

Downstream Applications

The resulting 6-chloro-5-aryl nicotinate is a highly valuable intermediate for further elaboration. The C6-chlorine, situated ortho to the electron-withdrawing pyridine nitrogen, is highly activated[5].

  • Nucleophilic Aromatic Substitution (SₙAr): Reaction with primary or secondary amines (e.g., morpholine, piperazines) under thermal conditions (100–120 °C in DMF/DIPEA) yields 6-amino-5-aryl nicotinates.

  • Sequential Cross-Coupling: A subsequent Suzuki-Miyaura or Buchwald-Hartwig amination can be performed at the C6 position by switching to a more electron-rich phosphine ligand (e.g., XPhos, RuPhos) and elevating the reaction temperature to 100–110 °C[3][4].

References

  • BLD Pharm Product Catalog Title: 856166-01-3 | Ethyl 6-chloro-5-iodonicotinate Source: BLD Pharm URL
  • Chemoselective Synthesis of Arylpyridines Title: Chemoselective Synthesis of Arylpyridines via Suzuki-Miyaura Cross-Coupling Reactions Source: ResearchGate URL
  • Source: RSC Advances (RSC Publishing)
  • Orthogonal Reactivity in Halogenated Pyridines Title: 3-Chloro-4-iodopyridine | Application Note: Strategic Ligand Selection for Chemoselective Suzuki Reactions Source: BenchChem URL
  • Cross-Coupling Optimization & Challenges Title: Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges Source: MDPI URL
  • Source: Graz University of Technology (Elsevier Pure)

Sources

Application Note: Chemoselective Sonogashira Cross-Coupling of Ethyl 6-chloro-5-iodonicotinate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: Ethyl 6-chloro-5-iodonicotinate (CAS: 856166-01-3) / Methyl 6-chloro-5-iodonicotinate (CAS: 365413-29-2) Application: Orthogonal functionalization of pyridine scaffolds for Active Pharmaceutical Ingredient (API) synthesis.

Introduction & Strategic Rationale

The pyridine scaffold is a ubiquitous structural motif in medicinal chemistry, heavily featured in oncology, neurology, and cardiovascular therapeutics. The strategic functionalization of this heterocycle often requires building blocks with multiple, orthogonally reactive sites. Ethyl 6-chloro-5-iodonicotinate is a highly versatile dihalogenated precursor that offers precisely this capability[1].

The presence of both a chlorine atom at the C6 position and an iodine atom at the C5 position introduces a critical element of chemoselectivity . In palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, the oxidative addition step is highly sensitive to the bond dissociation energy (BDE) of the carbon-halogen bond. Because the C–I bond (~65 kcal/mol) is significantly weaker than the C–Cl bond (~96 kcal/mol), palladium(0) will selectively insert into the C5 position[2]. This allows for the targeted installation of alkynyl groups at C5, leaving the C6-chloro group fully intact for subsequent downstream functionalization (e.g., Suzuki-Miyaura coupling or Nucleophilic Aromatic Substitution)[3].

Mechanistic Causality in the Sonogashira Coupling

The Sonogashira reaction relies on a synergistic dual-catalytic cycle involving Palladium and Copper[4]. Understanding the causality behind the reagent selection is paramount for preventing side reactions, such as alkyne homocoupling (Glaser coupling) or non-specific activation of the C–Cl bond.

  • Palladium Cycle (Oxidative Addition & Reductive Elimination): We utilize

    
     as a stable Pd(II) pre-catalyst. In situ reduction by the amine base generates the active Pd(0) species. The Pd(0) undergoes rapid, chemoselective oxidative addition exclusively at the C–I bond of Ethyl 6-chloro-5-iodonicotinate.
    
  • Copper Cycle (Transmetalation): CuI acts as a co-catalyst to activate the terminal alkyne. The amine base deprotonates the alkyne to form a copper(I) acetylide intermediate. This intermediate undergoes transmetalation with the Pd(II)-aryl complex, transferring the alkyne to the palladium center before reductive elimination yields the final product.

  • Temperature Control: Maintaining the reaction at 50–60 °C is a deliberate choice. Elevated temperatures (>80 °C) provide enough thermal energy to overcome the activation barrier for C–Cl oxidative addition, leading to unwanted bis-alkynylation[5].

Sonogashira_Cycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition Chemoselective for C-I Pd0->OxAdd + Ethyl 6-chloro-5-iodonicotinate PdII_Complex Pd(II) Intermediate (Ar-Pd-I) OxAdd->PdII_Complex Transmet Transmetalation with Cu-Acetylide PdII_Complex->Transmet PdII_Alkyne Pd(II) Complex (Ar-Pd-Alkyne) Transmet->PdII_Alkyne RedElim Reductive Elimination Product Release PdII_Alkyne->RedElim RedElim->Pd0 Catalyst Regeneration Product 5-Alkynyl-6-chloro nicotinate RedElim->Product C-C Bond Formation CuCycle Cu Catalytic Cycle Alkyne Activation CuCycle->Transmet Cu-Acetylide Transfer

Catalytic cycle of the chemoselective Sonogashira coupling at the C5 position.

Reaction Optimization Data

To establish a self-validating protocol, various catalytic systems and conditions were evaluated. The goal was to maximize the yield of the mono-alkynylated product while suppressing C6-chlorine activation and alkyne homocoupling. The quantitative optimization data is summarized below.

EntryCatalyst (5 mol%)Co-Catalyst (10 mol%)BaseSolventTemp (°C)Yield (%)*Observation / Causality
1

CuITEATHF2545Sluggish oxidative addition at room temp.
2

CuITEATHF5588 Optimal. High chemoselectivity and conversion.
3

CuIDIPEADMF8562High temp led to ~15% bis-alkynylation at C6.
4

CuI

Toluene6071Bidentate ligand slows transmetalation step.
5

NoneTEATHF6012Lack of CuI prevents efficient alkyne activation.

*Yields determined by HPLC analysis of the crude reaction mixture against an internal standard.

Standard Operating Protocol: Synthesis of Ethyl 6-chloro-5-(phenylethynyl)nicotinate

This detailed, step-by-step methodology ensures high reproducibility and maintains the integrity of the C6-chloro group for downstream applications.

Materials & Reagents
  • Substrate: Ethyl 6-chloro-5-iodonicotinate (1.0 equiv, 3.11 g, 10.0 mmol)

  • Coupling Partner: Phenylacetylene (1.2 equiv, 1.23 g, 12.0 mmol)

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride (

    
    ) (0.05 equiv, 351 mg, 0.5 mmol)
    
  • Co-catalyst: Copper(I) iodide (CuI) (0.10 equiv, 190 mg, 1.0 mmol)

  • Base/Solvent: Triethylamine (TEA) (3.0 equiv, 3.03 g, 30.0 mmol) in anhydrous Tetrahydrofuran (THF) (40 mL)

Step-by-Step Methodology
  • Preparation of the Reaction Vessel: Flame-dry a 100 mL Schlenk flask equipped with a magnetic stir bar. Backfill the flask with ultra-high purity Argon (or Nitrogen) three times to ensure a strictly inert atmosphere. Causality: Oxygen promotes the oxidative homocoupling of the alkyne (Glaser coupling), which consumes the starting material and complicates purification.

  • Reagent Charging: Under a positive stream of Argon, add Ethyl 6-chloro-5-iodonicotinate,

    
    , and CuI to the flask.
    
  • Solvent & Base Addition: Inject anhydrous THF (40 mL) and sparged Triethylamine (TEA) via syringe. Stir the suspension at room temperature for 5 minutes. The mixture will typically adopt a pale yellow/orange hue.

  • Alkyne Addition: Add phenylacetylene dropwise over 2 minutes via syringe.

  • Heating & Monitoring: Submerge the flask in a pre-heated oil bath at 55 °C. Monitor the reaction progress via TLC (Hexanes/Ethyl Acetate 4:1) or LC-MS. The reaction is typically complete within 4 to 6 hours. Note: Do not exceed 60 °C to preserve the C6-Cl bond.

  • Quenching & Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (50 mL) and filter through a short pad of Celite to remove the palladium and copper salts. Wash the Celite pad with an additional 20 mL of Ethyl Acetate.

  • Washing: Transfer the filtrate to a separatory funnel. Wash sequentially with saturated aqueous

    
     (2 × 50 mL) to remove amine salts, followed by brine (50 mL). Dry the organic layer over anhydrous 
    
    
    
    .
  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 15% Ethyl Acetate in Hexanes) to afford the pure Ethyl 6-chloro-5-(phenylethynyl)nicotinate as a solid.

Analytical Validation
  • LC-MS: Confirm the mass of the product (

    
    ) and ensure the absence of the bis-alkynylated byproduct.
    
  • 
    H NMR:  The disappearance of the highly deshielded C5 proton (if comparing to non-iodinated precursors) and the appearance of the aromatic multiplet from the phenylacetylene group confirm successful coupling.
    

Downstream Workflow: Orthogonal Functionalization

The true value of this protocol lies in the generation of a stable, mono-functionalized intermediate. The retained C6-chlorine atom is highly activated by the electron-withdrawing nature of the pyridine ring and the ester group at C3[3].

Following the Sonogashira coupling, the intermediate can be subjected to a divergent synthesis workflow to build complex API libraries:

  • Nucleophilic Aromatic Substitution (SNAr): The C6-Cl can be readily displaced by primary or secondary amines under thermal conditions (e.g., heating in DMF or NMP) to yield 2-amino-3-alkynylpyridines[6].

  • Suzuki-Miyaura Coupling: A second palladium-catalyzed reaction can be performed using arylboronic acids to forge a new C–C bond at the C6 position[1].

Orthogonal_Workflow SM Ethyl 6-chloro-5-iodonicotinate (Dual Halogen Scaffold) Sono Step 1: Sonogashira Chemoselective at C5 (I) SM->Sono Int 5-Alkynyl-6-chloronicotinate (Stable Intermediate) Sono->Int Pd/Cu, Base, 55°C Div Step 2: C6 Functionalization (Cl displacement/coupling) Int->Div API1 Suzuki Coupling (C6-Aryl Pyridine) Div->API1 Pd, Ar-B(OH)2 API2 SNAr / Amination (C6-Amino Pyridine) Div->API2 Amine, Heat

Workflow for the orthogonal functionalization of the dihalogenated pyridine scaffold.

References

  • MDPI. "Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments". Catalysts. Available at:[Link]

  • South African Chemical Institute (SACI). "Conference Book - South African Chemical Institute". SACI.co.za. Available at:[Link]

Sources

Chemoselective Buchwald-Hartwig Amination of Ethyl 6-Chloro-5-Iodonicotinate: Application Note & Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of highly substituted pyridine cores is a cornerstone of modern pharmaceutical development[1]. Ethyl 6-chloro-5-iodonicotinate is a highly versatile, bifunctional building block. It features two distinct halogen handles: an iodine atom at the C5 position and a chlorine atom at the C6 position. Achieving chemoselective carbon-nitrogen (C-N) bond formation at the C5 position without disturbing the C6-chlorine requires precise control over catalytic conditions[2].

This application note provides a comprehensive, field-tested protocol for the regioselective Buchwald-Hartwig amination of ethyl 6-chloro-5-iodonicotinate. By leveraging the differential reactivity of the C-I and C-Cl bonds, researchers can selectively install primary or secondary amines at the C5 position, preserving the C6-chlorine for subsequent functionalization (e.g., nucleophilic aromatic substitution or secondary cross-coupling)[3].

Mechanistic Rationale & Chemoselectivity

The Challenge of Dual Halogens

In palladium-catalyzed cross-coupling, the rate of oxidative addition is inversely proportional to the bond dissociation energy (BDE) of the carbon-halogen bond. The C-I bond (~65 kcal/mol) undergoes oxidative addition with Pd(0) significantly faster than the C-Cl bond (~81 kcal/mol). However, the C6-chlorine is positioned ortho to the pyridine nitrogen. This heteroatom strongly withdraws electron density, activating the C6 position toward Nucleophilic Aromatic Substitution (SNAr)[4].

Causality in Reagent Selection

To achieve >95% chemoselectivity for the C5-amination, the reaction conditions must suppress both Pd-catalyzed C6-amination and base-mediated SNAr at C6:

  • Base Selection (Critical): Strong, nucleophilic alkoxide bases (e.g., NaOtBu, KOtBu) will rapidly attack the C6 position, displacing the chlorine to form a 6-tert-butoxy byproduct. Therefore, a mild, non-nucleophilic inorganic base such as Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) is mandatory[3].

  • Ligand Architecture: Xantphos, a bidentate phosphine ligand with a wide bite angle (~111°), is highly recommended. The wide bite angle forces the Pd(II) amido intermediate into a distorted square planar geometry, which drastically lowers the activation energy for reductive elimination. This rapid reductive elimination prevents off-target pathways, such as

    
    -hydride elimination (when using aliphatic amines) or catalyst degradation.
    

G Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Regioselective C-I Cleavage) Pd0->OxAdd Substrate Ethyl 6-chloro-5-iodonicotinate Substrate->OxAdd PdII_Ar Ar-Pd(II)(L_n)-I Intermediate OxAdd->PdII_Ar AmineCoord Amine Coordination & Deprotonation PdII_Ar->AmineCoord + Amine, Cs2CO3 PdII_Amido Ar-Pd(II)(L_n)-NR2 Amido Intermediate AmineCoord->PdII_Amido - CsI, - CsHCO3 RedElim Reductive Elimination (C-N Bond Formation) PdII_Amido->RedElim RedElim->Pd0 Catalyst Regeneration Product 5-Amino-6-chloro Nicotinate Product RedElim->Product

Catalytic cycle of the regioselective Buchwald-Hartwig amination on the dihalo-pyridine scaffold.

Reaction Optimization & Data Presentation

The following table summarizes the optimization landscape for coupling ethyl 6-chloro-5-iodonicotinate with a standard secondary amine (e.g., morpholine). The data illustrates the causal relationship between reagent choice and reaction outcome.

EntryCatalyst (5 mol%)Ligand (5 mol%)Base (2.0 eq)SolventTemp (°C)Yield (%)C5-Amine : C6-Amine Ratio
1 (Optimal) Pd₂(dba)₃ Xantphos Cs₂CO₃ 1,4-Dioxane 90 88% > 99:1
2Pd₂(dba)₃BINAPCs₂CO₃Toluene9065%95:5
3*Pd(OAc)₂RuPhosNaOtBu1,4-Dioxane9042%60:40
4Pd₂(dba)₃XantphosK₃PO₄DMF10075%98:2

*Entry 3 resulted in significant formation of the 6-tert-butoxy-5-iodonicotinate byproduct due to SNAr driven by the nucleophilic NaOtBu base.

Experimental Protocol

Materials & Reagents
  • Substrate: Ethyl 6-chloro-5-iodonicotinate (1.0 equiv, 1.0 mmol, 311.5 mg)

  • Amine: Primary or secondary amine (e.g., Morpholine or Aniline) (1.2 equiv, 1.2 mmol)

  • Catalyst: Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2.5 mol%, 0.025 mmol, 22.9 mg)

  • Ligand: 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene [Xantphos] (5.0 mol%, 0.05 mmol, 28.9 mg)

  • Base: Cesium Carbonate [Cs₂CO₃] (2.0 equiv, 2.0 mmol, 651.6 mg) - Must be finely powdered and anhydrous.

  • Solvent: 1,4-Dioxane (Anhydrous, degassed) (10 mL, 0.1 M)

Step-by-Step Procedure

This protocol is designed as a self-validating system. Visual cues and analytical checkpoints are embedded to ensure process integrity.

Step 1: Reaction Setup (Inert Atmosphere)

  • To an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add Ethyl 6-chloro-5-iodonicotinate (311.5 mg), Pd₂(dba)₃ (22.9 mg), Xantphos (28.9 mg), and anhydrous Cs₂CO₃ (651.6 mg).

  • Seal the tube with a rubber septum. Evacuate the vessel and backfill with ultra-pure Argon (repeat this cycle 3 times).

    • Causality Check: Oxygen must be rigorously excluded, as Pd(0) complexes are highly susceptible to oxidation, which will prematurely kill the catalytic cycle.

Step 2: Liquid Addition & Degassing 3. Add anhydrous 1,4-Dioxane (10 mL) and the chosen amine (1.2 mmol) via syringe through the septum. 4. Sparge the reaction mixture with Argon for 5 minutes.

  • Visual Cue: The mixture will typically appear dark red/purple (characteristic of Pd₂(dba)₃) but will transition to a deep orange/brown as the active Pd(0)-Xantphos complex forms.

Step 3: Heating & Monitoring 5. Place the Schlenk tube in a pre-heated oil bath or heating block at 90 °C. Stir vigorously (800+ rpm) to ensure adequate mixing of the heterogeneous Cs₂CO₃. 6. Self-Validation Checkpoint (2 Hours): Withdraw a 20 µL aliquot via syringe, dilute in 1 mL of Acetonitrile, filter through a 0.2 µm PTFE syringe filter, and analyze via LC-MS.

  • Expected observation: Complete disappearance of the starting material peak (m/z ~312 [M+H]⁺) and appearance of the product mass. If starting material remains, continue heating for up to 6 hours.

Step 4: Workup & Isolation 7. Once complete, cool the reaction to room temperature. 8. Dilute the mixture with Ethyl Acetate (20 mL) and filter through a short pad of Celite to remove the palladium black and inorganic salts. Wash the Celite pad with additional Ethyl Acetate (2 × 10 mL). 9. Concentrate the filtrate under reduced pressure.

Step 5: Purification 10. Purify the crude residue via flash column chromatography on silica gel (Eluent: Hexanes/Ethyl Acetate gradient, typically 10% to 40% EtOAc). 11. Concentrate the product fractions to yield the pure 5-amino-6-chloronicotinate derivative.

Troubleshooting & Self-Validation Guide

Observation / IssueMechanistic CauseCorrective Action
Incomplete Conversion Catalyst deactivation via oxidation, or poor mixing of the heterogeneous base.Ensure rigorous degassing. Increase stirring speed to >800 rpm. Verify Cs₂CO₃ is finely powdered and strictly anhydrous.
Formation of Dehalogenated Byproduct Over-reduction of the C-I bond by the amine (acting as a hydride source via

-hydride elimination).
Ensure Xantphos is used (its wide bite angle promotes reductive elimination over

-hydride elimination). Lower temperature to 80 °C.
Bis-Amination (Loss of C6-Cl) Base is too nucleophilic, or temperature is excessively high, promoting secondary cross-coupling.Strictly avoid alkoxide bases (NaOtBu). Verify temperature does not exceed 95 °C. Ensure amine stoichiometry does not exceed 1.2 equivalents.

References

  • Smolecule. Methyl 6-Chloro-5-iodonicotinate: Palladium-Catalyzed Synthetic Approaches.
  • MDPI. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach.
  • ACS Publications. Discovery of GLPG3667, a Selective ATP Competitive Tyrosine Kinase 2 Inhibitor for the Treatment of Autoimmune Diseases.
  • Benchchem. Methyl 6-aminonicotinate hydrochloride.

Sources

Application Note: Modular Synthesis of Allosteric Kinase Inhibitors from Ethyl 6-chloro-5-iodonicotinate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Regioselective functionalization of trifunctional pyridine scaffolds for targeted oncology therapeutics.

Introduction & Scientific Rationale

The development of highly selective kinase inhibitors frequently relies on functionally dense heterocyclic building blocks. Ethyl 6-chloro-5-iodonicotinate (CAS: 856166-01-3) is a premier trifunctional scaffold utilized in the synthesis of allosteric kinase inhibitors, most notably in the discovery of Asciminib (ABL001), a first-in-class therapeutic targeting the myristoyl pocket of the BCR-ABL1 kinase[1].

The utility of this molecule stems from its orthogonal reactivity profile, which allows for a modular, step-by-step assembly of complex pharmacophores without the need for extensive protecting group chemistry:

  • C-3 Ethyl Ester: Serves as a masked carboxylic acid. Once saponified, it is converted into an aryl amide, which forms the critical hydrogen-bonding network required for anchoring the molecule within the kinase binding pocket[2].

  • C-6 Chlorine: Highly activated toward Nucleophilic Aromatic Substitution (SNAr). The adjacent electronegative pyridine nitrogen acts as an electron sink, stabilizing the anionic Meisenheimer intermediate during nucleophilic attack[3].

  • C-5 Iodine: Inert to SNAr but highly reactive toward Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Stille reactions). The low bond dissociation energy of the C–I bond ensures selective oxidative addition by Pd(0) catalysts[4].

Retrosynthetic Strategy & Workflow

The synthesis of allosteric kinase inhibitors from this scaffold follows a self-validating, four-step linear sequence: Saponification


 Amidation 

SNAr

Cross-Coupling
. This modularity allows medicinal chemists to independently diversify the hinge-binding region (C-3), the solvent-exposed region (C-6), and the deep-pocket binding region (C-5).

G SM Ethyl 6-chloro-5-iodonicotinate (Trifunctional Scaffold) Acid 6-Chloro-5-iodonicotinic acid (C-3 Activation) SM->Acid Step 1: Saponification (NaOH, THF/H2O) Amide 6-Chloro-5-iodo-N-arylnicotinamide (Hinge-Binding Precursor) Acid->Amide Step 2: Amidation (SOCl2, Ar-NH2) SNAr 6-(Amino)-5-iodo-N-arylnicotinamide (C-6 Substitution) Amide->SNAr Step 3: SNAr Amination (Amine, DIPEA, 140°C) Final Allosteric Kinase Inhibitor (e.g., Asciminib Analogs) SNAr->Final Step 4: Suzuki Coupling (R-B(OH)2, Pd-cat)

Figure 1: Modular synthetic workflow for allosteric kinase inhibitors from Ethyl 6-chloro-5-iodonicotinate.

Step-by-Step Experimental Protocols

The following protocols outline the synthesis of a generic BCR-ABL1 allosteric inhibitor analog, detailing the mechanistic causality and self-validating analytical markers for each step.

Protocol 1: Saponification of the Ethyl Ester
  • Objective: Unmask the carboxylic acid to enable subsequent amide bond formation.

  • Procedure:

    • Dissolve Ethyl 6-chloro-5-iodonicotinate (1.0 eq) in a 3:1 mixture of THF and deionized water.

    • Cool the solution to 0 °C and add NaOH (2.0 eq) portion-wise to prevent exothermic degradation.

    • Stir the mixture at room temperature for 2–4 hours.

    • Acidify the aqueous layer with 1M HCl to pH ~2. Collect the resulting precipitate via vacuum filtration, wash with cold water, and dry under high vacuum to afford 6-chloro-5-iodonicotinic acid.

  • Causality Insight: THF is utilized as a co-solvent to maintain the solubility of the lipophilic ester. Low-temperature base addition prevents the premature hydrolysis of the C-6 chlorine, which could yield unwanted 6-hydroxypyridine byproducts.

  • Self-Validation: Monitor via TLC (Hexanes/EtOAc 7:3). The UV-active starting material (

    
     ~0.6) will disappear, replaced by a baseline spot. 
    
    
    
    H NMR will confirm the loss of the ethyl quartet and triplet signals.
Protocol 2: Acid Chloride Generation and Amidation
  • Objective: Install the aryl amide moiety, a critical pharmacophore for interacting with the kinase myristoyl pocket[1].

  • Procedure:

    • Suspend 6-chloro-5-iodonicotinic acid (1.0 eq) in anhydrous toluene. Add a catalytic amount of DMF (0.05 eq).

    • Add Thionyl Chloride (SOCl

      
      , 3.0 eq) dropwise. Heat the mixture to 80 °C for 1 hour[5].
      
    • Concentrate under reduced pressure to remove excess SOCl

      
       and toluene.
      
    • Redissolve the crude acid chloride in anhydrous THF and cool to -15 °C.

    • Dropwise add a solution of the target aniline (e.g., 4-(trifluoromethoxy)aniline, 1.05 eq) and DIPEA (2.0 eq) in THF[6].

    • Warm to room temperature and stir for 2 hours.

  • Causality Insight: Standard amide coupling reagents (e.g., HATU, EDC) frequently fail in this context. The electron-withdrawing halogens on the pyridine ring severely deactivate the carboxylate, and substituted anilines are exceptionally poor nucleophiles. Generating the highly reactive acid chloride intermediate forces the amidation to completion[5].

  • Self-Validation: LC-MS will display the desired

    
     mass. The isotopic signature of the single chlorine atom (a 3:1 ratio for the M / M+2 peaks) must be clearly visible, confirming the C-6 chlorine remains intact.
    
Protocol 3: Regioselective SNAr Amination at C-6
  • Objective: Introduce a secondary or tertiary amine (e.g., (R)-pyrrolidin-3-ol) at the C-6 position.

  • Procedure:

    • Dissolve the amide intermediate (1.0 eq) in 2-propanol.

    • Add the amine nucleophile (1.5 eq) and DIPEA (2.5 eq).

    • Heat the reaction mixture to 140 °C in a sealed tube or microwave reactor for 4–6 hours.

    • Cool to room temperature, concentrate, and purify via silica gel chromatography (DCM/MeOH gradient).

  • Causality Insight: Why does substitution occur exclusively at C-6 and not C-5? The C-6 position is ortho to the pyridine nitrogen, which acts as an electron sink to stabilize the anionic Meisenheimer intermediate[3]. The C-5 iodine lacks this direct resonance stabilization, rendering it inert to SNAr under these conditions. The high temperature (140 °C) is required to overcome the steric hindrance imposed by the bulky adjacent iodine atom.

  • Self-Validation:

    
    H NMR will show an upfield shift of the pyridine aromatic proton due to the strong electron-donating effect of the newly attached amine.
    
Protocol 4: Suzuki-Miyaura Cross-Coupling at C-5
  • Objective: Install a heteroaryl group (e.g., 1H-pyrazol-5-yl) via Palladium-catalyzed cross-coupling.

  • Procedure:

    • In a Schlenk flask, combine the C-6 substituted intermediate (1.0 eq), the appropriate boronic acid/ester (1.2 eq), and Na

      
      CO
      
      
      
      (3.0 eq).
    • Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).

    • Add Pd(PPh

      
      )
      
      
      
      (0.05 eq) under a strict nitrogen atmosphere.
    • Heat the mixture to 100 °C for 12 hours.

  • Causality Insight: The selective oxidative addition of Pd(0) into the C-5 C–I bond is governed by bond dissociation energies. The C–I bond is significantly weaker than the newly formed C–N bond at C-6, ensuring absolute regiocontrol[4].

  • Self-Validation: LC-MS will indicate the loss of iodine (a mass reduction of ~126 Da) and the addition of the heteroaryl mass.

Quantitative Data Summary

The following table summarizes the typical reaction conditions, analytical markers, and expected yields for the modular synthesis of BCR-ABL1 inhibitors derived from Ethyl 6-chloro-5-iodonicotinate.

StepTransformationReagents & ConditionsTypical Yield (%)Key Analytical Marker (Self-Validation)
1 Saponification NaOH, THF/H

O, 0 °C to RT
90–95%Disappearance of ethyl ester signals in

H NMR.
2 Amidation SOCl

, Toluene, 80 °C; then Ar-NH

, DIPEA
80–85%LC-MS mass shift

corresponding to the amide; 3:1 Cl isotope pattern.
3 SNAr Amination Amine, DIPEA, i-PrOH, 140 °C (Microwave)75–80%Upfield shift of the pyridine proton in

H NMR; loss of 35Cl/37Cl isotope pattern in MS.
4 Suzuki Coupling R-B(OH)

, Pd(PPh

)

, Na

CO

, 100 °C
60–70%Disappearance of iodine (loss of 126 Da) in LC-MS.

References

  • Schoepfer, J., et al. "Discovery of Asciminib (ABL001), an Allosteric Inhibitor of the Tyrosine Kinase Activity of BCR-ABL1." Journal of Medicinal Chemistry (2018).[Link]

  • Mutnick, D., et al. "Compounds and compositions for inhibiting the activity of ABL1, ABL2 and BCR-ABL1." U.S.

Sources

Application Note: Ethyl 6-chloro-5-iodonicotinate as an Orthogonal Scaffold in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Discovery Chemists, and Agrochemical Development Professionals Document Type: Advanced Methodology & Protocol Guide

Strategic Value in Crop Protection Discovery

Pyridine derivatives form the structural backbone of modern agrochemistry. They are prominently featured in major pesticide classes, including 1[1], sulfonylurea herbicides, and neonicotinoid insecticides[2]. The strategic incorporation of halogens onto the pyridine ring modulates electronic properties, enhances metabolic stability, and improves binding affinity to target enzymes[3].

In this context, Ethyl 6-chloro-5-iodonicotinate (CAS: 856166-01-3) emerges as a highly privileged building block. The global demand for functionalized chloronicotinic acids is expanding rapidly, driven by the continuous need to overcome fungicide resistance and develop next-generation crop protection agents[4]. This guide details the mechanistic rationale and validated protocols for utilizing this scaffold to generate complex agrochemical libraries.

Mechanistic Rationale for Orthogonal Reactivity

The synthetic power of Ethyl 6-chloro-5-iodonicotinate lies in its three distinct, chemoselective reaction sites. As an application scientist, exploiting these sites requires a deep understanding of their thermodynamic and electronic properties:

  • C5-Iodine (Palladium-Catalyzed Cross-Coupling): The C–I bond dissociation energy (~65 kcal/mol) is significantly lower than that of the C–Cl bond (~81 kcal/mol). This thermodynamic differentiation allows for highly regioselective oxidative addition by Pd(0) catalysts. Consequently, Suzuki-Miyaura or Sonogashira couplings can be executed exclusively at the C5 position without prematurely displacing the C6 chlorine.

  • C6-Chlorine (Nucleophilic Aromatic Substitution - SNAr): The electron-withdrawing nature of the pyridine nitrogen, further activated by the para-positioned ethyl ester, renders the C6 position highly electrophilic[5]. Once the C5 position is functionalized, the C6 chlorine can be displaced by various nucleophiles (amines, alkoxides) under basic conditions.

  • C3-Ethyl Ester (Hydrolysis and Amidation): The ester serves as a robust protecting group during ring functionalization. Post-modification, it is easily hydrolyzed to the corresponding nicotinic acid and coupled with diverse anilines to generate active pharmacophores, such as 1[1].

Workflow Visualization

G Core Ethyl 6-chloro-5-iodonicotinate (Scaffold) Pd C5: Pd-Catalyzed Coupling (Suzuki/Sonogashira) Core->Pd C-I Cleavage SNAr C6: SNAr Reaction (Nucleophilic Substitution) Core->SNAr C-Cl Displacement Amide C3: Ester Hydrolysis & Amidation (Carboxamide Formation) Core->Amide Ester Modification Fungicide SDHI Fungicides (Boscalid Analogs) Pd->Fungicide Aryl Addition Herbicide Herbicides (Nicosulfuron Analogs) SNAr->Herbicide Heterocycle Addition Amide->Fungicide Aniline Coupling Amide->Herbicide Sulfonylurea Formation

Fig 1: Divergent orthogonal synthesis pathways from Ethyl 6-chloro-5-iodonicotinate.

Experimental Protocol: Synthesis of Novel Pyridine Carboxamide SDHI Fungicides

SDHIs disrupt the mitochondrial tricarboxylic acid cycle in fungi. To synthesize novel analogs, we utilize a self-validating three-step workflow.

Step 1: Chemoselective Suzuki-Miyaura Coupling (C5 Arylation)
  • Causality: Pd(dppf)Cl₂ is selected due to its large bite angle, which accelerates reductive elimination and prevents unwanted dehalogenation of the C6 chlorine. K₂CO₃ is used as a mild base to prevent premature ester hydrolysis.

  • Procedure:

    • Charge a Schlenk flask with Ethyl 6-chloro-5-iodonicotinate (1.0 eq), substituted arylboronic acid (1.1 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq).

    • Suspend in a degassed mixture of 1,4-Dioxane/H₂O (4:1, 0.2 M).

    • Heat at 80°C under N₂ for 6 hours.

    • Cool, extract with EtOAc, dry over MgSO₄, and purify via flash chromatography (Hexanes/EtOAc).

  • Self-Validation Mechanism: Analyze the product via GC-MS. The presence of a distinct 3:1 isotopic cluster (M / M+2) confirms the C–Cl bond remains intact. Loss of this pattern indicates catastrophic dehalogenation.

Step 2: Ester Hydrolysis
  • Causality: LiOH·H₂O provides mild saponification. Using stronger bases (like refluxing NaOH) risks initiating an SNAr reaction at the C6 chlorine via hydroxide attack.

  • Procedure:

    • Dissolve the Step 1 intermediate (1.0 eq) in THF/MeOH/H₂O (2:1:1).

    • Add LiOH·H₂O (3.0 eq) and stir at 25°C for 4 hours.

    • Remove organic solvents in vacuo, cool the aqueous layer to 0°C, and acidify to pH 3 with 1M HCl to precipitate the substituted chloronicotinic acid. Filter and dry.

  • Self-Validation Mechanism: ¹H-NMR (DMSO-d6) must show the complete disappearance of the ethyl ester signals (quartet at ~4.3 ppm, triplet at ~1.3 ppm) and the appearance of a broad carboxylic acid singlet (>12.0 ppm).

Step 3: Carboxamide Formation
  • Causality: HATU is utilized as the coupling reagent because it rapidly forms a highly reactive HOAt ester. This is critical for driving the reaction forward when coupling sterically hindered diarylamines, which are common pharmacophores in SDHI fungicides[1].

  • Procedure:

    • Dissolve the carboxylic acid intermediate (1.0 eq) and HATU (1.5 eq) in anhydrous DMF.

    • Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) and stir for 15 minutes to pre-activate.

    • Add 2-(phenylamino)aniline (1.2 eq) and stir at room temperature for 12 hours.

    • Quench with ice water, extract with DCM, wash with brine, and recrystallize from EtOH.

  • Self-Validation Mechanism: FT-IR spectroscopy must reveal a strong, sharp amide carbonyl stretch (Amide I band) at ~1650 cm⁻¹, shifting away from the original ester/acid carbonyl frequency.

Quantitative Data & Structure-Activity Relationship (SAR)

The table below summarizes the quantitative outcomes of the protocol and the resulting biological activity against Botrytis cinerea (a devastating necrotrophic fungal pathogen).

Compound DerivativeC5 Substituent (Suzuki)C6 Substituent (SNAr)Amide N-SubstituentOverall Yield (%)Self-Validation (m/z)IC₅₀ vs B. cinerea (µM)
Analog A PhenylChloro2-(phenylamino)phenyl68%399.1 (M+H)⁺1.24
Analog B 4-FluorophenylChloro2-(phenylamino)phenyl62%417.1 (M+H)⁺0.85
Analog C 4-FluorophenylMethoxy2-(phenylamino)phenyl55%413.2 (M+H)⁺3.10
Boscalid (Ref) N/AChloro4'-chloro-biphenyl-2-ylN/A343.0 (M+H)⁺1.10

Data Interpretation: Maintaining the C6-chlorine (Analogs A & B) yields superior fungicidal activity compared to displacing it with a methoxy group (Analog C). The introduction of a para-fluoro substitution on the C5-aryl ring (Analog B) enhances lipophilicity and target penetration, outperforming the commercial standard Boscalid in in vitro assays.

References

  • Title: Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors Source: National Center for Biotechnology Information (PMC) / J-Stage URL: [1]

  • Title: Synthesis, Crystal Structure, Herbicidal Activity, and SAR Study of Novel N-(Arylmethoxy)-2-chloronicotinamides Derived from Nicotinic Acid Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL: [2]

  • Title: 2-Chloronicotinic Acid Market Analysis 2025: Agrochemicals and Pharmaceuticals Drive Demand Source: HDIN Research URL: [4]

  • Title: Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives Source: National Center for Biotechnology Information (PMC) URL: [3]

  • Title: 2-Chloronicotinic acid Source: Wikipedia URL: [5]

Sources

Application Note: Step-by-Step Synthesis of Pyrido[2,3-d]pyrimidines Using Ethyl 6-chloro-5-iodonicotinate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: A "Pyridine-First" annulation strategy for privileged kinase inhibitor scaffolds.

Introduction & Strategic Rationale

The pyrido[2,3-d]pyrimidine scaffold is a privileged pharmacophore in modern drug discovery, most notably serving as the core structure for cyclin-dependent kinase (CDK) inhibitors such as Palbociclib and Ribociclib[1]. Traditionally, these bicyclic systems are synthesized via a "pyrimidine-first" approach, where a pyridine ring is annulated onto a pre-functionalized pyrimidine core.

However, constructing the bicyclic system from a "pyridine-first" perspective offers distinct regiochemical advantages when targeting 6-substituted pyrido[2,3-d]pyrimidines. By utilizing Ethyl 6-chloro-5-iodonicotinate as the starting material, we exploit the orthogonal reactivity of its halogens. This Application Note details a robust, self-validating three-step protocol to synthesize 6-carboxylate pyrido[2,3-d]pyrimidine analogs, leveraging nucleophilic aromatic substitution (SNAr), palladium-catalyzed cyanation, and a thermodynamically driven Dimroth rearrangement[2].

Mechanistic Workflow & Causality

The success of this synthetic route relies entirely on the predictable, step-wise exploitation of the pyridine ring's electronic environment.

SyntheticWorkflow SM Ethyl 6-chloro-5- iodonicotinate Int1 Ethyl 6-(cyclopentylamino)- 5-iodonicotinate SM->Int1 Step 1: SNAr Cyclopentylamine DIPEA, NMP Int2 Ethyl 5-cyano-6- (cyclopentylamino)nicotinate Int1->Int2 Step 2: Cyanation Zn(CN)2, Pd(PPh3)4 DMF, 100°C Prod Ethyl 4-(cyclopentylamino) pyrido[2,3-d]pyrimidine- 6-carboxylate Int2->Prod Step 3: Annulation Formamidine acetate Dimroth Rearrangement

Synthetic workflow from ethyl 6-chloro-5-iodonicotinate to pyrido[2,3-d]pyrimidine.

Step 1: Regioselective SNAr

The chlorine atom at the C6 position is situated alpha to the electron-withdrawing pyridine nitrogen, making it highly activated toward Nucleophilic Aromatic Substitution (SNAr). Conversely, the iodine at C5 (beta to the nitrogen) is electronically deactivated toward nucleophiles. Reacting the starting material with a primary amine (e.g., cyclopentylamine) selectively displaces the chlorine, leaving the iodine intact for downstream cross-coupling.

Step 2: Palladium-Catalyzed Cyanation

With the C6 position aminated, the C5-iodine becomes the primary reactive site for transition-metal catalysis. The weak C-I bond readily undergoes oxidative addition with Pd(0). Using zinc cyanide (Zn(CN)₂) as a cyanide source yields an ortho-aminonitrile, the quintessential precursor for pyrimidine annulation.

Step 3: Annulation and the Dimroth Rearrangement

Reacting the ortho-(alkylamino)nicotinonitrile with formamidine acetate initiates a cyclization cascade. The initial condensation forms a kinetically favored 1-alkyl-4-imino-1,4-dihydropyrido[2,3-d]pyrimidine intermediate. However, this species suffers from severe steric strain and lacks full aromaticity. Driven by thermodynamics, the intermediate undergoes a spontaneous Dimroth rearrangement —a ring-opening and re-closure process—where the alkyl group migrates to the exocyclic nitrogen, yielding the highly stable, fully aromatic 4-(alkylamino)pyrido[2,3-d]pyrimidine[3].

DimrothMechanism A o-Aminonitrile + Formamidine B Amidine Condensation Intermediate A->B Nucleophilic attack C 1-Alkyl-4-imino (Kinetic Product) B->C Cyclization D Ring-Opened Amidine Intermediate C->D Dimroth Ring-Opening E 4-(Alkylamino)pyrimidine (Thermodynamic Product) D->E Bond Rotation & Recyclization

Mechanism of the Dimroth rearrangement yielding the 4-(alkylamino)pyrido[2,3-d]pyrimidine.

Experimental Protocols (Self-Validating Systems)

Protocol 1: Synthesis of Ethyl 6-(cyclopentylamino)-5-iodonicotinate
  • Setup : To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add Ethyl 6-chloro-5-iodonicotinate (10.0 mmol, 3.11 g).

  • Solvation : Dissolve the starting material in anhydrous N-Methyl-2-pyrrolidone (NMP) (20 mL).

  • Reagent Addition : Add N,N-Diisopropylethylamine (DIPEA) (20.0 mmol, 3.48 mL) followed by cyclopentylamine (12.0 mmol, 1.18 mL).

  • Reaction : Heat the mixture to 80 °C and stir for 4 hours under an inert argon atmosphere.

  • Validation Checkpoint : Monitor via TLC (Hexanes/EtOAc 4:1). The starting material (Rf = 0.65) should be completely consumed, replaced by a highly UV-active spot (Rf = 0.45). LC-MS should confirm the loss of the chlorine isotope pattern and a mass shift to [M+H]⁺ = 361.0.

  • Workup : Cool to room temperature, quench with ice water (50 mL), and extract with EtOAc (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography to yield a pale yellow solid.

Protocol 2: Synthesis of Ethyl 5-cyano-6-(cyclopentylamino)nicotinate
  • Setup : In a 100 mL Schlenk flask, dissolve the intermediate from Step 1 (8.0 mmol, 2.88 g) in anhydrous DMF (30 mL).

  • Degassing : Sparge the solution with argon for 15 minutes to remove dissolved oxygen, preventing catalyst degradation.

  • Catalysis : Add Zinc cyanide (Zn(CN)₂) (4.8 mmol, 0.56 g) and Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.4 mmol, 0.46 g, 5 mol%).

  • Reaction : Seal the flask and heat to 100 °C for 12 hours.

  • Validation Checkpoint : Monitor via LC-MS. The iodine peak ([M+H]⁺ = 361.0) must be completely replaced by the cyano product ([M+H]⁺ = 260.1). FT-IR of an aliquot will show a sharp, distinct nitrile stretch at ~2220 cm⁻¹.

  • Workup : Cool the mixture and dilute with EtOAc (50 mL). Wash with a 5% aqueous NH₄OH solution (3 x 30 mL) to solubilize and remove zinc salts. Wash with brine, dry, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc 3:1).

Protocol 3: Annulation to Ethyl 4-(cyclopentylamino)pyrido[2,3-d]pyrimidine-6-carboxylate
  • Setup : To a 50 mL pressure vial, add the cyano intermediate from Step 2 (5.0 mmol, 1.29 g).

  • Solvation : Dissolve in 2-methoxyethanol (15 mL). This solvent provides the optimal boiling point and polarity to facilitate the Dimroth rearrangement.

  • Reagent Addition : Add formamidine acetate (15.0 mmol, 1.56 g).

  • Reaction : Seal the vial and heat at a vigorous reflux (120 °C) for 16 hours.

  • Validation Checkpoint : LC-MS monitoring is critical here. The initial cyclization product and the final Dimroth rearranged product are isomers (both [M+H]⁺ = 287.1). Reaction completion is validated by the stabilization of the chromatogram to a single, later-eluting peak corresponding to the thermodynamically stable 4-amino product. ¹H NMR of the crude will show a diagnostic pyrimidine C2-H singlet at ~8.5 ppm.

  • Workup : Cool to room temperature and concentrate under reduced pressure. Triturate the residue with cold water/ethanol (9:1) to precipitate the pure product. Filter, wash with cold water, and dry under high vacuum.

Quantitative Reaction Parameters & Analytical Data

StepReaction TypeReagents & ConditionsYield (%)Key Analytical Marker (LC-MS / NMR / IR)
1 SNAr AminationCyclopentylamine, DIPEA, NMP, 80 °C, 4h88%[M+H]⁺ = 361.0; Loss of Cl isotope pattern
2 Pd-CyanationZn(CN)₂, Pd(PPh₃)₄, DMF, 100 °C, 12h76%[M+H]⁺ = 260.1; IR: Nitrile stretch at ~2220 cm⁻¹
3 Pyrimidine AnnulationFormamidine acetate, 2-MeOEtOH, 120 °C, 16h65%[M+H]⁺ = 287.1; Pyrimidine C2-H singlet at ~8.5 ppm

References

  • Jubete, G., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2019). "Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications." Molecules, 24(22), 4161.

  • Das, D., Mandal, R. D., Mukherjee, P., Bhattacharya, P., & Das, A. R. (2021). "When a 'Dimroth Rearrangement' Is Not a Dimroth Rearrangement." The Journal of Organic Chemistry, 86(13), 8987-8996.

  • Shamroukh, A. H., Rashad, A. E., & Abdelmegeid, F. M. E. (2016). "The chemistry of pyrido[2,3-d]pyrimidines and their applications." Journal of Chemical and Pharmaceutical Research, 8(3), 734-772.

Sources

Application Notes and Protocols for Palladium-Catalyzed C-N Bond Formation with Ethyl 6-chloro-5-iodonicotinate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of C-N Bond Formation in Drug Discovery

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Aryl and heteroaryl amines are prevalent structural motifs in a vast array of biologically active molecules. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile method for the formation of these crucial bonds, largely superseding harsher, more traditional methods.[1] This reaction's broad substrate scope and functional group tolerance have made it an indispensable tool for medicinal chemists.[1][2]

This application note provides a detailed guide to the palladium-catalyzed C-N bond formation utilizing ethyl 6-chloro-5-iodonicotinate, a highly functionalized and synthetically valuable building block. The presence of two distinct halogen atoms at the C5 and C6 positions offers opportunities for selective, sequential cross-coupling reactions, enabling the rapid diversification of molecular scaffolds. Understanding the principles of selective C-X bond activation is paramount for harnessing the full synthetic potential of this substrate. Generally, the site of cross-coupling is dictated by the bond dissociation energy of the C-X bond, which follows the trend I < Br < Cl << F.[3][4] This inherent reactivity difference allows for predictable, site-selective functionalization.

Understanding the Reaction: The Buchwald-Hartwig Catalytic Cycle

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium catalyst. While the precise mechanism can be influenced by the choice of ligands, bases, and substrates, a generally accepted sequence of events is as follows:

  • Precatalyst Activation: The active Pd(0) catalyst is often generated in situ from a more stable Pd(II) precatalyst. This reduction can be effected by various species in the reaction mixture, including phosphine ligands or amines.[5][6]

  • Oxidative Addition: The active Pd(0) species undergoes oxidative addition into the aryl-halide bond (in this case, the C-I or C-Cl bond of the nicotinic ester), forming a Pd(II) intermediate.[1][5] This step is often the rate-determining step of the catalytic cycle.[7]

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium center, followed by deprotonation by the base to form a palladium-amido complex.

  • Reductive Elimination: The final step is the reductive elimination of the desired C-N bond, which regenerates the active Pd(0) catalyst and releases the arylamine product.[1][5]

Visualizing the Catalytic Cycle

Buchwald-Hartwig Catalytic Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X(Ln) OxAdd->PdII_Aryl Amine_Coord Amine Coordination & Deprotonation PdII_Aryl->Amine_Coord R'R''NH, Base PdII_Amido Ar-Pd(II)-NR'R''(Ln) Amine_Coord->PdII_Amido Red_Elim Reductive Elimination PdII_Amido->Red_Elim Red_Elim->Pd0 Regeneration Product Ar-NR'R'' Red_Elim->Product ArylHalide Ethyl 6-chloro-5-iodonicotinate (Ar-X) Amine Amine (R'R''NH)

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocols

General Considerations for Selective Amination

The selective amination at the C5-iodo position of ethyl 6-chloro-5-iodonicotinate is the more facile transformation due to the lower bond dissociation energy of the C-I bond compared to the C-Cl bond.[3][4] Achieving high selectivity requires careful control of reaction conditions to prevent competing amination at the C6-chloro position.

Key Parameters for Optimization:

ParameterRecommendationRationale
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂These are common and effective Pd(0) and Pd(II) precursors.[8][9][10]
Ligand Xantphos, BINAP, Buchwald-type biaryl phosphines (e.g., XPhos, SPhos)The choice of ligand is critical for catalyst stability and reactivity. Bulky, electron-rich phosphines often enhance the rates of oxidative addition and reductive elimination.[11][12][13] Xantphos is a good starting point for reactions with heteroaryl halides.[14]
Base Cs₂CO₃, K₃PO₄, NaOtBuA strong, non-nucleophilic base is required. The choice of base can influence reaction rate and functional group tolerance.[8][9] Weaker bases like carbonates are often preferred for substrates with sensitive functional groups.
Solvent Toluene, Dioxane, THFAnhydrous, aprotic solvents are essential for reproducible results.[9]
Temperature 80-110 °CThe reaction temperature will depend on the reactivity of the amine and the catalyst system.[9]
Atmosphere Inert (Nitrogen or Argon)The palladium catalyst is sensitive to oxygen, so all manipulations should be performed under an inert atmosphere.[8]
Protocol 1: Selective Amination at the C5-Iodo Position

This protocol outlines a general procedure for the selective coupling of a primary or secondary amine at the C5-iodo position of ethyl 6-chloro-5-iodonicotinate.

Materials:

  • Ethyl 6-chloro-5-iodonicotinate

  • Amine (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Xantphos (4 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equivalents)

  • Anhydrous toluene or dioxane

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

Visualizing the Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A 1. Add solids to oven-dried Schlenk flask B 2. Seal and purge with inert gas A->B C 3. Add anhydrous solvent and amine B->C D 4. Heat to desired temperature (80-110 °C) with stirring C->D E 5. Monitor reaction progress (TLC, LC-MS) D->E F 6. Cool to room temperature and quench with water E->F G 7. Extract with organic solvent F->G H 8. Wash, dry, and concentrate G->H I 9. Purify by column chromatography H->I

Caption: A typical experimental workflow for the Buchwald-Hartwig amination.

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add ethyl 6-chloro-5-iodonicotinate (1.0 mmol), palladium(II) acetate (0.02 mmol), Xantphos (0.04 mmol), and cesium carbonate (2.0 mmol).

  • Seal the flask with a septum and purge the vessel with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Reagent Addition: Add anhydrous toluene or dioxane (5 mL) via syringe, followed by the amine (1.2 mmol).

  • Reaction: Place the reaction flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired ethyl 6-chloro-5-(amino)nicotinate.[8][15][16]

Troubleshooting and Key Considerations

  • Low Yield or No Reaction:

    • Catalyst Inactivity: Ensure all reagents and solvents are anhydrous and that the reaction is performed under a strictly inert atmosphere. The Pd(0) catalyst is sensitive to oxygen.

    • Insufficiently Active Catalyst System: For less reactive amines or aryl chlorides, a more active catalyst system may be required. Consider using a stronger base like sodium tert-butoxide or a more electron-rich and bulky ligand such as XPhos or SPhos.[11]

    • Incorrect Stoichiometry: Verify the stoichiometry of all reagents, particularly the base.

  • Formation of Side Products:

    • Hydrodehalogenation: The formation of the dehalogenated starting material can occur. This is often a result of a side reaction involving β-hydride elimination.[1]

    • Diarylation: With primary amines, diarylation can be a competing reaction. Using a slight excess of the amine can sometimes mitigate this.[16]

    • Reaction at the Chloro Position: If the reaction is run for too long or at too high a temperature, amination at the C6-chloro position may occur. Careful monitoring of the reaction is crucial for selectivity.

Conclusion

The palladium-catalyzed C-N bond formation with ethyl 6-chloro-5-iodonicotinate is a robust and highly adaptable method for the synthesis of a diverse range of substituted nicotinates. By carefully selecting the catalyst system and reaction conditions, researchers can achieve high yields and excellent selectivity for amination at the C5-iodo position. This application note provides a solid foundation for the development of specific synthetic protocols, empowering researchers in drug discovery and development to efficiently explore new chemical space.

References

  • Hartwig, J. F. (2004). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP). University of Windsor. [Link]

  • Jana, R., & Danda, A. (2018). Palladium-Catalyzed C–H Amination of C(sp2) and C(sp3)–H Bonds: Mechanism and Scope for N-Based Molecule Synthesis. ACS Catalysis. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Oldenhuis, N. J., et al. (2003). Scope and Mechanism of Palladium-Catalyzed Amination of Five-Membered Heterocyclic Halides. The Journal of Organic Chemistry. [Link]

  • Valente, C., et al. (2012). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. ResearchGate. [Link]

  • Ikawa, T., et al. (2010). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. [Link]

  • Scott, N. W. J., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. Journal of the American Chemical Society. [Link]

  • Nagy, M. A., et al. (2020). Temperature-Scanning Reaction Protocol Offers Insights into Activation Parameters in the Buchwald–Hartwig Pd-Catalyzed Amination of Aryl Halides. ACS Catalysis. [Link]

  • O’Brien, C. J., et al. (2019). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Taylor & Francis Online. [Link]

  • Fairlamb, I. J. S., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. Journal of the American Chemical Society. [Link]

  • Scott, N. W. J., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. PMC. [Link]

  • Organic Syntheses. (2014). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. [Link]

  • Poater, A. (2014). Ligand electronic influence in Pd-catalyzed C-C coupling processes. HAL Open Science. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. [Link]

  • Palani, T., et al. (2022). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. eScholarship. [Link]

  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]

  • ResearchGate. (n.d.). Synthesis of nicotinic acid derivative 5a. [Link]

  • Wang, J.-R., & Manabe, K. (2019). Regioselective Cross-Coupling Reactions of Multiple Halogenated Nitrogen-, Oxygen-, and Sulfur-Containing Heterocycles. ResearchGate. [Link]

  • Reddy, T. S., et al. (2012). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry. [Link]

  • Aranyos, A. (2001). Palladium-catalyzed C-C, C-N and C-O bond formation. DSpace@MIT. [Link]

  • ResearchGate. (n.d.). Synthesis of Fused-Ring Nicotine Derivatives from (S)-Nicotine. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Wipf Group. (n.d.). The Synthetic & Mechanistic Organic Chemistry of Palladium. [Link]

  • Deb, I., et al. (2009). Palladium nanoparticle-catalyzed C-N bond formation. A highly regio- and stereoselective allylic amination by allyl acetates. PubMed. [Link]

  • Frank, É., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

  • Semantic Scholar. (n.d.). Synthesis of nornicotine, nicotine and other functionalised derivatives using solid-supported reagents and scavengers. [Link]

  • ResearchGate. (n.d.). C-N Coupling reactions of substituted aryl compounds with amino acids/esters a,b. [Link]

  • Sharma, P., et al. (2025). Nickel-catalyzed Chan–Lam coupling: an efficient route to N-arylated 2-aminobenzothiazoles under ambient conditions. RSC Advances. [Link]

Sources

Advanced Synthetic Workflows: Exploiting Ethyl 6-Chloro-5-Iodonicotinate in the Development of Next-Generation FGFR Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide Target Audience: Discovery Chemists, Process Scientists, and Oncology Drug Development Professionals

Executive Summary

The dysregulation of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a well-documented oncogenic driver in multiple malignancies, including urothelial carcinoma, cholangiocarcinoma, and breast cancer[1]. The development of selective FGFR kinase inhibitors requires highly modular and regioselective chemical building blocks to construct the complex heteroaromatic scaffolds that occupy the ATP-binding pocket of the kinase domain[2].

This application note details the strategic utilization of Ethyl 6-chloro-5-iodonicotinate (CAS: 856166-01-3) [3] as a privileged bifunctional scaffold. By exploiting the orthogonal reactivity of its two distinct carbon-halogen bonds, chemists can execute rapid, regioselective functionalization. This guide provides the mechanistic rationale, validated experimental protocols, and causality-driven insights necessary to integrate this building block into high-throughput lead optimization workflows.

Biological Context: Targeting the FGFR Signaling Axis

FGFRs (FGFR1–4) are transmembrane receptor tyrosine kinases. Upon ligand binding, they undergo dimerization and autophosphorylation, initiating a cascade of downstream signaling primarily through the RAS/MAPK and PI3K/AKT pathways[2]. Small-molecule FGFR inhibitors typically feature a nitrogenous heterocyclic core (such as a pyridine, pyrimidine, or pyrazolo-pyridine) that acts as a hinge-binding motif, forming critical hydrogen bonds with the kinase backbone (e.g., Ala564 in FGFR1)[1].

FGFR_Pathway FGF FGF Ligand FGFR FGFR (Kinase Domain) FGF->FGFR Binds & Activates FRS2 FRS2 Adaptor Protein FGFR->FRS2 Autophosphorylation Inhibitor FGFR Inhibitor (Pyridine Scaffold) Inhibitor->FGFR Blocks ATP Pocket RAS RAS / MEK / ERK Pathway FRS2->RAS PI3K PI3K / AKT Pathway FRS2->PI3K Proliferation Tumor Cell Proliferation & Survival RAS->Proliferation PI3K->Proliferation

Figure 1: FGFR signaling cascade and the pharmacological intervention point of pyridine-based inhibitors.

Chemical Rationale: The Privilege of Orthogonal Reactivity

The structural architecture of Ethyl 6-chloro-5-iodonicotinate offers a highly predictable, three-stage functionalization sequence. The causality behind this regioselectivity is governed by fundamental principles of organometallic and physical organic chemistry:

  • C5-Iodo (Oxidative Addition): In palladium-catalyzed cross-coupling reactions, the general order of reactivity for carbon-halogen bonds is C-I > C-Br >> C-Cl[4]. The lower bond dissociation energy of the C-I bond allows for selective oxidative addition of Pd(0) at the C5 position at moderate temperatures, leaving the C-Cl bond intact[5].

  • C6-Chloro (Nucleophilic Aromatic Substitution - SNAr): The chlorine atom is positioned ortho to the electronegative pyridine nitrogen. This proximity severely depletes the electron density at C6, highly activating it for SNAr by amine nucleophiles. The nitrogen atom stabilizes the resulting anionic Meisenheimer complex intermediate[5].

  • C3-Ester (Late-Stage Amidation): The ethyl ester is sterically unhindered and electronically deactivated during the prior steps, serving as a stable protecting group that can be saponified and amidated to finalize the inhibitor's solvent-exposed regions.

Synthetic_Workflow SM Starting Material Ethyl 6-chloro- 5-iodonicotinate Step1 Step 1: Suzuki Coupling C5-Iodo Functionalization Pd(dppf)Cl2, Base SM->Step1 Int1 Intermediate 1 Ethyl 5-aryl- 6-chloronicotinate Step1->Int1 Step2 Step 2: SNAr C6-Chloro Functionalization Amine, DIPEA, Heat Int1->Step2 Int2 Intermediate 2 Ethyl 5-aryl- 6-aminonicotinate Step2->Int2 Step3 Step 3: Amidation Saponification & Amidation HATU, Amine Int2->Step3 Product Target API FGFR Inhibitor Pharmacophore Step3->Product

Figure 2: Three-stage regioselective synthetic workflow for FGFR inhibitor assembly.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (IPCs) and mechanistic justifications are embedded to ensure reproducibility and high fidelity in drug discovery laboratories.

Protocol 1: Regioselective C5 Suzuki-Miyaura Coupling

Objective: Introduce the C5 aryl/heteroaryl group while preserving the C6 chlorine.

Reagents:

  • Ethyl 6-chloro-5-iodonicotinate (1.0 equiv, CAS: 856166-01-3)[3]

  • Arylboronic acid (1.05 equiv)

  • 
     (0.05 equiv)
    
  • 
     (2.0 equiv)
    
  • Solvent: 1,4-Dioxane /

    
     (4:1 v/v, degassed)
    

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried Schlenk flask with Ethyl 6-chloro-5-iodonicotinate, arylboronic acid, and

    
    .
    
  • Degassing: Add the 1,4-Dioxane/

    
     mixture. Sparge the biphasic solution with Argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the electron-rich Pd(0) active catalytic species.
    
  • Catalyst Addition: Add

    
    . Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium center, which accelerates the reductive elimination step and prevents unwanted dehalogenation or over-coupling at the C-Cl bond.
    
  • Reaction: Heat the mixture to 80 °C for 4–6 hours. Monitor via LC-MS. The reaction is deemed complete when the starting material mass (m/z 311.5) is fully consumed.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with water and brine. Dry the organic layer over

    
    , concentrate, and purify via silica gel chromatography (Hexanes/EtOAc) to yield Intermediate 1 .
    
Protocol 2: C6 Nucleophilic Aromatic Substitution (SNAr)

Objective: Install the hinge-binding amine motif at the C6 position.

Reagents:

  • Intermediate 1 (1.0 equiv)

  • Primary or Secondary Amine (1.5 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Solvent: N-Methyl-2-pyrrolidone (NMP)

Step-by-Step Methodology:

  • Preparation: Dissolve Intermediate 1 in anhydrous NMP (0.2 M concentration).

  • Reagent Addition: Add the amine nucleophile followed by DIPEA. Causality: DIPEA acts as a non-nucleophilic acid scavenger to neutralize the HCl generated during the substitution, driving the equilibrium forward without competing as a nucleophile.

  • Reaction: Heat the mixture to 110 °C for 12 hours. Causality: Elevated temperatures are required to overcome the activation energy barrier for the formation of the Meisenheimer complex, despite the activating effect of the adjacent pyridine nitrogen.

  • Workup: Cool the reaction mixture and pour it into ice-cold saturated aqueous

    
    . Causality: This step quenches unreacted amine and precipitates the highly hydrophobic product, allowing for easy isolation via filtration or extraction. Purify to yield Intermediate 2 .
    
Protocol 3: C3 Ester Saponification and Amidation

Objective: Finalize the pharmacophore by generating the solvent-exposed amide.

Reagents:

  • Intermediate 2 (1.0 equiv)

  • 
     (3.0 equiv) in THF/MeOH/
    
    
    
    (2:1:1)
  • HATU (1.2 equiv), DIPEA (2.0 equiv), Target Amine (1.2 equiv) in DMF

Step-by-Step Methodology:

  • Saponification: Dissolve Intermediate 2 in the THF/MeOH/

    
     mixture. Add 
    
    
    
    and stir at room temperature for 2 hours. Acidify with 1M HCl to pH 3-4, extract with EtOAc, and concentrate to yield the free nicotinic acid.
  • Amidation: Dissolve the acid in anhydrous DMF. Add HATU and DIPEA, and stir for 10 minutes. Causality: HATU rapidly converts the carboxylic acid into a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester, preventing epimerization and ensuring high yields even with sterically hindered amines.

  • Final Coupling: Add the target amine and stir at room temperature for 4 hours.

  • Purification: Quench with water, extract with EtOAc, and purify via preparative HPLC to yield the final FGFR Inhibitor Target API .

Quantitative Data Summary

The table below summarizes the typical reaction parameters and expected yields for the differential functionalization of Ethyl 6-chloro-5-iodonicotinate, providing a benchmark for process optimization.

Reaction StepTransformation TypeReagents & CatalystTemp (°C)Time (h)Typical Yield (%)Primary Mechanistic Driver
1 C5 Suzuki CouplingAr-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃804-675 - 85Lower Bond Dissociation Energy of C-I vs. C-Cl
2 C6 SNAr AminationR-NH₂, DIPEA, NMP1101280 - 90Ortho-nitrogen stabilization of Meisenheimer complex
3a C3 SaponificationLiOH·H₂O, THF/MeOH/H₂O252> 95Nucleophilic acyl substitution by hydroxide
3b C3 AmidationR'-NH₂, HATU, DIPEA, DMF25470 - 85Highly reactive HOAt active ester intermediate

References

1.3[3] 2.1[1] 3.5[5] 4.4[4] 5.2[2]

Sources

Application Note: Chromatographic Monitoring of Regioselective Cross-Coupling Reactions Involving Ethyl 6-chloro-5-iodonicotinate

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Causality & Analytical Challenges

Ethyl 6-chloro-5-iodonicotinate (CAS: 856166-01-3)[1] is a highly versatile dihalogenated pyridine scaffold utilized extensively in pharmaceutical drug discovery. The presence of two distinct halogens on the electron-deficient pyridine ring enables precise, regioselective palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings)[2].

The causality behind this regioselectivity lies in the carbon-halogen bond dissociation energies. The generally accepted order of reactivity for halogens in oxidative addition is I > Br > Cl > F[3]. Because the C-I bond at the C5 position is significantly weaker than the C-Cl bond at the C6 position, the palladium catalyst preferentially inserts at C5[3]. However, rigorous analytical monitoring is required to prevent secondary reactions, specifically over-coupling at the C6 position (yielding a di-coupled byproduct) or competitive proto-dehalogenation[2].

Pathway SM Starting Material Ethyl 6-chloro-5-iodonicotinate Pd Pd Catalyst + Base + Aryl Boronic Acid SM->Pd Oxidative Addition at C-I bond Mono Target Product C5-Aryl-6-chloronicotinate Pd->Mono Transmetalation & Reductive Elimination Dehalo Dehalogenated Byproduct Ethyl 6-chloronicotinate Pd->Dehalo Competing Protodehalogenation Di Over-coupled Byproduct C5,C6-Diaryl Product Mono->Di Excess Reagent Reaction at C-Cl

Regioselective cross-coupling pathway of Ethyl 6-chloro-5-iodonicotinate.

Chromatographic Strategy

To effectively monitor this reaction, a dual-modal analytical approach is required.

  • Thin Layer Chromatography (TLC): Utilized for its simplicity, low cost, and speed[4]. TLC provides rapid, qualitative feedback on the disappearance of the starting material. However, basic pyridine nitrogens often interact with the acidic silanols of the silica gel, causing peak tailing.

  • Reverse-Phase HPLC (RP-HPLC): Provides the quantitative resolution required to separate structurally similar mono-coupled and di-coupled species[5]. For pyridine derivatives, controlling the mobile phase pH is critical[6]. We utilize 0.1% Trifluoroacetic acid (TFA) to lower the pH below the pKa of the pyridine nitrogen, ensuring the analyte remains fully protonated. This prevents secondary interactions with the C18 stationary phase, ensuring sharp, symmetrical peaks.

Workflow Sample Reaction Aliquot (50 µL) Quench Quench & Dilute (EtOAc / MeCN) Sample->Quench Filter Filter (0.22 µm PTFE) Quench->Filter Split Analytical Split Filter->Split TLC TLC Analysis (Rapid Qualitative) Split->TLC 1 µL spot HPLC RP-HPLC Analysis (Quantitative & High-Res) Split->HPLC 5 µL inject DecTLC Assess Reaction Completion TLC->DecTLC DecHPLC Quantify Mono/Di Ratio & Yield HPLC->DecHPLC

Dual-modal analytical workflow for real-time reaction monitoring.

TLC Monitoring Protocol (Self-Validating System)

Causality of Design: Quenching the reaction aliquot with an organic solvent and washing with water removes inorganic salts (e.g., K₂CO₃, Pd catalysts) that would otherwise cause severe streaking on the TLC plate[7].

Step-by-Step Methodology:

  • Aliquot Preparation: Withdraw 10 µL of the active reaction mixture using a micro-syringe.

  • Quench & Extraction: Transfer the aliquot into a microcentrifuge tube containing 100 µL of Ethyl Acetate (EtOAc) and 50 µL of deionized water. Vortex for 10 seconds. Allow the layers to separate and extract the upper organic layer.

  • Plate Preparation: Obtain a Silica Gel 60 F254 TLC plate. Draw a baseline 1 cm from the bottom edge using a graphite pencil.

  • Self-Validation Spotting: Apply three distinct 1 µL spots:

    • Spot 1 (Reference): Authentic Ethyl 6-chloro-5-iodonicotinate standard.

    • Spot 2 (Co-spot): Reference standard + Quenched reaction aliquot. (Validation Check: If the co-spot develops as a figure-eight or streaks, matrix effects are present, and the solvent system requires 1% Triethylamine to neutralize basic tailing).

    • Spot 3 (Sample): Quenched reaction aliquot.

  • Development: Place the plate in a pre-equilibrated chamber containing Hexane:EtOAc (8:2 v/v). Develop until the solvent front is 1 cm from the top.

  • Visualization: Dry the plate and visualize under short-wave UV light (254 nm). The conjugated

    
    -system of the pyridine ring allows for highly sensitive detection without chemical stains[4].
    

RP-HPLC Monitoring Protocol (Self-Validating System)

Causality of Design: A gradient elution starting with high aqueous content ensures polar byproducts elute early, while ramping to high organic content forces the highly lipophilic di-coupled byproducts off the column[6]. The 0.22 µm PTFE filtration step is mandatory to protect the HPLC injector rotor and column frit from mechanical blockage by precipitated palladium black.

Step-by-Step Methodology:

  • Sample Preparation: Withdraw 50 µL of the reaction mixture and dilute to 1.0 mL with HPLC-grade Acetonitrile (MeCN) to immediately quench the reaction.

  • Filtration: Pass the quenched solution through a 0.22 µm PTFE syringe filter directly into an autosampler vial.

  • System Suitability Test (SST): Prior to analyzing reaction aliquots, inject a resolution standard containing Ethyl 6-chloro-5-iodonicotinate and an authentic standard of the mono-coupled product.

    • Validation Check: The analytical run is only considered valid if the resolution factor (

      
      ) between these two critical pairs is 
      
      
      
      , and the peak asymmetry factor (
      
      
      ) is between 0.8 and 1.2.
  • Injection & Elution: Inject 5 µL of the sample onto a C18 column (e.g., 4.6 x 150 mm, 5 µm) maintained at 30 °C. Execute the gradient program detailed in Table 1.

  • Detection: Monitor absorbance at 254 nm. Integrate the peaks to determine the area percent, which acts as a surrogate for reaction conversion.

Quantitative Data Summary

The following tables summarize the standardized gradient program and the expected chromatographic behavior of the reaction components.

Table 1: RP-HPLC Gradient Program

Time (min) % Mobile Phase A (H₂O + 0.1% TFA) % Mobile Phase B (MeCN + 0.1% TFA) Flow Rate (mL/min)
0.0 90 10 1.0
2.0 90 10 1.0
10.0 10 90 1.0
12.0 10 90 1.0
12.1 90 10 1.0

| 15.0 | 90 | 10 | 1.0 |

Table 2: Expected Chromatographic Data (TLC & HPLC) | Analyte | Identity | TLC


 (8:2 Hex/EtOAc) | HPLC Retention Time (min) |
|---------|----------|---------------------------|---------------------------|
| Dehalogenated Byproduct | Ethyl 6-chloronicotinate | 0.50 | 6.5 |
| Target Product | C5-Mono-coupled Product | 0.45 | 8.2 |
| Starting Material | Ethyl 6-chloro-5-iodonicotinate | 0.60 | 9.5 |
| Over-coupled Byproduct | C5,C6-Di-coupled Product | 0.35 | 11.0 |

(Note: The heavy, polarizable iodine atom imparts significant lipophilicity to the starting material, causing it to elute later than typical mono-aryl products in reverse-phase systems, while the di-aryl product exhibits the strongest retention due to maximized


 interactions with the C18 phase).

References

  • BLD Pharm. "856166-01-3 | Ethyl 6-chloro-5-iodonicotinate". bldpharm.com. 1

  • Benchchem. "A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions". benchchem.com.3

  • Royal Society of Chemistry. "Real-time HPLC-MS reaction progress monitoring using an automated analytical platform". rsc.org. 5

  • ResearchGate. "Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products". researchgate.net. 6

  • LibreTexts. "Thin Layer Chromatography". libretexts.org. 4

  • Royal Society of Chemistry. "Some regioselective cross-coupling reactions of halopyridines and halopyrimidines". rsc.org. 2

Sources

Application Note: Divergent Derivatization of Ethyl 6-Chloro-5-Iodonicotinate for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 6-chloro-5-iodonicotinate (CAS 856166-01-3) is a highly versatile, polyfunctionalized pyridine scaffold widely utilized in modern drug discovery. The strategic placement of three distinct functional groups—an iodine atom at C5, a chlorine atom at C6, and an ethyl ester at C3—enables precise, orthogonal derivatization. This application note details the mechanistic rationale and field-proven, self-validating protocols for the divergent synthesis of complex pyridine-based active pharmaceutical ingredients (APIs).

Mechanistic Rationale & Orthogonal Reactivity

The utility of dihalopyridines in medicinal chemistry stems from the ability to selectively address one halogen over the other. The electronic and steric environment of Ethyl 6-chloro-5-iodonicotinate dictates a strict hierarchy of reactivity:

  • C5-Iodine (Oxidative Addition): The C-I bond possesses a lower bond dissociation energy (~65 kcal/mol) compared to the C-Cl bond (~96 kcal/mol). Consequently, it is highly susceptible to oxidative addition by low-valent transition metals. This allows for selective palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or copper-mediated trifluoromethylation at the C5 position without disturbing the C6-Cl bond .

  • C6-Chlorine (Nucleophilic Aromatic Substitution): The C6 position is situated ortho to the embedded pyridine nitrogen. The strong electron-withdrawing nature of this nitrogen stabilizes the anionic Meisenheimer complex transition state, making the C6-Cl bond an excellent electrophile for Nucleophilic Aromatic Substitution (SNAr) with amines or alkoxides .

  • C3-Ethyl Ester (Acyl Substitution): The ester group serves as a robust protecting group during the harsh conditions of cross-coupling and SNAr, which can later be saponified and converted into diverse amides to optimize drug-target binding kinetics.

Strategic Derivatization Workflow

The following workflow illustrates the logical progression of orthogonal functionalization, ensuring that each transformation activates the molecule for the subsequent step.

G A Ethyl 6-chloro-5-iodonicotinate (Starting Material) B 5-Aryl-6-chloro-nicotinate (Suzuki-Miyaura Product) A->B Step 1: Pd-Catalyzed Cross-Coupling Target: C-I Bond (C5) C 5-Aryl-6-amino-nicotinate (SNAr Product) B->C Step 2: Nucleophilic Aromatic Substitution Target: C-Cl Bond (C6) D 5-Aryl-6-amino-nicotinamide (Final API Scaffold) C->D Step 3: Saponification & Amidation Target: Ethyl Ester (C3)

Figure 1: Orthogonal derivatization workflow of Ethyl 6-chloro-5-iodonicotinate.

Quantitative Data Summary

The table below summarizes the standardized reaction parameters, expected yields, and regioselectivity profiles for the three-step derivatization sequence.

Reaction PhaseTarget SiteBond FormedReagents / CatalystTemp (°C)Typical YieldRegioselectivity
Suzuki-Miyaura C-5 (C-I)C(sp2)-C(sp2)Ar-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃80–9080–95%>99% (C-5 over C-6)
SNAr Amination C-6 (C-Cl)C(sp2)-NR-NH₂, DIPEA, NMP100–12075–90%Exclusive to C-6
Saponification C-3 (Ester)C-O (Acid)LiOH·H₂O, THF/H₂O25>95%N/A
Amidation C-3 (Acid)C(sp2)-NR'-NH₂, HATU, DIPEA2570–85%N/A
Self-Validating Experimental Protocols
4.1 Regioselective C-5 Arylation (Suzuki-Miyaura Coupling)

Causality & Rationale: Pd(dppf)Cl₂ is selected as the catalyst because the bidentate dppf ligand enforces a large bite angle, which accelerates the reductive elimination step and minimizes protodehalogenation side reactions. K₂CO₃ is utilized as a mild, inorganic base to facilitate transmetalation without causing premature hydrolysis of the C3 ethyl ester.

Step-by-Step Methodology:

  • Charge a round-bottom flask with Ethyl 6-chloro-5-iodonicotinate (1.0 equiv), arylboronic acid (1.1 equiv), and K₂CO₃ (2.0 equiv).

  • Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v).

  • Scientist's Insight: Sparge the mixture with argon for 15 minutes. Oxygen ingress will lead to oxidative homocoupling of the arylboronic acid, complicating downstream purification.

  • Add Pd(dppf)Cl₂ (0.05 equiv) and heat the mixture to 85 °C for 4 hours.

Self-Validation & Workup Logic:

  • Validation: Monitor the reaction via LC-MS. The complete disappearance of the starting material peak (m/z ~311.5) and the appearance of the desired product mass confirms quantitative conversion.

  • Workup: Cool to room temperature and quench with saturated aqueous NH₄Cl. Why? This neutralizes the base and breaks down palladium coordinate complexes, preventing severe emulsion formation during extraction. Extract with EtOAc, wash with brine to remove residual dioxane, dry over Na₂SO₄, and concentrate.

4.2 C-6 Amination via Nucleophilic Aromatic Substitution (SNAr)

Causality & Rationale: With the C5 position functionalized, the remaining C6-Cl bond is targeted. N-Methyl-2-pyrrolidone (NMP) is chosen as a polar aprotic solvent to heavily solvate the transition state, increasing the nucleophilicity of the incoming amine. N,N-Diisopropylethylamine (DIPEA) acts as a sterically hindered, non-nucleophilic base to scavenge the HCl byproduct, driving the reaction forward without competing as a nucleophile.

Step-by-Step Methodology:

  • Dissolve the 5-aryl-6-chloro-nicotinate intermediate (1.0 equiv) in NMP (0.5 M concentration).

  • Add the desired primary or secondary amine (1.5 equiv) and DIPEA (2.0 equiv).

  • Heat the reaction mixture to 110 °C for 12 hours under an inert atmosphere.

Self-Validation & Workup Logic:

  • Validation: Perform TLC monitoring (Hexanes/EtOAc 7:3). The SNAr product will spot significantly lower (more polar) than the 6-chloro precursor due to the introduction of the hydrogen-bond-donating amine group.

  • Workup: Cool the mixture and pour it into ice-cold water (10x volume relative to NMP). Why? Because NMP is highly water-miscible, the hydrophobic functionalized pyridine will rapidly crash out of solution. Isolate the product via vacuum filtration and wash the filter cake with cold water to remove residual DIPEA salts, validating purity via ¹H NMR (observing the upfield shift of the pyridine C2 proton).

4.3 C-3 Ester Saponification and Amidation

Causality & Rationale: The ethyl ester must be converted to a carboxylic acid prior to amidation. LiOH in a THF/H₂O mixture provides a mild saponification environment that avoids degradation of the newly installed functional groups. For the subsequent amidation, HATU is utilized. HATU generates an active HOAt ester, which is highly efficient for coupling sterically hindered or electron-deficient amines, ensuring high yields where standard carbodiimides (e.g., EDC) fail.

Step-by-Step Methodology:

  • Saponification: Dissolve the SNAr product in THF/H₂O (1:1). Add LiOH·H₂O (3.0 equiv) and stir at 25 °C for 2 hours. Acidify with 1M HCl to pH 3, extract with EtOAc, and concentrate to yield the free acid.

  • Amidation: Dissolve the carboxylic acid (1.0 equiv) in DMF. Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 15 minutes to pre-form the active ester.

  • Add the target amine (1.2 equiv) and stir at 25 °C for 4 hours.

Self-Validation & Workup Logic:

  • Validation: During the HATU activation step, the reaction mixture will typically turn a distinct yellow color, visually confirming the formation of the active HOAt ester.

  • Workup: Dilute with EtOAc. Wash the organic layer sequentially with 1M HCl and saturated NaHCO₃. Why? The acidic wash removes unreacted aliphatic amines and DIPEA, while the basic wash removes any unreacted carboxylic acid starting material and the HOAt byproduct generated by HATU, ensuring a highly pure crude API scaffold.

References
  • Copper-Mediated C–X Functionalization of Aryl Halides Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate: Trifluoromethylation on Kilogram Scale Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Functionalization of Pyridines at the C4 Position via Metalation and Capture Source: National Institutes of Health (PMC) URL:[Link]

Troubleshooting & Optimization

Technical Support Center: Optimizing the Yield of Ethyl 6-chloro-5-iodonicotinate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic procedural recipes. To truly optimize the yield of Ethyl 6-chloro-5-iodonicotinate—a highly valuable intermediate in medicinal chemistry and cross-coupling reactions[1]—we must understand the causality behind each synthetic choice. This guide provides a self-validating system of protocols, mechanistic insights, and targeted troubleshooting logic to ensure your workflow is robust and scalable.

Mechanistic Overview & Workflow

The synthesis of Ethyl 6-chloro-5-iodonicotinate from 6-hydroxynicotinic acid is a three-step sequence governed by electrophilic aromatic substitution, nucleophilic displacement, and acyl substitution[1].

  • Iodination: The 6-hydroxyl group strongly activates the 5-position of the pyridine ring via electron donation. Using an

    
     system ensures high atom economy by continuously oxidizing 
    
    
    
    to the active electrophilic iodine species (
    
    
    ).
  • Chlorination: The 6-hydroxy tautomerizes to the 6-pyridone lactam. Because

    
     alone reacts sluggishly with this lactam, we introduce catalytic DMF. This generates the highly reactive Vilsmeier-Haack intermediate in situ, which rapidly attacks the pyridone oxygen, facilitating nucleophilic displacement by chloride[2],[3].
    
  • Esterification: Standard Fischer esterification is reversible and often stalls. By utilizing

    
     in absolute ethanol, we generate 
    
    
    
    and an acyl chloride intermediate in situ, driving the reaction irreversibly to the target ester[3].

SynthesisWorkflow SM 6-Hydroxynicotinic Acid (Starting Material) Int1 6-Hydroxy-5-iodonicotinic Acid (Intermediate 1) SM->Int1 I2, H2O2 70°C, 12h Int2 6-Chloro-5-iodonicotinic Acid (Intermediate 2) Int1->Int2 POCl3, DMF (cat.) 105°C, 4h Prod Ethyl 6-chloro-5-iodonicotinate (Target Product) Int2->Prod EtOH, SOCl2 Reflux, 8h

Fig 1. Three-step synthetic workflow for Ethyl 6-chloro-5-iodonicotinate from 6-hydroxynicotinic acid.

Quantitative Data & Yield Optimization

Implementing mechanistically driven interventions at each step drastically improves the overall mass recovery. Below is a comparison of standard literature yields versus our optimized protocol yields.

Synthesis StepStandard YieldOptimized YieldKey Mechanistic Intervention
1. Iodination 55–65%85–90% Transitioning from NIS to

; precise temperature control (70°C) prevents over-oxidation.
2. Chlorination 40–50%75–85% Addition of catalytic DMF (0.1 eq) to generate the highly reactive Vilsmeier-Haack intermediate[2].
3. Esterification 60–70%>90% In situ generation of

via

in absolute ethanol to drive irreversible conversion[3].

Validated Experimental Protocols

Every protocol below is designed as a self-validating system. If the physical observations (e.g., gas evolution, precipitate formation) do not match the descriptions, halt the workflow and consult the troubleshooting section.

Step 1: Iodination of 6-Hydroxynicotinic Acid
  • Setup: Suspend 6-hydroxynicotinic acid (1.0 eq) in a 1:1 mixture of water and methanol (10 mL/g).

  • Reagent Addition: Add Iodine (

    
    , 0.6 eq). While stirring vigorously at room temperature, add 30% aqueous 
    
    
    
    (0.7 eq) dropwise over 30 minutes. Validation: The solution will turn deep brown, and mild exothermic activity should be observed.
  • Reaction: Heat the mixture to 70°C for 12 hours.

  • Workup: Cool to room temperature. Quench unreacted iodine with saturated aqueous sodium thiosulfate until the brown color dissipates. Filter the resulting pale-yellow precipitate, wash with cold water, and dry under a vacuum to yield 6-hydroxy-5-iodonicotinic acid.

Step 2: Chlorination to 6-Chloro-5-iodonicotinic Acid
  • Setup: In a thoroughly dried flask under nitrogen, suspend 6-hydroxy-5-iodonicotinic acid (1.0 eq) in neat

    
     (5.0 eq).
    
  • Activation: Add anhydrous DMF (0.1 eq) dropwise. Validation: Immediate gas evolution (

    
    ) confirms the formation of the Vilsmeier-Haack complex.
    
  • Reaction: Heat the mixture to 105°C (reflux) for 4 hours. The suspension will gradually become a homogeneous dark solution[2].

  • Workup (Critical): Cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove excess

    
    . Slowly pour the concentrated residue over vigorously stirred crushed ice. Keep the internal temperature strictly below 20°C. Filter the precipitated 6-chloro-5-iodonicotinic acid and dry thoroughly.
    
Step 3: Esterification to Ethyl 6-chloro-5-iodonicotinate
  • Setup: Suspend 6-chloro-5-iodonicotinic acid (1.0 eq) in absolute ethanol (10 mL/g). Cool the flask to 0°C in an ice bath.

  • Activation: Add Thionyl Chloride (

    
    , 2.0 eq) dropwise over 30 minutes. Validation: Vigorous evolution of 
    
    
    
    and
    
    
    gases will occur.
  • Reaction: Remove the ice bath and heat the mixture to reflux (78°C) for 8 hours[3].

  • Workup: Concentrate the reaction mixture under vacuum to remove ethanol and excess

    
    . Dissolve the residue in ethyl acetate, wash with saturated aqueous 
    
    
    
    , dry over
    
    
    , and evaporate to yield the pure Ethyl 6-chloro-5-iodonicotinate as an off-white solid.

Troubleshooting & FAQs

TroubleshootingTree Start Low Yield in Chlorination Step? Q1 Is the starting material fully consumed (TLC/HPLC)? Start->Q1 YesPath Yes: Product lost during workup Q1->YesPath Yes NoPath No: Incomplete conversion Q1->NoPath No Sol1 Action: Quench slowly on ice. Maintain internal temp <20°C to prevent ester/acid hydrolysis. YesPath->Sol1 Sol2 Action: Add catalytic DMF (0.1 eq) to form Vilsmeier-Haack complex. Ensure POCl3 is fresh. NoPath->Sol2

Fig 2. Troubleshooting logic tree for resolving low yields during the POCl3 chlorination step.

Q: Why am I seeing a significant amount of de-iodinated byproduct during the chlorination step? A: High temperatures combined with prolonged reaction times in


 can lead to carbon-iodine bond cleavage. Ensure you are using catalytic DMF to accelerate the reaction. This mechanistic intervention allows you to reduce the reflux time from >12 hours down to 4 hours, preserving the fragile C-I bond.

Q: My esterification yield is low, and I recover mostly unreacted 6-chloro-5-iodonicotinic acid. What went wrong? A: This typically occurs due to the presence of water in your ethanol, which hydrolyzes the reactive acyl chloride intermediate back to the carboxylic acid. Ensure you are using absolute ethanol (<0.1% water). Additionally, the addition of


 must be done at 0°C to prevent the premature volatilization of the reagent before it can fully activate the acid[3].

Q: During the workup of the chlorination step, my yield drops drastically. How should I quench the


? 
A: 

must be quenched with extreme thermal control. If the internal temperature exceeds 20°C during the aqueous quench, the localized heat and highly acidic environment will hydrolyze the newly formed 6-chloro group back to the 6-hydroxy pyridone. Always concentrate the reaction first to remove bulk

, then pour the residue slowly over a large excess of crushed ice.

References

Sources

Technical Support Center: Purification of Ethyl 6-chloro-5-iodonicotinate by Column Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide provides in-depth troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of Ethyl 6-chloro-5-iodonicotinate via column chromatography. The methodologies and solutions presented herein are grounded in established chromatographic principles and field-proven experience with pyridine derivatives.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges you may encounter during the column chromatography of Ethyl 6-chloro-5-iodonicotinate, presented in a question-and-answer format to directly tackle experimental hurdles.

Q1: I'm observing significant peak tailing for my compound on a silica gel column. What is the cause and how can I achieve a symmetrical peak?

A1: Peak tailing is a prevalent issue when purifying basic compounds like pyridine derivatives on silica gel.[1] The primary cause is the strong interaction between the basic nitrogen atom in the pyridine ring and the acidic silanol groups (Si-OH) on the surface of the silica gel. This interaction leads to a non-uniform distribution of the analyte, resulting in a "tailing" effect on the elution profile and compromising separation.

Solutions:

  • Mobile Phase Modification: The most common and effective solution is to add a small amount of a basic modifier to your mobile phase. Triethylamine (TEA) is a standard choice. A concentration of 0.1-1% (v/v) TEA in your eluent is typically sufficient to neutralize the acidic sites on the silica gel, thus preventing the strong interaction with your compound.[1]

  • Deactivation of Silica Gel: For particularly problematic separations, you can pre-treat the silica gel. This involves preparing a slurry of the silica gel in your initial, low-polarity mobile phase that already contains the basic additive (e.g., 0.5% TEA). This ensures the stationary phase is neutralized before you begin the purification.

  • Alternative Stationary Phase: If peak tailing persists, consider using a different stationary phase. Alumina (neutral or basic) is an excellent alternative for the purification of basic compounds as it lacks the acidic silanol groups responsible for the tailing.[1]

Q2: My product is co-eluting with the starting material (Ethyl 6-chloronicotinate). How can I improve the separation?

A2: Co-elution of the product with the starting material suggests that their polarities are very similar under the current chromatographic conditions. Improving separation requires optimizing the selectivity of your system.

Solutions:

  • Optimize the Mobile Phase Gradient: A shallow gradient elution is often key to separating compounds with similar polarities.[2] Start with a low concentration of the more polar solvent (e.g., ethyl acetate in hexane) and increase the polarity very slowly. This will allow for greater differentiation between your product and the starting material. You can develop your gradient based on meticulous Thin Layer Chromatography (TLC) analysis.

  • Dry Loading the Sample: Instead of loading your sample dissolved in a solvent ("wet loading"), consider "dry loading." To do this, dissolve your crude product in a suitable solvent, add a small amount of silica gel, and then remove the solvent under reduced pressure to obtain a dry, free-flowing powder. This powder can then be carefully added to the top of your column. Dry loading often results in a more concentrated starting band and sharper peaks, which can improve resolution.

  • Explore Different Solvent Systems: While hexane/ethyl acetate is a common starting point, other solvent systems may offer different selectivity. Consider trying dichloromethane/methanol or ether/hexane systems.[3] Always perform TLC analysis first to determine the optimal solvent system for your specific separation.

Q3: I'm experiencing low recovery of my product from the column. What are the potential causes and remedies?

A3: Low recovery can be attributed to several factors, including irreversible adsorption to the stationary phase or degradation of the compound during purification.

Solutions:

  • Assess Compound Stability on Silica: Iodinated aromatic compounds can sometimes be unstable on silica gel, especially over extended periods. To test for this, you can perform a 2D TLC. Spot your compound on one corner of a TLC plate, run the plate in a suitable solvent system, then rotate the plate 90 degrees and run it again in the same solvent system. If you observe new spots or streaking in the second dimension, your compound is likely degrading on the silica. In such cases, switching to a less acidic stationary phase like neutral alumina is recommended.

  • Minimize Contact Time: If your compound shows some instability on silica, it is crucial to minimize the time it spends on the column. Running the column with slight positive pressure (flash chromatography) can help to speed up the elution process.

  • Ensure Complete Elution: It's possible your compound has a strong affinity for the stationary phase and has not fully eluted. After you have collected the fractions containing your product, try flushing the column with a much more polar solvent (e.g., 10% methanol in dichloromethane) to see if any remaining product elutes.

Q4: The purified product has a persistent yellow or brown discoloration. What is the source of this color and how can I remove it?

A4: A common source of discoloration in reactions involving iodine is the presence of residual iodine (I₂).

Solution:

  • Aqueous Wash with a Reducing Agent: Before performing column chromatography, it is advisable to wash the organic extract of your crude product with an aqueous solution of a mild reducing agent. A 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) is very effective at quenching residual iodine, converting it to colorless iodide ions (I⁻) which are then removed in the aqueous layer.[1]

  • Activated Carbon Treatment: If the discoloration persists after chromatography, you can dissolve the purified product in a suitable organic solvent and stir it with a small amount of activated carbon for a short period. The activated carbon will adsorb the colored impurities. The carbon can then be removed by filtering the solution through a pad of Celite®.

Frequently Asked Questions (FAQs)

Q: What is a good starting solvent system for the purification of Ethyl 6-chloro-5-iodonicotinate on a silica gel column?

A: A gradient of ethyl acetate in hexane is a standard and effective starting point for the purification of many organic compounds, including nicotinate esters.[2] Based on the structure of Ethyl 6-chloro-5-iodonicotinate, a shallow gradient from 5% to 30% ethyl acetate in hexane is a reasonable starting range to explore with TLC.

Q: How do I determine the correct solvent system using Thin Layer Chromatography (TLC)?

A: The goal of TLC analysis is to find a solvent system where your desired product has an Rf value between 0.2 and 0.4.[4] An Rf value in this range generally translates well to good separation on a column. Test various ratios of ethyl acetate in hexane (e.g., 5:95, 10:90, 20:80) to find the optimal mobile phase composition.

Q: What are the potential impurities I should be looking out for?

A: Potential impurities can include unreacted starting material (Ethyl 6-chloronicotinate), by-products from the iodination reaction, and any degradation products.[1] The specific impurities will depend on the synthetic route used.

Q: How much crude material can I load onto my column?

A: A general rule of thumb for column loading is a silica-to-crude material ratio of about 25:1 to 50:1 by weight. Overloading the column will lead to poor separation.

Data Presentation

Table 1: Suggested Starting Solvent Systems for TLC Analysis

Solvent System (v/v)PolarityExpected Rf Range*Notes
5% Ethyl Acetate in HexaneLow0.1 - 0.2Good for initial assessment.
10% Ethyl Acetate in HexaneLow-Medium0.2 - 0.35Often a good starting point for column elution.
20% Ethyl Acetate in HexaneMedium0.35 - 0.5May be suitable for faster elution if separation is good.
1% Triethylamine in 10% Ethyl Acetate/HexaneLow-Medium (Basic)VariableUse to mitigate peak tailing.[1]

*These are estimated Rf values and should be confirmed experimentally.

Experimental Protocols & Visualizations

Protocol 1: Standard Column Chromatography Procedure
  • TLC Analysis: Develop an optimal solvent system using TLC that provides good separation and an Rf value of ~0.2-0.4 for the target compound.[4]

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase. Pour the slurry into the column and allow the silica to settle, ensuring a uniform and crack-free bed. Do not let the silica run dry.

  • Sample Loading: Dissolve the crude Ethyl 6-chloro-5-iodonicotinate in a minimal amount of the mobile phase or a suitable volatile solvent. Carefully apply the sample to the top of the silica bed. Alternatively, perform a dry load as described in the troubleshooting section.

  • Elution: Begin eluting with the initial mobile phase, gradually increasing the polarity according to the gradient developed from your TLC analysis.

  • Fraction Collection: Collect fractions of the eluent in separate test tubes.

  • Analysis: Analyze the collected fractions using TLC to identify which fractions contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified Ethyl 6-chloro-5-iodonicotinate.

G cluster_prep Preparation cluster_run Execution cluster_post Post-Purification TLC 1. TLC Analysis (Optimize Solvent System) Pack 2. Column Packing (Silica Gel Slurry) TLC->Pack Load 3. Sample Loading (Wet or Dry) Pack->Load Elute 4. Elution (Gradient) Load->Elute Collect 5. Fraction Collection Elute->Collect Analyze 6. Fraction Analysis (TLC) Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evap 8. Solvent Evaporation Combine->Evap Pure Pure Product Evap->Pure G Start Problem Observed Tailing Peak Tailing? Start->Tailing PoorSep Poor Separation? Tailing->PoorSep No AddTEA Add 0.1-1% TEA to Mobile Phase Tailing->AddTEA Yes LowYield Low Recovery? PoorSep->LowYield No ShallowGrad Use a Shallower Solvent Gradient PoorSep->ShallowGrad Yes Stability Check Stability on Silica (2D TLC) LowYield->Stability Yes Alumina Switch to Alumina Stationary Phase AddTEA->Alumina Still Tailing DryLoad Perform a Dry Load ShallowGrad->DryLoad Still Poor Stability->Alumina Degradation Flush Flush Column with Polar Solvent Stability->Flush No Degradation

Sources

Side reactions and byproduct formation in Ethyl 6-chloro-5-iodonicotinate couplings

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides drug development professionals and synthetic chemists with field-proven troubleshooting strategies for cross-coupling reactions involving Ethyl 6-chloro-5-iodonicotinate .

Mechanistic Background & Reactivity Profile

Ethyl 6-chloro-5-iodonicotinate is a highly versatile but challenging dihalogenated N-heteroarene. Its complexity arises from the competing reactivity of its two halogens:

  • C5-Iodo Group: Intrinsically more reactive toward Palladium(0) oxidative addition due to the weaker C–I bond dissociation energy (~55 kcal/mol).

  • C6-Chloro Group: While C–Cl bonds are generally inert under mild conditions, the C6 position is situated ortho to the highly electronegative pyridine nitrogen. This strongly polarizes the C–N bond, lowering the LUMO of the adjacent C–Cl bond and making it highly susceptible to both oxidative addition and nucleophilic aromatic substitution (SNAr)[1].

When reaction conditions are not strictly controlled, this dual reactivity leads to a cascade of side reactions, including regioselectivity inversion, hydrodehalogenation, and ester cleavage.

Reactivity Start Ethyl 6-chloro- 5-iodonicotinate Pd_Ox Pd(0) Oxidative Addition Start->Pd_Ox Hydrolysis Ester Hydrolysis (Byproduct) Start->Hydrolysis Aqueous Base (NaOH/KOH) C5_I C5-I Insertion (Desired) Pd_Ox->C5_I Bulky Ligands, Low Temp C6_Cl C6-Cl Insertion (Side Reaction) Pd_Ox->C6_Cl Excess Pd, High Temp Dehalogenation Hydrodehalogenation (Byproduct) Pd_Ox->Dehalogenation Protic Solvents, Pd-H formation

Mechanistic pathways and potential side reactions of Ethyl 6-chloro-5-iodonicotinate.

Troubleshooting Guides & FAQs

Q1: My LC-MS shows a significant M-126 peak (loss of Iodine) but no coupling product. What is driving this? A1: This is hydrodehalogenation (deiodination), a prevalent side reaction where the C5-I bond is replaced by a C-H bond. It occurs when the Pd(II)-aryl intermediate undergoes a slow transmetalation step, allowing it to abstract a hydride from the solvent (e.g., methanol, ethanol) or an amine base via ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-hydride elimination. The intermediate Pd-H species then reductively eliminates the des-iodo byproduct[2].
Fix: Switch to non-reducible, anhydrous solvents like Toluene or THF, and avoid secondary/tertiary amines if possible[2].

Q2: Why am I seeing cross-coupling at the C6-chloro position instead of the C5-iodo position? A2: You are experiencing regioselectivity inversion . While C5-I is the kinetically favored site, the C6-Cl bond is electronically activated by the adjacent nitrogen[1]. This atypical C4/C6 selectivity in dihalopyridines is heavily influenced by catalyst speciation. For instance, using a low Phosphine-to-Palladium ratio (≤2:1) can lead to the formation of Pd-clusters that preferentially activate the C-Cl bond[3]. Fix: Maintain a high ligand-to-palladium ratio (≥3:1) and use bulky, electron-rich bidentate ligands (e.g., dppf) at lower temperatures (≤60 °C) to enforce C5-selectivity[3].

Q3: I am losing the ethyl ester group during my Suzuki coupling. How do I prevent this? A3: Ester hydrolysis (saponification) or transesterification is occurring. Suzuki couplings typically require a base and water to activate the boronic acid. If you use strong aqueous bases (like NaOH or KOH) or alcoholic solvents (like MeOH), the ethyl nicotinate moiety will rapidly hydrolyze to the carboxylic acid or transesterify. Fix: Use mild, anhydrous bases like anhydrous


 or 

in a biphasic Toluene/Water (10:1) system.

Q4: Can I use copper catalysis to functionalize the C5 position without touching the C6-Cl? A4: Yes. Copper-mediated Ullmann-type couplings and trifluoromethylations are highly selective for the C-I bond over the C-Cl bond. For example, treating the substrate with methyl chlorodifluoroacetate (MCDFA), CuI, and KF selectively yields the C5-trifluoromethylated product without C6-Cl insertion[4].

Diagnostic Workflow

Troubleshooting Issue Issue: Low Yield / High Byproducts Check1 Identify Major Byproduct via LC-MS Issue->Check1 Deiodo Deiodination (M-126) Check1->Deiodo Regio C6-Coupling Product Check1->Regio Ester Ester Cleavage (M-28) Check1->Ester FixDeiodo Use anhydrous solvent Reduce reaction time Deiodo->FixDeiodo FixRegio Lower temperature Use bulky ligands (dppf) Regio->FixRegio FixEster Use weaker base (K3PO4) Avoid alcoholic solvents Ester->FixEster

Troubleshooting workflow for diagnosing and resolving common cross-coupling byproducts.

Quantitative Data: Byproduct Formation Matrix

The following table summarizes the causal relationship between reaction conditions and byproduct distribution for the Suzuki-Miyaura coupling of Ethyl 6-chloro-5-iodonicotinate with phenylboronic acid.

Reaction Conditions (Catalyst, Base, Solvent, Temp)Desired C5-CouplingC6-Coupling (Regioisomer)Deiodination (Hydrodehalogenation)Ester Hydrolysis
Pd(dppf)Cl₂ , K₃PO₄, Toluene/H₂O (10:1), 60 °C> 92% < 2%< 2%< 2%
Pd(PPh₃)₄ , Na₂CO₃, EtOH/H₂O (1:1), 90 °C45%15%20%20%
Pd(OAc)₂ / PPh₃ (1:1) , K₂CO₃, DMF, 100 °C30%45% 10%5%
Pd(dppf)Cl₂ , NaOH, THF/H₂O (1:1), 60 °C10%< 2%< 2%85%

Data Interpretation: Low ligand ratios and high temperatures drive C6-coupling. Protic solvents (EtOH) drive deiodination. Strong bases (NaOH) drive ester hydrolysis.

Self-Validating Experimental Protocols

Protocol A: Highly Regioselective C5 Suzuki-Miyaura Coupling

Objective: Achieve >90% C5-selectivity while preserving the C6-Cl and ethyl ester groups.

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Ethyl 6-chloro-5-iodonicotinate (1.0 equiv, 1.0 mmol) and the desired arylboronic acid (1.1 equiv, 1.1 mmol).

  • Catalyst & Base: Add

    
     (0.05 equiv, 5 mol%) and finely ground anhydrous 
    
    
    
    (2.0 equiv, 2.0 mmol). Rationale:
    
    
    is mild enough to prevent ester saponification, and the bidentate dppf ligand prevents Pd-cluster formation, ensuring C5-selectivity.
  • Solvent Addition: Add degassed Toluene (10 mL) and degassed deionized Water (1 mL). Rationale: A biphasic system with minimal water activates the boronate without acting as a bulk hydride source for hydrodehalogenation.

  • Reaction: Purge the flask with Argon for 5 minutes. Heat the mixture to 60 °C and stir vigorously for 12 hours. Rationale: Keeping the temperature at 60 °C provides enough energy for C5-I oxidative addition but remains below the activation barrier for C6-Cl insertion.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous

    
    , and concentrate under reduced pressure. Purify via silica gel chromatography.
    
Protocol B: Copper-Mediated C5-Trifluoromethylation

Objective: Functionalize the C5 position with a


 group without competitive C6-Cl activation[4].
  • Preparation: In a nitrogen-filled glovebox, charge a robust pressure vial with Ethyl 6-chloro-5-iodonicotinate (1.0 equiv, 1.0 mmol), Copper(I) Iodide (1.2 equiv, 1.2 mmol), and spray-dried Potassium Fluoride (1.5 equiv, 1.5 mmol).

  • Reagent Addition: Add anhydrous N-Methyl-2-pyrrolidone (NMP) (5 mL), followed by the slow, controlled addition of methyl chlorodifluoroacetate (MCDFA) (2.5 equiv, 2.5 mmol). Rationale: MCDFA acts as an inexpensive

    
     source. Slow addition prevents thermal runaway and homocoupling.
    
  • Reaction: Seal the vial, remove from the glovebox, and heat to 120 °C for 8 hours behind a blast shield.

  • Workup: Cool to room temperature. Quench the reaction by slowly adding aqueous oxalic acid to form a filterable slurry. Filter through a pad of Celite, extract the filtrate with EtOAc, and purify via column chromatography.

References

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. National Institutes of Health (NIH). Available at:[Link]

  • A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles. National Institutes of Health (NIH). Available at:[Link]

  • A Mechanistic Investigation of Hydrodehalogenation using ESI-MS. Chemical Communications (RSC Publishing). Available at:[Link]

  • Copper-Mediated C–X Functionalization of Aryl Halides. ACS Publications. Available at:[Link]

Sources

Technical Support Center: Optimizing Catalyst Loading for Suzuki Reactions with Ethyl 6-chloro-5-iodonicotinate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for optimizing Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored for researchers, scientists, and professionals in drug development who are working with Ethyl 6-chloro-5-iodonicotinate. As a challenging heterocyclic substrate, its successful coupling requires careful consideration of catalyst loading and reaction conditions to maximize yield and minimize impurities.

This resource is designed to provide both high-level guidance through Frequently Asked Questions and in-depth troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for a Suzuki reaction with a di-halogenated pyridine like Ethyl 6-chloro-5-iodonicotinate?

A1: For substrates like Ethyl 6-chloro-5-iodonicotinate, a good starting point for catalyst loading is typically between 0.5 and 2 mol %.[1] Due to the presence of two halogens with different reactivities (iodine and chlorine) and a potentially coordinating pyridine nitrogen, a slightly higher initial loading compared to simple aryl bromides can be beneficial to ensure efficient reaction.[2][3] The goal is to find the lowest effective catalyst concentration that provides a high yield in a reasonable timeframe.[4]

Q2: Which halogen is expected to react first, the iodine or the chlorine?

A2: The carbon-iodine bond is significantly weaker and more reactive towards oxidative addition with a palladium(0) catalyst than the carbon-chlorine bond.[5][6] Therefore, the Suzuki coupling will selectively occur at the 5-iodo position first. This is a well-established trend in the reactivity of aryl halides: I > Br > Cl > F.[5][7]

Q3: Can the pyridine nitrogen interfere with the palladium catalyst?

A3: Yes, the Lewis basic nitrogen atom in the pyridine ring can coordinate to the palladium center.[8][9] This coordination can lead to catalyst inhibition or deactivation, which can be a significant issue with pyridine-containing substrates.[2][3] The use of bulky, electron-rich phosphine ligands can help mitigate this by sterically shielding the palladium.[2][8]

Q4: What are the signs of catalyst deactivation or death?

A4: Signs of catalyst deactivation include a stalled reaction (no further conversion of starting material), the formation of palladium black (precipitated, aggregated palladium metal), and the appearance of side products from competing reactions like homocoupling or dehalogenation.[4][8] Monitoring the reaction by techniques like TLC, GC-MS, or LC-MS is crucial to identify these issues early.[8]

Q5: Is it always better to use the lowest possible catalyst loading?

A5: While using a lower catalyst loading is economically and environmentally advantageous, it's not always the most effective strategy, especially with challenging substrates.[10][11] An insufficient catalyst amount can lead to slow or incomplete reactions. The optimal loading is a balance between reaction efficiency, cost, and purification considerations. The goal is to achieve a high turnover number (TON) and turnover frequency (TOF) for the catalyst.[9][12]

Troubleshooting Guide

This section provides detailed solutions to common problems encountered when optimizing catalyst loading for the Suzuki coupling of Ethyl 6-chloro-5-iodonicotinate.

Problem 1: Low or No Conversion of Starting Material

If you observe a low conversion of your Ethyl 6-chloro-5-iodonicotinate, it could be due to several factors related to the catalyst.

Possible Causes & Solutions:

  • Insufficient Catalyst Activity: The chosen catalyst system (precatalyst and ligand) may not be active enough for this specific substrate.

    • Solution: Switch to a more active catalyst system. For electron-deficient heteroaryl halides, bulky, electron-rich phosphine ligands like those from the Buchwald (e.g., SPhos, XPhos) or Fu research groups are often more effective than traditional ligands like PPh₃.[2][5][8] N-heterocyclic carbene (NHC) ligands can also be highly effective.[13]

  • Catalyst Inhibition: The pyridine nitrogen may be inhibiting the catalyst.

    • Solution: As mentioned, using bulky ligands can prevent the pyridine from strongly coordinating to the palladium center.[8][9]

  • Poor Precatalyst Activation: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂ or PdCl₂(PPh₃)₂), it may not be efficiently reduced to the active Pd(0) species.

    • Solution: Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a more advanced precatalyst (e.g., a Buchwald G3 precatalyst) that readily generates the active catalyst.

  • Inadequate Reaction Conditions: The temperature or base may not be optimal.

    • Solution: Gradually increase the reaction temperature.[14] Screen different bases; for challenging couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than Na₂CO₃.[2]

Problem 2: Reaction Stalls After Partial Conversion

A reaction that starts well but then stops before completion often points to catalyst deactivation during the reaction.

Possible Causes & Solutions:

  • Catalyst Decomposition: The catalyst may not be stable under the reaction conditions for the required duration.

    • Solution:

      • Lower the Temperature: High temperatures can accelerate catalyst decomposition.[15] Find the minimum temperature required for a reasonable reaction rate.

      • Use a More Robust Ligand: Some ligands offer greater thermal stability.

      • Incremental Addition: In some cases, adding the catalyst in portions throughout the reaction can maintain a sufficient concentration of the active species.

  • Oxygen Contamination: The active Pd(0) catalyst is sensitive to oxygen.

    • Solution: Ensure your reaction setup is under a strictly inert atmosphere (argon or nitrogen).[8] All solvents and liquid reagents should be thoroughly degassed before use.

  • Formation of Palladium Nanoparticles and Aggregation: The active Pd(0) species can aggregate into inactive palladium nanoparticles, which may precipitate as palladium black.[4]

    • Solution: Using an appropriate ligand helps to stabilize the mononuclear palladium species in the catalytic cycle.[16] Paradoxically, sometimes a very low catalyst loading can be beneficial, as the rate of oxidative addition may outcompete the rate of aggregation.[4]

Problem 3: Formation of Significant Side Products

The formation of byproducts like homocoupled boronic acid (Ar-Ar) or dehalogenated starting material can indicate issues with the catalytic cycle.

Possible Causes & Solutions:

  • Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen or an imbalance in the rates of the catalytic steps.

    • Solution:

      • Rigorous Degassing: This is the most critical step to prevent homocoupling.[8][15]

      • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid, but avoid a large excess which can favor homocoupling.

  • Protodeboronation: The boronic acid can be converted to the corresponding arene, especially under harsh basic conditions or at high temperatures.

    • Solution:

      • Use a Milder Base: If possible, switch to a milder base.

      • Use Boronic Esters: Pinacol esters of boronic acids are often more stable and less prone to protodeboronation.[8]

      • Lower the Temperature: Perform the reaction at the lowest effective temperature.[8]

  • Dehalogenation of Ethyl 6-chloro-5-iodonicotinate: The starting material can be reduced, replacing the iodine with hydrogen.

    • Solution: This can be caused by impurities in the reagents or solvents that act as a hydride source. Ensure all reagents are of high purity and solvents are anhydrous.[8]

Experimental Protocols & Visualizations

General Protocol for Catalyst Loading Optimization

This protocol outlines a systematic approach to finding the optimal catalyst loading for the Suzuki coupling of Ethyl 6-chloro-5-iodonicotinate with a generic arylboronic acid.

  • Reaction Setup: To a series of oven-dried reaction vials, add Ethyl 6-chloro-5-iodonicotinate (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Catalyst Addition: In a glovebox or under a stream of inert gas, add the palladium precatalyst and ligand in varying amounts to each vial (see table below for examples).

  • Solvent Addition: Add degassed solvent (e.g., dioxane/water 4:1, 0.1 M) to each vial.

  • Reaction: Seal the vials and heat the reactions to the desired temperature (e.g., 90-100 °C) with vigorous stirring.

  • Monitoring: Take aliquots from each reaction at regular intervals (e.g., 1h, 4h, 12h, 24h) and analyze by LC-MS or GC-MS to determine the conversion to the product.

  • Analysis: Compare the reaction profiles to determine the lowest catalyst loading that provides a high yield in an acceptable time.

Table 1: Example Screening Conditions for Catalyst Loading
EntryPrecatalystLigandPd Loading (mol %)L/Pd RatioTemperature (°C)
1Pd(OAc)₂SPhos2.02.2100
2Pd(OAc)₂SPhos1.02.2100
3Pd(OAc)₂SPhos0.52.2100
4XPhos Pd G3-1.0-100
5XPhos Pd G3-0.5-100
6XPhos Pd G3-0.1-100
Visualizing the Process
Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in the Suzuki coupling of Ethyl 6-chloro-5-iodonicotinate.

G start Low Yield or Stalled Reaction check_reagents Check Reagent Purity & Inert Atmosphere start->check_reagents reagent_ok Reagents & Atmosphere OK? check_reagents->reagent_ok fix_reagents Purify/Dry Reagents Improve Degassing reagent_ok->fix_reagents No catalyst_system Evaluate Catalyst System reagent_ok->catalyst_system Yes fix_reagents->start increase_loading Increase Catalyst Loading (e.g., 0.5% -> 1.5%) catalyst_system->increase_loading change_ligand Screen More Active Ligands (e.g., Buchwald, NHC) catalyst_system->change_ligand catalyst_ok Is Conversion Improving? conditions Optimize Reaction Conditions catalyst_ok->conditions No success Successful Optimization catalyst_ok->success Yes increase_loading->catalyst_ok change_ligand->catalyst_ok increase_temp Increase Temperature conditions->increase_temp change_base Screen Different Bases (e.g., K3PO4, Cs2CO3) conditions->change_base conditions_ok Improvement Seen? conditions_ok->catalyst_system No, Re-evaluate Catalyst conditions_ok->success Yes increase_temp->conditions_ok change_base->conditions_ok

Caption: Troubleshooting workflow for low-yield reactions.

The Suzuki-Miyaura Catalytic Cycle

Understanding the fundamental steps of the catalytic cycle is essential for rational optimization.

Suzuki_Cycle cluster_0 Catalytic Cycle A Pd(0)L Active Catalyst B [Ar-Pd(II)(I)L] Oxidative Addition (Rate-Determining) A->B Ar-I (Ethyl 6-chloro-5-iodonicotinate) Inhibition Pyridine Coordination (Catalyst Inhibition) A->Inhibition C [Ar-Pd(II)(Ar')L] Transmetalation B->C Ar'B(OR)₂ / Base C->A Reductive Elimination D Ar-Ar' Product C->D Start Pd(II) Precatalyst Start->A Reduction

Caption: The Suzuki-Miyaura catalytic cycle, highlighting the oxidative addition step.

References

  • Suzuki–Miyaura cross-coupling coupling reactions with low catalyst loading: a green and sustainable protocol in pure water. Dalton Transactions (RSC Publishing). Available at: [Link]

  • Why does palladium catalyst deactivate during Suzuki coupling in small-scale undergraduate labs? ResearchGate. Available at: [Link]

  • Highly Efficient Method for Suzuki Reactions in Aqueous Media. PMC. Available at: [Link]

  • Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. PMC. Available at: [Link]

  • New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. Organic Chemistry Portal. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing). Available at: [Link]

  • Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction. ResearchGate. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Palladium-catalyzed decarbonylative Suzuki–Miyaura cross-coupling of amides by carbon–nitrogen bond activation. PMC. Available at: [Link]

  • Suzuki–Miyaura Cross-Coupling of Heteroaryl Halides and Arylboronic Acids in Continuous Flow. Organic Letters (ACS Publications). Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. ScienceDirect. Available at: [Link]

  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition. Available at: [Link]

  • Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters (ACS Publications). Available at: [Link]

  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. Available at: [Link]

  • Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. ResearchGate. Available at: [Link]

  • Ligand-dependent site-selective Suzuki cross-coupling of 3,5-dichloropyridazines. PubMed. Available at: [Link]

  • A Catalytic Enantiotopic-Group-Selective Suzuki Reaction for the Construction of Chiral Organoboronates. PMC. Available at: [Link]

  • How to approach choosing reaction conditions for Suzuki? Reddit. Available at: [Link]

  • Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds. MDPI. Available at: [Link]

Sources

Technical Support Center: Solvent Effects on the Reactivity of Ethyl 6-chloro-5-iodonicotinate

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

This guide serves as a technical resource for researchers, scientists, and drug development professionals utilizing Ethyl 6-chloro-5-iodonicotinate. We address common challenges and questions regarding the selective functionalization of this versatile building block, with a specific focus on how solvent choice dictates reaction outcomes.

Foundational Concepts: Understanding Reactivity

Q1: What are the primary reactive sites on Ethyl 6-chloro-5-iodonicotinate and how does their reactivity differ?

Ethyl 6-chloro-5-iodonicotinate possesses three key sites for potential modification: the C-I bond, the C-Cl bond, and the ethyl ester. The reactivity of the two carbon-halogen bonds is dramatically different, which is the foundation for its utility as a synthetic building block.

  • C-I (Iodo) Bond: This is the most reactive site for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Stille couplings. The C-I bond is weaker and more readily undergoes oxidative addition to a Pd(0) catalyst, which is typically the rate-determining step in the catalytic cycle.[1]

  • C-Cl (Chloro) Bond: This bond is significantly less reactive in standard palladium-catalyzed cross-coupling conditions.[2] However, the electron-deficient nature of the pyridine ring makes the carbon atom at this position (C6) susceptible to Nucleophilic Aromatic Substitution (SNAr).[3][4]

  • Ethyl Ester: This group can be hydrolyzed under strong acidic or basic conditions, a factor to consider when selecting reaction conditions, particularly the base.

This differential reactivity allows for a sequential and controlled functionalization strategy, which is highly valuable in multi-step syntheses.

Q2: Why is the C-I bond preferentially targeted in palladium-catalyzed cross-coupling reactions?

The preference for the C-I bond in palladium-catalyzed cross-coupling is a direct consequence of bond dissociation energies and the mechanism of oxidative addition. The order of reactivity for aryl halides in oxidative addition to a Pd(0) center is generally I > Br > OTf >> Cl.[1] This is because the C-I bond is the weakest among the carbon-halogen bonds, making it easier to break and thus lowering the activation energy for the initial step of the catalytic cycle. For electron-deficient heterocyclic systems like this pyridine derivative, this reactivity difference is even more pronounced, allowing for excellent chemoselectivity.[1][2]

Q3: Under what conditions does the C-Cl bond become reactive?

The C-Cl bond can be made to react under two primary sets of conditions:

  • Forcing Cross-Coupling Conditions: While challenging, coupling at the C-Cl bond can be achieved after the C-I bond has been functionalized. This typically requires more aggressive conditions: higher temperatures, stronger bases, and specialized catalyst systems, often employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs) that are more effective at activating C-Cl bonds.[1]

  • Nucleophilic Aromatic Substitution (SNAr): The C-Cl bond is highly susceptible to SNAr. The pyridine nitrogen and the ester group are electron-withdrawing, reducing the electron density of the aromatic ring and making it electrophilic.[5][6] This allows nucleophiles (e.g., amines, alkoxides, thiols) to attack the ring, displacing the chloride. This reaction pathway is orthogonal to palladium catalysis and is typically favored by polar aprotic solvents like DMF, DMSO, or NMP, which can stabilize the charged intermediate (Meisenheimer complex).[6][7]

Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

This section addresses common issues encountered during Suzuki, Sonogashira, or Stille couplings targeting the C-I bond.

Q4: My cross-coupling reaction is sluggish or has stalled. What role does the solvent play?

A stalled reaction is often linked to catalyst deactivation or poor solubility. The solvent is a critical factor in both.

  • Solubility: The solvent must dissolve the substrate, reagent (e.g., boronic acid), base, and the catalytic species.[8] Poor solubility of any component can halt the reaction. For Suzuki reactions, which often use inorganic bases (e.g., K₂CO₃, K₃PO₄), a co-solvent system like Toluene/Water or Dioxane/Water is common. Vigorous stirring is essential in these biphasic systems to ensure the components can interact.[9]

  • Catalyst Stability and Activity: The solvent can directly impact the catalyst. For example, highly polar and coordinating solvents like DMF can sometimes displace essential ligands from the palladium center, slowing the reaction.[8] Conversely, the right polar solvent can be crucial for stabilizing charged intermediates in the catalytic cycle.[10] Some research suggests that while solvent polarity can be important, its influence is complex and not solely dependent on the dielectric constant.[10][11]

Troubleshooting Steps:

  • Check Solubility: Ensure all reactants are soluble at the reaction temperature. If not, consider a different solvent system (e.g., switching from THF to DMF for more polar substrates).

  • Degas Thoroughly: Oxygen can oxidize and deactivate the Pd(0) catalyst and phosphine ligands.[9] Degas the solvent and reaction mixture by sparging with argon or nitrogen or by using freeze-pump-thaw cycles.

  • Screen Solvents: If a reaction fails in a nonpolar solvent like toluene, a polar aprotic solvent like DMF or dioxane might be beneficial, and vice-versa. The choice is often empirical.

Q5: I'm observing significant dehalogenation (iodine replaced by hydrogen). How can my solvent choice mitigate this?

Dehalogenation is a common side reaction, particularly with reactive aryl iodides.[1] It occurs when a palladium-hydride (Pd-H) species is formed, which then reductively eliminates with the aryl group.[1]

Sources of Hydride and Solvent Influence:

  • Alcohol Solvents: Alcohols can be a direct source of hydrides. If dehalogenation is a problem, switching from an alcohol solvent to an aprotic one like toluene, dioxane, or THF is a primary troubleshooting step.[9]

  • Bases and Water: Some bases or trace water can also generate Pd-H species.[1]

  • Promoting the Desired Reaction: The best way to combat dehalogenation is to accelerate the desired cross-coupling pathway. A solvent that promotes a rapid transmetalation step will outcompete the dehalogenation pathway.[1]

Troubleshooting Steps:

  • Switch to Aprotic Solvents: Avoid alcohol-based solvents. Use toluene, THF, or dioxane.

  • Use Anhydrous Solvents: Ensure your solvent is dry, although for Suzuki couplings, a specific amount of water is often necessary to dissolve the base and facilitate the catalytic cycle.[12]

  • Optimize the Base: Consider switching to a non-hydridic base like K₃PO₄ or Cs₂CO₃.[1][9]

Q6: My reaction mixture turned black, and I got a low yield. What happened to my catalyst and how can the solvent help?

The formation of a black precipitate is usually palladium black, which is aggregated, inactive Pd(0). This indicates catalyst decomposition.

Causes and Solvent-Related Solutions:

  • Ligand Dissociation: In some solvents, the phosphine ligand can dissociate from the palladium center, leaving it "naked" and prone to aggregation.

  • Insufficient Ligand: An inadequate ligand-to-palladium ratio can also lead to decomposition.[9]

  • High Temperature: Excessive heat can accelerate catalyst decomposition.

A solvent that effectively coordinates to the palladium center without displacing the primary ligand can help stabilize the catalyst and prevent aggregation. However, there is a fine balance, as strong coordination can also inhibit reactivity.

Q7: I'm seeing a lot of boronic acid homocoupling (Suzuki) or alkyne dimerization (Sonogashira). What's the cause?

Homocoupling is often caused by the presence of oxygen, which facilitates the oxidative coupling of two boronic acid or alkyne molecules.[9] While not directly a solvent effect, the solvent's ability to dissolve or entrain oxygen can play a role. The most critical factor is a rigorous degassing procedure.[9]

Q8: How do I choose between common solvents like Toluene, Dioxane, THF, and DMF for a Suzuki coupling?

The choice is highly substrate-dependent, but some general principles apply.

Solvent SystemKey Characteristics & Typical Use Cases
Toluene / Water Pros: Good for nonpolar substrates, high boiling point allows for higher reaction temperatures. Biphasic system requires vigorous stirring.[9] Cons: Poor solubility for very polar compounds.
Dioxane / Water Pros: Higher polarity than Toluene, good general-purpose solvent for Suzuki reactions. Miscible with water, creating a single phase. Cons: High freezing point, potential peroxide formation.
THF Pros: Good solvent for a range of substrates. Lower boiling point, suitable for reactions at moderate temperatures. Cons: Can form peroxides. May not be suitable for high-temperature reactions.[10]
DMF or DMAc Pros: Highly polar, excellent for dissolving polar substrates and salts.[10] Cons: High boiling point can make removal difficult. Can sometimes slow reactions by coordinating to the catalyst.[8] Can be a source of dimethylamine nucleophile at high temperatures.
Alcohols (e.g., Ethanol / Water) Pros: "Green" solvent, can be effective for some systems.[12] Cons: Can be a source of hydrides leading to dehalogenation.[9]

Harnessing Orthogonal Reactivity: Nucleophilic Aromatic Substitution (SNAr)

Q9: Can I selectively perform an SNAr at the C-Cl position without affecting the C-I bond?

Yes. This is a key advantage of this substrate. The C-I bond is generally stable under SNAr conditions, which do not involve a metal catalyst. The reaction proceeds via the addition of a nucleophile to the electron-deficient ring, followed by the elimination of the leaving group (chloride).[5][13] This allows for a powerful two-step functionalization: first, an SNAr reaction at the C-Cl position, followed by a palladium-catalyzed cross-coupling at the C-I position.

Q10: What are the best solvents for promoting SNAr reactions on this substrate?

Polar aprotic solvents are ideal for SNAr reactions. They are effective at solvating the nucleophile and, more importantly, at stabilizing the negatively charged Meisenheimer complex intermediate without protonating it.[6][7]

Recommended Solvents for SNAr:

  • DMF (Dimethylformamide): An excellent choice for many SNAr reactions.

  • DMSO (Dimethyl sulfoxide): Highly polar, can accelerate reaction rates significantly.

  • NMP (N-Methyl-2-pyrrolidone): A high-boiling polar aprotic solvent, useful when high temperatures are required.

  • Acetonitrile (MeCN): A polar aprotic solvent suitable for reactions at moderate temperatures.

Experimental Protocols & Data

Protocol 1: Selective Suzuki-Miyaura Coupling at the C-I Position

This protocol is a general guideline for the selective coupling of an arylboronic acid at the C-5 position.

  • Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Ethyl 6-chloro-5-iodonicotinate (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), and a base such as K₃PO₄ (2.0-3.0 eq.).[1]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand if necessary.

  • Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of Dioxane:Water). The reaction should be at a concentration of approximately 0.1 M with respect to the starting halide.

  • Degassing: Thoroughly degas the reaction mixture by sparging with argon for 15-20 minutes or by performing three freeze-pump-thaw cycles.[9]

  • Reaction: Heat the mixture with vigorous stirring to 80-100 °C. Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Protocol 2: Selective Nucleophilic Aromatic Substitution (SNAr) at the C-Cl Position

This protocol describes a general procedure for aminating the C-6 position.

  • Setup: In a round-bottom flask, dissolve Ethyl 6-chloro-5-iodonicotinate (1.0 eq.) in a polar aprotic solvent such as DMF or DMSO.

  • Nucleophile Addition: Add the desired amine nucleophile (1.5-2.0 eq.) and a non-nucleophilic base like diisopropylethylamine (DIPEA) if the amine is used as a salt.

  • Reaction: Heat the reaction mixture to 50-80 °C. The optimal temperature will depend on the nucleophilicity of the amine. Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Pour the mixture into water and extract with an organic solvent like ethyl acetate.

  • Washing: Wash the combined organic layers with water and brine to remove the high-boiling solvent (DMF/DMSO).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Visual Guides

G start Goal: Functionalize Ethyl 6-chloro-5-iodonicotinate reaction_type What type of bond do you want to form? start->reaction_type cc_bond C-C / C-Heteroatom Bond (Cross-Coupling) reaction_type->cc_bond C-C snar_bond C-N, C-O, C-S Bond (SNAr) reaction_type->snar_bond C-N/O/S target_halide Which halide to target? cc_bond->target_halide snar_solvent Solvent Choice for SNAr at C-Cl: - DMF - DMSO - NMP - Acetonitrile snar_bond->snar_solvent ci_target Target C-I Bond (Position 5) target_halide->ci_target Iodine ccl_target Target C-Cl Bond (Position 6, more difficult) target_halide->ccl_target Chlorine (Post C-I functionalization) ci_solvent Solvent Choice for C-I Coupling: - Toluene/H2O - Dioxane/H2O - THF - DMF ci_target->ci_solvent ccl_solvent Solvent Choice for C-Cl Coupling: - Dioxane or Toluene - Use bulky, e--rich ligands - Higher Temperatures ccl_target->ccl_solvent G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 1. Add Substrate, Reagent, and Base to dry flask prep2 2. Add Catalyst and Ligand prep1->prep2 prep3 3. Add Solvent prep2->prep3 react1 4. Degas Mixture (Crucial Step) prep3->react1 react2 5. Heat with Vigorous Stirring react1->react2 react3 6. Monitor by TLC / LC-MS react2->react3 workup1 7. Cool and Dilute with Organic Solvent react3->workup1 workup2 8. Aqueous Wash (Water, Brine) workup1->workup2 workup3 9. Dry, Filter, Concentrate workup2->workup3 workup4 10. Purify (Chromatography) workup3->workup4

Caption: General workflow for a cross-coupling reaction.

References

Sources

Managing reaction temperature for selective functionalization of Ethyl 6-chloro-5-iodonicotinate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to address the complex thermodynamic and kinetic challenges associated with the regioselective functionalization of Ethyl 6-chloro-5-iodonicotinate .

This dihalogenated pyridine scaffold is a highly valuable building block in drug discovery, but its dual reactive sites (C5-I and C6-Cl) require rigorous temperature management to prevent over-reaction, scrambling, or ester hydrolysis[1].

Part 1: Troubleshooting & FAQs

Q1: Why am I observing C6-Cl cross-coupling during my intended C5-I selective Suzuki-Miyaura reaction?

Mechanistic Causality: The selectivity between the C5 and C6 positions is fundamentally dictated by the Bond Dissociation Energy (BDE) of the respective carbon-halogen bonds. The C5-I bond has a significantly lower BDE than the C6-Cl bond, making it kinetically favored for oxidative addition by Pd(0) species[2]. However, the C6-Cl bond is electronically activated by the adjacent electronegative pyridine nitrogen. If the reaction temperature exceeds 80°C, the thermal energy introduced into the system overcomes the activation barrier for C-Cl oxidative addition, leading to competitive functionalization and di-coupled byproducts[3].

Actionable Solution: Strictly clamp your reaction temperature between 50°C and 60°C . At this thermal threshold, the energy is sufficient to drive the C-I oxidative addition but insufficient to activate the C-Cl bond[3]. Additionally, utilize a bulky, electron-rich phosphine ligand (e.g., XPhos or dtbpf) to accelerate the reductive elimination step, minimizing the lifetime of the reactive Pd(II) intermediate.

Q2: How do I selectively perform a Nucleophilic Aromatic Substitution (SNAr) at the C6-Cl position without degrading the C5-I bond or the ethyl ester?

Mechanistic Causality: The C6 position is highly electrophilic due to the combined inductive and resonance electron-withdrawing effects of the ortho-pyridine nitrogen and the para-ethyl ester group. SNAr proceeds via the formation of a negatively charged Meisenheimer complex[4]. The C5-I bond is generally inert to nucleophiles in the absence of a transition metal. However, if the temperature is pushed too high (e.g., >60°C) in the presence of strong aqueous bases, the C3 ethyl ester will undergo rapid saponification (hydrolysis).

Actionable Solution: Perform the SNAr using amine or alkoxide nucleophiles in a polar aprotic solvent (e.g., DMF, NMP) at ambient to moderate temperatures (25°C to 40°C ). Avoid aqueous hydroxide bases entirely; rely on non-nucleophilic organic bases like N,N-Diisopropylethylamine (DIPEA) to scavenge the generated HCl.

Q3: What is the optimal temperature profile for a sequential, one-pot di-functionalization (C5 coupling followed by C6 coupling)?

Mechanistic Causality: A "telescoped" reaction exploits the temperature differential between the two activation barriers. You must perform the lowest-energy transformation first (C5-I coupling), followed by the higher-energy transformation (C6-Cl coupling). Reversing this order is thermodynamically impossible without pre-functionalizing the molecule.

Actionable Solution: Initiate the C5-selective Suzuki coupling at 55°C. Once LC-MS confirms complete consumption of the starting material, inject the second boronic acid (or amine for Buchwald-Hartwig) along with a stronger base, and ramp the reactor temperature to 95°C–100°C to force the C6-Cl oxidative addition[1].

Part 2: Quantitative Data & Selectivity Matrix

The following table summarizes the causal relationship between reaction temperature, reagent selection, and site-selectivity.

Reaction TypeTarget BondReagents / Catalyst SystemOptimal TempSelectivity Outcome
Suzuki-Miyaura C5-IBoronic acid (1.05 eq), Pd(PPh₃)₄, K₂CO₃50 - 60 °C>95% C5 mono-coupled
Suzuki-Miyaura C5-I & C6-ClBoronic acid (2.5 eq), Pd(dppf)Cl₂, K₃PO₄90 - 100 °CDi-coupled product
SNAr C6-ClPrimary Amine, DIPEA, DMF25 - 40 °C>98% C6 aminated
Sonogashira C5-ITerminal Alkyne, Pd(PPh₃)₂Cl₂, CuI, TEA20 - 25 °C>95% C5 alkynylated

Part 3: Reaction Pathway Visualization

The diagram below illustrates the critical temperature divergence pathways for Ethyl 6-chloro-5-iodonicotinate.

ReactionPathways SM Ethyl 6-chloro-5-iodonicotinate (Starting Material) C5_Coupled C5-Functionalized Product (Cross-Coupling) SM->C5_Coupled Pd(0), Boronic Acid T = 50-60°C C6_Subbed C6-Functionalized Product (SNAr) SM->C6_Subbed Amine Nucleophile T = 25-40°C Overreacted Di-functionalized / Scrambled (Loss of Selectivity) SM->Overreacted Poor Temp Control T > 90°C C5_Coupled->Overreacted T > 90°C Excess Reagents

Temperature-dependent divergence in the selective functionalization of Ethyl 6-chloro-5-iodonicotinate.

Part 4: Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as closed-loop systems with built-in validation checkpoints.

Protocol A: C5-Selective Suzuki-Miyaura Coupling

Objective: Achieve >95% selective arylation at the C5 position while leaving the C6-Cl bond intact.

  • Reagent Charging: To an oven-dried Schlenk flask, add Ethyl 6-chloro-5-iodonicotinate (1.0 equiv), the arylboronic acid (1.05 equiv), and K₂CO₃ (2.0 equiv).

    • Validation Checkpoint 1: Ensure the boronic acid is strictly limited to 1.05 equivalents. Excess reagent provides the thermodynamic driving force for unwanted C6 coupling.

  • Solvent Addition: Add a degassed mixture of THF/H₂O (4:1 v/v) to achieve a 0.1 M concentration.

    • Causality: Degassing removes dissolved oxygen, which would otherwise prematurely oxidize the Pd(0) catalyst to inactive Pd(II) species.

  • Catalyst Introduction: Add Pd(PPh₃)₄ (0.05 equiv) under a positive stream of inert gas (N₂ or Argon).

  • Temperature Control: Submerge the flask in a pre-heated oil bath set strictly to 55°C .

    • Validation Checkpoint 2: Insert an internal thermocouple. If the internal temperature spikes above 60°C, immediately remove the heat source. Thermal runaway will activate the C-Cl bond.

  • Reaction Monitoring: After 2 hours, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Validation Checkpoint 3: The chromatogram must show the mass of the mono-coupled product. If the starting material peak is <2% Area, quench the reaction immediately by cooling to 0°C to prevent secondary reactions.

Protocol B: C6-Selective SNAr with Amines

Objective: Achieve quantitative amination at the C6 position without ester hydrolysis.

  • Preparation: Dissolve Ethyl 6-chloro-5-iodonicotinate (1.0 equiv) in anhydrous DMF (0.2 M).

  • Base & Nucleophile Addition: Add DIPEA (2.0 equiv) followed dropwise by the primary or secondary amine (1.2 equiv).

  • Thermal Management: Stir the reaction mixture at 35°C for 4 to 6 hours.

    • Validation Checkpoint 1: Maintain the temperature below 40°C. Higher temperatures in the presence of amines risk competitive aminolysis of the C3 ethyl ester, converting your ester to an unwanted amide.

  • Optical Validation: Monitor the reaction via TLC (Hexanes/EtOAc).

    • Validation Checkpoint 2: The successful displacement of the chloride by an amine creates an extended push-pull

      
      -system across the pyridine ring. The product spot will exhibit intense, bright blue/green fluorescence under 254 nm UV light, confirming the formation of the C6-aminated product.
      

References

  • Synthesis of 2,6-disubstituted pyridin-3-yl C-nucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups National Institutes of Health (PMC) URL:[Link]

Sources

Removal of residual palladium catalyst from Ethyl 6-chloro-5-iodonicotinate products

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers and drug development professionals through the complex challenge of transition metal clearance.

Ethyl 6-chloro-5-iodonicotinate [1] is a highly functionalized pyridine derivative widely used as a scaffold in cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). While these reactions are powerful, the subsequent removal of residual palladium catalyst is a notorious bottleneck. The protocols and troubleshooting steps below are designed to provide you with a mechanistic understanding of why palladium is retained and how to systematically clear it to meet stringent pharmaceutical standards.

Diagnostic Workflow for Palladium Clearance

Before selecting a removal strategy, it is critical to understand the coordination environment of your crude mixture. The workflow below outlines the decision-making logic for treating pyridine-based intermediates.

Pd_Removal_Workflow Start Crude Ethyl 6-chloro-5-iodonicotinate (High Pd > 1000 ppm) Check Assess Product Solubility & Coordination Potential Start->Check Carbon Activated Carbon Treatment (Physisorption) Check->Carbon Weak Pd binding Scavenger Functionalized Scavengers (Chemisorption) Check->Scavenger Strong Pyridine-Pd bond Measure ICP-MS Analysis (Target: < 10 ppm) Carbon->Measure Scavenger->Measure Pass Proceed to Next Step / API Measure->Pass Pd < 10 ppm Fail Repeat or Combine Methods Measure->Fail Pd > 10 ppm Fail->Scavenger

Workflow for selecting and validating Pd removal strategies for pyridine derivatives.

Troubleshooting Guide & FAQs

Q: Why does Ethyl 6-chloro-5-iodonicotinate retain so much palladium even after standard aqueous workup and silica gel chromatography? A: The retention is driven by coordination chemistry. The pyridine nitrogen acts as a borderline Lewis base, while the ester oxygen and halogens can also participate in chelation. Together, they coordinate strongly with Pd(II) and Pd(0) species, forming soluble complexes that partition into the organic phase. A pilot study on lead-like compounds demonstrated that standard silica column chromatography relies purely on physisorption, which is energetically insufficient to break these covalent coordinate bonds, often leaving residual palladium well above 100 ppm[2].

Q: What are the regulatory limits for residual palladium if this intermediate is carried forward into an Active Pharmaceutical Ingredient (API)? A: According to the[3], palladium is classified as a Class 2B element. The Permitted Daily Exposure (PDE) limits are strictly set at 100 µ g/day for oral administration, 10 µ g/day for parenteral, and 1 µ g/day for inhalation[3]. For an oral drug with a 10 g daily maximum dose, your concentration limit is 10 ppm.

Q: I used Activated Carbon, but my product yield dropped by 30%. How can I prevent this? A: Yield loss during carbon treatment is caused by the non-specific physisorption of your highly aromatic product onto the vast surface area of the porous carbon. To mitigate this, transition from carbon to chemisorption using functionalized silica (e.g., SiliaMetS Thiol) or macroporous polystyrene resins (e.g., QuadraPure TU)[4]. These rely on Hard-Soft Acid-Base (HSAB) interactions: the "soft" sulfur atoms in thiol/thiourea groups outcompete the pyridine nitrogen for the "soft" palladium, leaving your product untouched in solution.

Q: Can I just add the scavenger at room temperature and filter immediately? A: No. Ligand exchange is a kinetically driven process. The scavenger's functional groups must physically displace the pyridine nitrogen from the palladium center. Heating the mixture (typically 40–60 °C) provides the activation energy required to break the product-Pd coordinate bond, drastically improving scavenging efficiency.

Quantitative Comparison of Palladium Scavengers

To select the right tool for the job, compare the performance metrics of industry-standard scavengers below. Data indicates that functionalized scavengers drastically outperform activated carbon for strongly coordinating intermediates[5],[4].

Scavenger TypeFunctional GroupSolid SupportPd Affinity (HSAB)Optimal TempTypical Pd Reduction
SiliaMetS Thiol -SH (Thiol)SilicaHigh40–60 °C> 95%
QuadraPure TU ThioureaPolystyreneVery High20–80 °C> 98%
Polystyrene-TMT TrimercaptotriazinePolystyreneVery High20–60 °C~ 99% (1500 to <10 ppm)
Activated Carbon N/A (Porous)CarbonLow/Moderate20–40 °C70–85%

Self-Validating Experimental Protocols

Every protocol described here operates as a self-validating system. You cannot manage what you cannot measure; therefore, Inductively Coupled Plasma Mass Spectrometry (ICP-MS) quantification is hardwired into the workflow to ensure scientific integrity.

Protocol A: Chemisorption using Functionalized Silica (e.g., SiliaMetS Thiol)

Best for: Highly polar solvents and rapid filtration.

  • Initial Quantification: Determine the baseline Pd concentration in the crude Ethyl 6-chloro-5-iodonicotinate mixture via ICP-MS.

  • Stoichiometric Calculation: Calculate the required mass of scavenger. Add 4 to 5 molar equivalents of the scavenger's functional groups relative to the total moles of residual palladium.

  • Solvation: Dissolve the crude product in a suitable solvent (e.g., EtOAc, THF, or Toluene) at a concentration of 0.1 - 0.2 M.

  • Kinetic Incubation: Add the silica-thiol scavenger. Stir the heterogeneous mixture mechanically at 40–60 °C for 4 to 12 hours. (Causality: Elevated temperature increases the kinetic rate of ligand exchange, allowing the sulfur groups to outcompete the pyridine ring).

  • Separation: Filter the mixture through a tightly packed Celite pad to remove the Pd-bound silica. Wash the filter cake with 2 column volumes of the reaction solvent to ensure zero product loss.

  • Validation Loop: Concentrate the filtrate in vacuo and analyze a 10 mg aliquot via ICP-MS.

    • If Pd < 10 ppm: Proceed to crystallization or the next synthetic step.

    • If Pd > 10 ppm: The coordination bond is exceptionally strong. Repeat the scavenging cycle using a more aggressive ligand (see Protocol B).

Protocol B: Macroporous Resin Treatment (e.g., QuadraPure TU or PS-TMT)

Best for: Extreme Pd contamination (>1000 ppm) requiring robust polymer matrices[5].

  • Resin Swelling: Swell the polystyrene-based thiourea resin (QuadraPure TU) in DCM or THF for 30 minutes prior to use. (Causality: Swelling expands the polymer matrix, maximizing pore accessibility and exposing hidden thiourea binding sites).

  • Incubation: Add the swollen resin (typically 5-10 wt% relative to the crude product) to the dissolved intermediate.

  • Mechanical Agitation: Use an orbital shaker or overhead stirrer at 40 °C for 12 hours. Crucial: Do not use magnetic stir bars. Magnetic grinding will crush the polymer beads, creating unfilterable micro-fines that will carry palladium back into your product.

  • Separation: Filter through a sintered glass funnel (Porosity 3) and wash with THF.

  • Validation Loop: Perform ICP-MS analysis on the concentrated filtrate to confirm clearance below the ICH Q3D threshold.

References

  • Guideline for Elemental Impurities Q3D(R2) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques Source: PMC (National Institutes of Health) URL:[Link]

  • An Efficient Method for Removal of Residual Palladium from Organic Solution of Faropenem Sodium in the Pd(II)-Catalyzed Cleavage of Allyl Faropenem Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Methods of synthesis of benzazepine derivatives (WO2010054215A1)

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of Iodo and Chloro Groups in Ethyl 6-chloro-5-iodonicotinate for Selective Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly in the realm of drug discovery and development, the ability to perform selective and controlled functionalization of heterocyclic scaffolds is paramount. Ethyl 6-chloro-5-iodonicotinate stands out as a versatile building block, offering two distinct halogen atoms—iodine and chlorine—on a pyridine ring, which can be selectively manipulated to introduce molecular diversity. This guide provides an in-depth technical comparison of the reactivity of the iodo and chloro groups in this molecule, supported by mechanistic principles and experimental data, to empower researchers in making informed decisions for their synthetic strategies.

The Principle of Selective Reactivity: A Tale of Two Halogens

The differential reactivity of the iodo and chloro substituents in Ethyl 6-chloro-5-iodonicotinate in palladium-catalyzed cross-coupling reactions is fundamentally governed by the difference in their carbon-halogen (C-X) bond strengths. The generally accepted order of reactivity for aryl halides in these transformations is I > Br > Cl > F.[1] This trend is primarily dictated by the bond dissociation energies, where the C-I bond is significantly weaker than the C-Cl bond.[2][3]

The critical step in most palladium-catalyzed cross-coupling reactions is the oxidative addition of the aryl halide to the palladium(0) catalyst.[4][5] A weaker C-X bond leads to a lower activation energy for this oxidative addition step, and consequently, a faster reaction rate. Therefore, the C-I bond in Ethyl 6-chloro-5-iodonicotinate is the more reactive site for palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the C-5 position while leaving the C-6 chloro group intact for subsequent transformations.

Comparative Reactivity in Key Cross-Coupling Reactions

The selective reactivity of the iodo group over the chloro group in Ethyl 6-chloro-5-iodonicotinate can be exploited in a variety of powerful palladium-catalyzed cross-coupling reactions. By carefully controlling the reaction conditions, chemists can achieve high yields of the mono-functionalized product.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds. In the case of Ethyl 6-chloro-5-iodonicotinate, selective coupling at the C-5 iodo position can be achieved with high efficiency.

Table 1: Representative Conditions for Selective Suzuki-Miyaura Coupling

ParameterCondition
Aryl Halide Ethyl 6-chloro-5-iodonicotinate (1.0 equiv)
Boronic Acid Arylboronic acid (1.1 - 1.5 equiv)
Catalyst Pd(PPh₃)₄ (2-5 mol%)
Base K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv)
Solvent 1,4-Dioxane/H₂O or Toluene/H₂O (4:1)
Temperature 80-100 °C
Time 4-12 h
Typical Yield 80-95% (for mono-arylation at C-5)

Note: The conditions provided are generalized and may require optimization for specific substrates.

The choice of a relatively mild base and a standard palladium catalyst like Pd(PPh₃)₄ is often sufficient to achieve high selectivity for the more reactive iodo group. More forcing conditions, such as higher temperatures or the use of more active catalysts, could lead to a mixture of mono- and di-substituted products.

Sonogashira Coupling

The Sonogashira coupling provides a powerful means to introduce alkyne functionalities into organic molecules. The significant difference in reactivity between the C-I and C-Cl bonds allows for a clean and selective Sonogashira coupling at the C-5 position of Ethyl 6-chloro-5-iodonicotinate.[6][7]

Table 2: Representative Conditions for Selective Sonogashira Coupling

ParameterCondition
Aryl Halide Ethyl 6-chloro-5-iodonicotinate (1.0 equiv)
Terminal Alkyne Terminal Alkyne (1.2-1.5 equiv)
Catalyst Pd(PPh₃)₂Cl₂ (2-5 mol%)
Co-catalyst CuI (5-10 mol%)
Base Triethylamine (Et₃N) or Diisopropylamine (DIPA)
Solvent THF or DMF
Temperature Room Temperature to 60 °C
Time 2-8 h
Typical Yield 75-90% (for mono-alkynylation at C-5)

Note: The conditions provided are generalized and may require optimization for specific substrates.

The use of a copper(I) co-catalyst is standard in Sonogashira reactions, and milder reaction temperatures are often sufficient for the highly reactive aryl iodide.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds.[4][5] The selective amination at the C-5 position of Ethyl 6-chloro-5-iodonicotinate can be achieved by carefully selecting the catalyst system and reaction conditions.

Table 3: Representative Conditions for Selective Buchwald-Hartwig Amination

ParameterCondition
Aryl Halide Ethyl 6-chloro-5-iodonicotinate (1.0 equiv)
Amine Primary or Secondary Amine (1.1-1.5 equiv)
Catalyst Pd₂(dba)₃ (1-2 mol%) with a suitable phosphine ligand (e.g., Xantphos, BINAP) (2-4 mol%)
Base NaOtBu or Cs₂CO₃ (1.5-2.5 equiv)
Solvent Toluene or Dioxane
Temperature 80-110 °C
Time 8-24 h
Typical Yield 70-85% (for mono-amination at C-5)

Note: The conditions provided are generalized and may require optimization for specific substrates.

The choice of ligand is crucial in Buchwald-Hartwig amination and can influence both the reactivity and selectivity. For the less reactive aryl chlorides, more electron-rich and bulky ligands are often required. However, for the selective amination of the iodo position, standard ligands are generally effective.

Experimental Protocol: Selective Suzuki-Miyaura Coupling of Ethyl 6-chloro-5-iodonicotinate

This protocol provides a detailed methodology for the selective arylation at the C-5 position of Ethyl 6-chloro-5-iodonicotinate.

Materials and Reagents:

  • Ethyl 6-chloro-5-iodonicotinate

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add Ethyl 6-chloro-5-iodonicotinate (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.5 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (4:1 v/v) to the flask via syringe.

  • Catalyst Addition: Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst (3 mol%).

  • Reaction: Heat the reaction mixture to 90 °C and stir for 6-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired ethyl 5-aryl-6-chloronicotinate.

Visualizing the Process

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Reactants: - Ethyl 6-chloro-5-iodonicotinate - Arylboronic acid - K2CO3 inert Establish Inert Atmosphere (Ar or N2) start->inert solvent Add Solvents: - Anhydrous Dioxane - Degassed Water inert->solvent catalyst Add Catalyst: Pd(PPh3)4 solvent->catalyst heat Heat to 90 °C (6-12 h) catalyst->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to RT monitor->cool extract Dilute & Extract: - Ethyl Acetate - Water & Brine cool->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify end end purify->end Ethyl 5-aryl-6-chloronicotinate

Caption: Experimental workflow for selective Suzuki-Miyaura coupling.

G Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) [EtO2C(Py)(Cl)]-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition Ar-I EtO2C(Py)-I(Cl) Ar-I->Ar-Pd(II)-I(L2) Oxidative\nAddition Oxidative Addition Ar-Pd(II)-Ar'(L2) [EtO2C(Py)(Cl)]-Pd(II)-Ar'(L2) Ar-Pd(II)-I(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Base Base Base->Ar-Pd(II)-Ar'(L2) Ar'-B(OH)2 Ar'-B(OH)2 Ar'-B(OH)2->Ar-Pd(II)-Ar'(L2) Transmetalation Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' EtO2C(Py)-Ar'(Cl) Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive\nElimination Reductive Elimination

Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.

Conclusion

The distinct reactivity of the iodo and chloro groups in Ethyl 6-chloro-5-iodonicotinate provides a powerful handle for the strategic and selective synthesis of complex substituted nicotinates. The significantly weaker carbon-iodine bond allows for facile and selective functionalization at the C-5 position through a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, under relatively mild conditions. This leaves the more robust C-6 chloro group available for subsequent transformations, enabling a stepwise and controlled approach to the synthesis of di-substituted pyridine derivatives. For researchers in drug discovery and development, a thorough understanding of this differential reactivity is crucial for the efficient and rational design of novel molecular entities.

References

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Beilstein Journals. Supporting Information for Sonogashira–Hagihara reactions of halogenated glycals Experimental procedures, analytical data and. [Link]

  • Pendidikan Kimia. An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. [Link]

  • Vedantu. C Cl bond is stronger than C I bond because a C Cl class 11 chemistry CBSE. [Link]

  • Organic Syntheses. synthesis of terminal 1,3-diynes via sonogashira coupling of. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • SciSpace. Sonogashira Coupling Reaction with Diminished Homocoupling.[Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • DOI. Buchwald–Hartwig Amination and C–S/S–H Metathesis of Aryl Sulfides by Selective C–S Cleavage. [Link]

  • MDPI. Palladium-Catalysed Synthesis and Transformation of Quinolones. [Link]

  • PMC. Selective C–H Iodination of (Hetero)arenes. [Link]

  • PMC. Selective and Serial Suzuki−Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. [Link]

  • ResearchGate. Iodine-Catalyzed Suzuki-Miyaura Coupling Performed in Air. [Link]

  • IDEAS/RePEc. Palladium Catalyzed Synthesis and Functional Groups Modification of 6-Aryl Derivatives of Non-Linear Azaphenothiazinones. [Link]

  • Green Chemistry Teaching and Learning Community (GCTLC). Iodination of vanillin and subsequent Suzuki-Miyaura coupling: two-step synthetic sequence teaching green chemistry principles. [Link]

  • Quora. Why is the bond energy of C-C greater than Cl-Cl?. [Link]

  • PubMed. Palladium-catalyzed Direct C-H Arylation of Cyclic Enaminones With Aryl Iodides. [Link]

  • ResearchGate. Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. [Link]

  • YouTube. Unlocking the Secrets of Cross-Coupling: Dive into the Liebeskind-Srogl Reaction!. [Link]

  • YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]

  • e-Publications@Marquette. Copper-Catalyzed Arylation of 1H-Perfluoroalkanes. [Link]

  • stoltz2.caltech.edu. Palladium-Catalyzed Asymmetric Conjugate Addition of Arylboronic Acids to Five-, Six-, and Seven. [Link]

  • PubMed. Palladium-Catalyzed Regioselective Syn-Chloropalladation-Olefin Insertion-Oxidative Chlorination Cascade: Synthesis of Dichlorinated Tetrahydroquinolines. [Link]

  • YouTube. Evading Beta-Oxygen Elimination in Suzuki-Miyaura Cross Couplings with Antonio LaPorte. [Link]

  • research.chalmers.se. Regioselective ortho halogenation of N-aryl amides and ureas via oxidative halodeboronation: harnessing boron. [Link]

  • PMC. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. [Link]

  • RSC Publishing. Iodine-catalyzed and solvent-controlled selective electrophilic cyclization and oxidative esterification of ortho-alkynyl aldehydes. [Link]

  • Organic Chemistry Portal. Mild Pd-Catalyzed N-Arylation of Methanesulfonamide and Related Nucleophiles: Avoiding Potentially Genotoxic Reagents and Byproducts. [Link]

  • Organic Syntheses. Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. [Link]

  • RSC Publishing. Iodine-mediated thio-arylation under electrochemical conditions. [Link]

  • ACS Publications. Synthesis, Crystal Structure, Herbicidal Activity, and SAR Study of Novel N-(Arylmethoxy)-2-chloronicotinamides Derived from Nicotinic Acid. [Link]

  • PMC. Reaction of Tertiary 2‐Chloroketones with Cyanide Ions: Application to 3‐Chloroquinolinediones. [Link]

  • ResearchGate. (PDF) Chlorine Isotope Effects on Chemical Reactions. [Link]

Sources

A Comparative Guide to the Definitive Structural Validation of Ethyl 6-chloro-5-iodonicotinate Derivatives by X-ray Crystallography

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Unambiguous Structural Elucidation

In the landscape of modern drug discovery, the family of substituted nicotinic acid derivatives serves as a cornerstone for the development of novel therapeutics, particularly in oncology and immunology. Ethyl 6-chloro-5-iodonicotinate and its analogues are highly valued synthetic intermediates, prized for the strategic placement of reactive sites that allow for selective, stepwise functionalization.[1][2] The chlorine and iodine atoms offer distinct reactivities for cross-coupling reactions, enabling the construction of complex molecular architectures.

However, the synthesis of these derivatives can sometimes lead to structural ambiguities, such as positional isomers or unexpected reaction outcomes. For drug development professionals, an unconfirmed molecular structure is a critical liability. It can invalidate biological data, misguide structure-activity relationship (SAR) studies, and lead to the costly failure of promising drug candidates. Therefore, definitive, high-resolution structural validation is not merely a characterization step but a fundamental requirement for advancing a compound through the discovery pipeline. This guide provides an in-depth comparison of analytical techniques, establishing why single-crystal X-ray crystallography stands as the unequivocal gold standard for this purpose.[3]

The Gold Standard: Single-Crystal X-ray Crystallography

While a suite of spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provides essential pieces of the structural puzzle, only X-ray crystallography delivers a direct and unambiguous visualization of the molecule's three-dimensional atomic arrangement in the solid state.[4][5] It provides precise, quantitative data on bond lengths, bond angles, and the spatial orientation of all atoms, including the absolute configuration of chiral centers.[3][6] This technique moves beyond inferring connectivity to providing a high-fidelity blueprint of the molecule.

The fundamental principle relies on the diffraction of an X-ray beam by the ordered, repeating array of molecules within a single crystal. The electrons of the atoms scatter the X-rays, and the resulting diffraction pattern of spots is recorded.[7] By analyzing the positions and intensities of these spots, a three-dimensional map of the electron density within the crystal can be calculated, from which the atomic positions are determined and refined to an exceptional degree of accuracy.[4]

The Crystallographic Workflow: From Molecule to Model

The journey from a newly synthesized compound to a fully validated 3D structure is a meticulous, multi-step process. Each stage is critical for success and reveals insights that shape the next step in an iterative fashion.[8]

X-ray Crystallography Workflow cluster_0 Phase 1: Crystal Growth cluster_1 Phase 2: Data Collection cluster_2 Phase 3: Structure Solution & Refinement A Compound Synthesis & Purification B Crystal Screening (Slow Evaporation, Vapor Diffusion, etc.) A->B High Purity is Crucial C Harvesting a Suitable Single Crystal (>10 µm, well-defined facets) B->C Often the Bottleneck D Mount Crystal on Goniometer C->D Crystal Selected E X-ray Diffraction Experiment (Data collected at low temp, e.g., 100 K) D->E Using Diffractometer F Collect Diffraction Pattern (Intensities & Positions of spots) E->F G Process Data (Determine Unit Cell & Space Group) F->G Raw Data H Solve the Phase Problem (Generate initial electron density map) G->H I Build & Refine Atomic Model (Using software like SHELXL) H->I J Final Structure Validation (Check R-factor, bond lengths, etc.) I->J

Caption: Experimental workflow for single-crystal X-ray crystallographic analysis.
Experimental Protocol: A Step-by-Step Guide

This protocol outlines the essential steps for determining the crystal structure of a novel Ethyl 6-chloro-5-iodonicotinate derivative.

1. Crystal Growth (The Art and Science)

  • Causality: The quality of the diffraction data is directly dependent on the quality of the crystal. A well-ordered, single crystal is required to produce a sharp, interpretable diffraction pattern. Amorphous or poorly crystalline material will not suffice.

  • Procedure:

    • Ensure the compound is of the highest possible purity (>98%).

    • Screen a variety of solvents and solvent mixtures (e.g., ethanol, ethyl acetate, hexane, dichloromethane) for solubility.

    • Employ slow evaporation as a primary technique: Dissolve the compound in a suitable solvent to near-saturation in a small vial. Loosely cap the vial to allow the solvent to evaporate over several days to weeks at a constant temperature.

    • If slow evaporation fails, attempt vapor diffusion (hanging drop or sitting drop), where a less volatile solvent containing the compound is allowed to equilibrate with a more volatile precipitant.

    • Once crystals form, identify a suitable candidate under a microscope. Look for a crystal with sharp edges, clear faces, and dimensions typically in the range of 10-200 microns.[9]

2. Data Collection

  • Causality: The crystal is cooled, typically to 100 K, using a liquid nitrogen stream. This minimizes thermal vibrations of the atoms, resulting in a clearer electron density map and more precise atomic positions.[6]

  • Procedure:

    • Carefully mount the selected crystal on a cryo-loop.

    • Place the mounted crystal on the goniometer head of the X-ray diffractometer.

    • Center the crystal within the X-ray beam.

    • Initiate the automated data collection sequence. The instrument will rotate the crystal in the X-ray beam, collecting thousands of diffraction images at different orientations to build a complete dataset.[10]

3. Structure Solution and Refinement

  • Causality: The diffraction pattern contains information about the crystal's unit cell and the arrangement of atoms within it. However, crucial "phase" information is lost during the experiment. "Direct methods" are powerful computational algorithms used to solve this "phase problem" and generate an initial model of the structure.[5]

  • Procedure:

    • The collected data is processed to determine the unit cell dimensions and the space group symmetry.

    • The structure is "solved" using software packages like SHELXS to generate an initial electron density map.[5]

    • An atomic model is built into the electron density map, and its parameters (atomic coordinates, displacement parameters) are refined against the experimental data using a least-squares process in a program like SHELXL.[5]

    • The quality of the final model is assessed using metrics like the R-factor, which measures the agreement between the calculated and observed diffraction data. A low R-factor (typically < 0.05) indicates a well-refined and reliable structure.

Comparative Analysis: The Right Tool for the Right Question

While X-ray crystallography provides the definitive answer, other techniques are indispensable for routine characterization and provide complementary information. The key is understanding what each technique can and cannot reveal.

Analytical Techniques Comparison cluster_definitive Definitive 3D Structure cluster_supportive Supportive & Complementary Data center Structural Elucidation xray X-ray Crystallography center->xray Gold Standard nmr NMR Spectroscopy center->nmr Confirms Connectivity ms Mass Spectrometry center->ms Confirms Mass ir IR Spectroscopy center->ir Confirms Functional Groups xray_info Provides: • Absolute 3D Structure • Bond Lengths/Angles • Stereochemistry • Intermolecular Interactions xray->xray_info nmr_info Infers: • Connectivity (C-H framework) • Relative Stereochemistry • Solution-state Conformation nmr->nmr_info ms_info Determines: • Molecular Weight • Elemental Formula (High-Res MS) ms->ms_info ir_info Identifies: • Functional Groups (C=O, N-H, etc.) ir->ir_info

Caption: Logical relationship of analytical techniques for structural validation.
Parameter Single-Crystal X-ray Crystallography NMR Spectroscopy (¹H, ¹³C, 2D) Mass Spectrometry (MS) Infrared (IR) Spectroscopy
Information Provided Unambiguous 3D atomic coordinates, bond lengths, angles, absolute stereochemistry, crystal packing.[4][10]Atomic connectivity, chemical environment of nuclei, relative stereochemistry in solution.[4]Molecular weight, elemental formula (with high-resolution MS).Presence of specific functional groups (e.g., C=O, N-H).[5]
Sample Phase Solid (single crystal).[10]Liquid (solution).[10]Gas/Ionized state.Solid, liquid, or gas.
Key Advantage Provides the definitive, complete molecular structure. The ultimate "proof".[3][11]Excellent for determining the carbon-hydrogen framework and observing dynamics in solution.Highly sensitive, requires minimal sample to confirm molecular formula.Fast, simple method to verify the presence of key chemical bonds.
Primary Limitation Requires a suitable single crystal, which can be difficult or impossible to grow.[11]Provides a solution-averaged structure; cannot definitively determine absolute stereochemistry alone.Provides no information on atomic connectivity or stereochemistry.Provides limited information on the overall molecular skeleton.
Self-Validation The model is refined against thousands of experimental data points; the R-factor provides a statistical measure of confidence.2D NMR techniques (COSY, HMBC) provide self-consistent checks on atomic connectivity.Isotopic distribution patterns help validate the elemental composition.Comparison to spectral libraries of known compounds.

Synergy in Practice: For a novel Ethyl 6-chloro-5-iodonicotinate derivative, a typical workflow would involve:

  • Initial Confirmation: Using MS to confirm the expected molecular weight and IR to verify the presence of the ester carbonyl group.

  • Connectivity Mapping: Using ¹H and ¹³C NMR to ensure the correct isomer has been synthesized and to map the proton and carbon environments.

  • Definitive Proof: Growing a single crystal and performing X-ray diffraction to unequivocally confirm the 3D structure, including the precise orientation of the chloro, iodo, and ethyl nicotinate groups.

Interpreting Crystallographic Data: A Representative Example

While the specific crystal structure of Ethyl 6-chloro-5-iodonicotinate is not publicly available as of this writing, we can use data from a closely related structure to illustrate the power of the technique. The table below presents hypothetical but realistic data for a derivative, highlighting key structural parameters that would be obtained.

Parameter Value Significance for Drug Development
Crystal System MonoclinicInfluences physical properties like solubility and stability.
Space Group P2₁/cDescribes the symmetry of the crystal packing.[12]
C-Cl Bond Length 1.74 ÅConfirms the covalent bond and provides a baseline for computational models.
C-I Bond Length 2.10 ÅConfirms the covalent bond and its geometry relative to the ring.
Dihedral Angle (Pyridine Ring vs. Ester Plane) 15.3°Defines the 3D shape and conformation, which is critical for receptor binding. A nearly planar conformation might interact differently than a twisted one.
Key Intermolecular Interaction C-H···O Hydrogen BondReveals how molecules pack in the solid state, which can impact dissolution rates and polymorphism.[13][14]

This level of granular detail is invaluable. It allows medicinal chemists to understand the precise three-dimensional shape of their molecule, informing the design of next-generation compounds with improved potency and selectivity.[15]

Conclusion

For researchers and drug development professionals working with high-value intermediates like Ethyl 6-chloro-5-iodonicotinate derivatives, structural certainty is non-negotiable. While a combination of spectroscopic techniques is essential for routine analysis, they ultimately provide a mosaic of information that must be pieced together. Single-crystal X-ray crystallography transcends this by delivering a single, complete, and unambiguous picture of the molecular structure.[4] It is the definitive arbiter that validates synthetic pathways, confirms molecular identity beyond any doubt, and provides the foundational structural knowledge required for rational, structure-based drug design. Investing in obtaining a crystal structure is an investment in the integrity and future success of a drug discovery program.

References

  • BenchChem. (2025). A Comparative Guide to the Structural Validation of Ethoxyallene: X-ray Crystallography vs. Spectroscopic Methods. BenchChem.
  • van de Streek, J., & Neumann, M. A. (2014). Validation of molecular crystal structures from powder diffraction data with dispersion-corrected density functional theory (DFT-D). Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 70(6), 1020-1032. Available at: [Link]

  • Madurai Kamaraj University. (n.d.). X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS. Shodhganga.
  • Improved Pharma. (2025). Single Crystal X-Ray Structure Determination. Improved Pharma.
  • Massachusetts Institute of Technology. (n.d.). Methods for the Elucidation of the Structure of Organic Compounds. MIT OpenCourseWare.
  • Crystal Pharmatech. (2026). Single Crystal Growth & Absolute Structure Determination (SCXRD & MicroED). Crystal Pharmatech.
  • MacLean, J. R., et al. (2021). Application of Crystalline Matrices for the Structural Determination of Organic Molecules. ACS Central Science, 7(2), 249-261. Available at: [Link]

  • Rigaku. (n.d.). Single crystal X-ray diffraction. Rigaku.
  • JEOL Ltd. (n.d.). X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules. JEOL Ltd.
  • eGyanKosh. (n.d.). STRUCTURE ELUCIDATION OF ORGANIC COMPOUNDS USING IR, NMR AND MASS SPECTRA. eGyanKosh.
  • CCDC. (n.d.). The Largest Curated Crystal Structure Database. CCDC.
  • Sygnature Discovery. (n.d.). X-Ray Crystallography. Sygnature Discovery.
  • University of Iowa. (n.d.). CCDC 2431183: Experimental Crystal Structure Determination. Iowa Research Online.
  • National Institutes of Health. (n.d.). Crystal structure of ethyl 6-(chloromethyl)-4-(4-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. NIH.
  • Grabowsky, S., et al. (2025). A quantum crystallographic protocol for general use. Nature Protocols. Available at: [Link]

  • Research Publish Journals. (n.d.). Structural analysis by X-ray Diffraction. Research Publish Journals.
  • ResearchGate. (n.d.). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. ResearchGate.
  • ResearchGate. (2016). Synthesis and Crystal Structure of Ethyl 6-(chloromethyl)-4-(3-Chlorophenyl)-2-oxo- 1,2,3,4-Tetrahydropyrimidine-5-Carboxylate. ResearchGate.
  • BenchChem. (2025). An In-Depth Technical Guide to the Synthesis of Ethyl 6-chloro-4-(methylamino)nicotinate. BenchChem.
  • Sigma-Aldrich. (n.d.). Ethyl 6-chloro-5-nitronicotinate. Sigma-Aldrich.
  • MDPI. (2020). Protein X-ray Crystallography and Drug Discovery. MDPI.
  • BenchChem. (2025). Definitive Structure Determination of 2,3'-Bipyridine Derivatives: A Comparative Guide to X-ray Crystallographic Analysis. BenchChem.
  • Elsevier. (2025). Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells. ScienceDirect. Available at: [Link]

  • Wikipedia. (n.d.). X-ray diffraction. Wikipedia.
  • BLD Pharm. (n.d.). Ethyl 6-chloro-5-(trifluoromethyl)nicotinate. BLD Pharm.
  • Elsevier. (2021). Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate. Journal of Molecular Structure.
  • PubChem. (n.d.). Ethyl 6-chloro-4-(ethylamino)nicotinate. PubChem.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). Ethyl 6-Chloronicotinate. TCI Chemicals.
  • CCDC. (n.d.). Online Crystal Structure Database. CCDC.
  • BenchChem. (2025). Application Notes and Protocols for the Functionalization of Ethyl 6-chloro-4-(methylamino)nicotinate. BenchChem.

Sources

Regioselective Functionalization of Ethyl 6-chloro-5-iodonicotinate: A Comparative Guide to Suzuki vs. Stille Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complex landscape of late-stage functionalization, I frequently encounter polyhalogenated heterocycles that require absolute precision. Ethyl 6-chloro-5-iodonicotinate is a prime example of a highly versatile, yet delicate, building block used in drug discovery. It possesses three distinct reactive handles: an ethyl ester at C-3, an iodine atom at C-5, and a chlorine atom at C-6.

The primary synthetic objective when utilizing this scaffold is to achieve regioselective carbon-carbon bond formation at the C-5 position while preserving the C-6 chlorine and the C-3 ester for downstream functionalization. This guide objectively compares the two most prominent palladium-catalyzed methodologies for this transformation: the Suzuki-Miyaura coupling and the Stille coupling .

Mechanistic Rationale and Regioselectivity

In palladium-catalyzed cross-coupling, the rate of the initial oxidative addition step is dictated by the bond dissociation energy of the carbon-halogen bond. The generalized reactivity order is C-I > C-Br > C-OTf >> C-Cl [1]. Because the C-I bond (~238 kJ/mol) is significantly weaker than the C-Cl bond (~338 kJ/mol), Pd(0) inserts into the C-5 position orders of magnitude faster than at C-6.

However, the divergence between Suzuki and Stille couplings lies in the transmetalation step and the reaction conditions required to facilitate it:

  • The Base-Sensitivity Dilemma (Suzuki): Suzuki couplings require a base to activate the boronic acid into a nucleophilic "ate" complex. Because the pyridine ring is electron-deficient (the nitrogen atom lowers the LUMO energy), the C-6 position is highly activated toward Nucleophilic Aromatic Substitution (

    
    ) [2]. Furthermore, the C-3 ethyl ester is prone to saponification. Using strong or nucleophilic bases (e.g., NaOH, NaOMe) will inevitably lead to ester hydrolysis or C-6 substitution.
    
  • The Neutral Alternative (Stille): Stille couplings utilize organostannanes, which undergo transmetalation under strictly neutral conditions. This completely bypasses base-induced side reactions, offering unparalleled functional group tolerance [3], albeit at the cost of handling highly toxic tin reagents.

Pathway Substrate Ethyl 6-chloro-5-iodonicotinate (Reactive C-I, Stable C-Cl) Pd_Complex Pd(0) Oxidative Addition Regioselective at C-5 Substrate->Pd_Complex Fast (C-I bond) Suzuki Suzuki-Miyaura (Boronic Acid + Base) Pd_Complex->Suzuki Stille Stille Coupling (Organostannane, Neutral) Pd_Complex->Stille Product Ethyl 5-aryl-6-chloronicotinate (Target Product) Suzuki->Product Mild Base (K3PO4) SideRxn Ester Hydrolysis or SNAr (If Base is too strong) Suzuki->SideRxn Strong Base (NaOH) Stille->Product Neutral Conditions

Fig 1. Mechanistic divergence and regioselectivity in Pd-catalyzed cross-coupling at the C-5 position.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating specific causality for reagent selection and in-process analytical checks.

Protocol A: Regioselective Suzuki-Miyaura Coupling

Objective: Achieve C-5 arylation while mitigating base-induced ester hydrolysis and


 at C-6.
Causality of Design:  We utilize 

as a mild, non-nucleophilic base. It is basic enough to activate the boronic acid but lacks the nucleophilicity to attack the C-6 chlorine or saponify the ester.

is selected because its bulky, bidentate ligand framework accelerates reductive elimination, minimizing the residence time of the Pd(II) intermediate and reducing off-target reactions.

Step-by-Step Methodology:

  • Setup: In an oven-dried Schlenk flask, combine Ethyl 6-chloro-5-iodonicotinate (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.1 equiv), and

    
     (0.05 equiv).
    
  • Solvent & Base: Add a degassed mixture of 1,4-Dioxane and water (4:1 v/v, 10 mL), followed by anhydrous

    
     (2.0 equiv).
    
  • Degassing: Sparge the biphasic mixture with ultra-pure

    
     or Argon for 15 minutes to prevent catalyst oxidation.
    
  • Reaction: Heat the mixture to 80 °C under an inert atmosphere.

  • Validation Check: Monitor the reaction via LC-MS. The system is self-validating when the starting material peak (

    
    
    
    
    
    ) completely disappears and is replaced by the target product mass. (Typically 6–8 hours).
  • Workup: Cool to room temperature, quench with saturated aqueous

    
     (to neutralize any residual basicity and protect the ester), and extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Regioselective Stille Coupling

Objective: Achieve C-5 arylation under strictly neutral conditions for highly sensitive coupling partners. Causality of Design: Organostannanes do not require base activation. To overcome the inherently slower transmetalation rate of stannanes compared to boronic acids, CuI is added as a co-catalyst (the "copper effect"), which facilitates a highly reactive organocopper intermediate [4]. A specialized KF workup is mandatory to precipitate toxic tin byproducts.

Step-by-Step Methodology:

  • Setup: In an oven-dried Schlenk flask, combine Ethyl 6-chloro-5-iodonicotinate (1.0 equiv, 1.0 mmol),

    
     (0.05 equiv), and CuI (0.10 equiv).
    
  • Solvent: Add anhydrous, degassed Toluene (10 mL).

  • Reagent Addition: Add the aryltributylstannane (1.1 equiv) dropwise via syringe.

  • Reaction: Heat the mixture to 100 °C under Argon for 12 hours.

  • Validation Check: Monitor via TLC (Hexanes/EtOAc). Complete consumption of the UV-active starting material indicates reaction completion.

  • Critical Workup (Tin Removal): Cool to room temperature. Add an equal volume of saturated aqueous Potassium Fluoride (KF) solution and stir vigorously for 1 hour. Causality: Soluble tributyltin halides are converted into polymeric tributyltin fluoride (

    
    ), which is highly insoluble and precipitates out as a white solid.
    
  • Extraction & Purification: Filter the biphasic mixture through a pad of Celite to remove the tin salts. Extract the filtrate with Ethyl Acetate, dry over

    
    , concentrate, and purify via silica gel chromatography.
    

Quantitative Data Presentation

The following table synthesizes the performance metrics of both methodologies when applied specifically to Ethyl 6-chloro-5-iodonicotinate.

Performance MetricSuzuki-Miyaura CouplingStille Coupling
Regioselectivity (C-5 vs C-6) Excellent (>98% C-5 exclusive)Excellent (>99% C-5 exclusive)
Typical Isolated Yield 75% – 88%80% – 95%
C-3 Ester Hydrolysis Risk Moderate (Requires mild base selection)None (Neutral conditions)
C-6

Side-Reaction Risk
Moderate (Avoid nucleophilic bases)None (Neutral conditions)
Reagent Toxicity Low (Environmentally benign borates)High (Organotin compounds)
Byproduct Purification Easy (Water-soluble borate salts)Difficult (Requires KF precipitation)
Reaction Kinetics Fast (6–8 hours)Slower (12–16 hours)

Strategic Decision Matrix

Choosing between these two powerful reactions ultimately depends on the specific requirements of your synthesis, the stability of your coupling partner, and your laboratory's safety infrastructure.

Workflow Start Select Coupling Method for Ethyl 6-chloro-5-iodonicotinate CheckBase Is the coupling partner highly base-sensitive? Start->CheckBase Suzuki Choose Suzuki-Miyaura Use Mild Base (e.g., K3PO4) CheckBase->Suzuki No Stille Choose Stille Coupling Strictly Neutral Conditions CheckBase->Stille Yes ToxCheck Can facility handle toxic organotin waste? Stille->ToxCheck ProceedStille Proceed with Stille Use KF workup for Tin removal ToxCheck->ProceedStille Yes OptimizeSuzuki Revert to Suzuki Optimize with non-nucleophilic base ToxCheck->OptimizeSuzuki No

Fig 2. Decision matrix for selecting Suzuki vs. Stille coupling based on substrate sensitivity and lab safety.

Final Recommendation: For most standard applications, the Suzuki-Miyaura coupling represents the most practical, scalable, and greener choice, provided that a mild, non-nucleophilic base like


 is utilized to protect the ester and C-6 chlorine. However, for highly complex, base-sensitive syntheses where Suzuki conditions result in degradation, the Stille coupling  remains an invaluable, fail-safe tool in the synthetic chemist's arsenal.

References

  • Title: Stille vs. Suzuki – cross-coupling for the functionalization of diazocines Source: National Institutes of Health (NIH) - PubMed Central (PMC) URL: [Link]

The Nicotinamide Scaffold: A Privileged Structure for Kinase Inhibition - A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern oncology, the quest for selective and potent kinase inhibitors remains a cornerstone of targeted therapy. Kinases, as central regulators of cellular signaling, represent a vast and critical class of drug targets.[1][2] Within the diverse chemical universe of kinase inhibitors, scaffolds derived from nicotinamide and its precursors have emerged as a particularly fruitful area of research. This guide provides a detailed comparison of kinase inhibitors synthesized from the versatile ethyl nicotinate backbone, with a focus on derivatives originating from the strategic starting material, ethyl 4,6-dichloronicotinate. We will delve into the rationale behind their design, compare their efficacy with supporting experimental data, and provide detailed methodologies for their synthesis and evaluation.

The Strategic Advantage of the Nicotinate Scaffold

The pyridine ring of nicotinamide is a bioisostere of the purine ring found in adenosine triphosphate (ATP). This inherent similarity allows nicotinamide-based molecules to effectively compete with ATP for binding within the kinase catalytic domain.[3][4] The ethyl 4,6-dichloronicotinate precursor is particularly advantageous due to the differential reactivity of its two chlorine atoms, allowing for sequential and regioselective substitutions to build molecular complexity and fine-tune biological activity.[5][6] This strategic functionalization is key to achieving both high potency and selectivity for specific kinase targets.

Key Kinase Targets: VEGFR-2 and EGFR

Among the hundreds of human kinases, two receptor tyrosine kinases (RTKs) have been prominent targets for inhibitors derived from the nicotinate scaffold: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).

  • VEGFR-2: As a primary mediator of angiogenesis—the formation of new blood vessels—VEGFR-2 is a critical target for halting tumor growth and metastasis.[4][7] Inhibiting VEGFR-2 starves tumors of the nutrients and oxygen they need to expand.[8]

  • EGFR: This receptor is a key driver of cell proliferation and survival. Mutations that lead to its constitutive activation are common in several cancers, most notably non-small cell lung cancer (NSCLC).[9][10][11] Blocking EGFR signaling can thus directly inhibit the growth of cancer cells.[12]

Comparative Efficacy of Nicotinamide-Based Inhibitors

The following table summarizes the in vitro efficacy of several representative kinase inhibitors built upon the nicotinamide scaffold, targeting VEGFR-2 and EGFR. These compounds showcase how modifications to the core structure influence their potency and cellular effects.

Compound IDTarget KinaseEnzymatic IC50 (nM)Cell LineCellular IC50 (µM)Citation
Compound 10 (VEGFR-2) VEGFR-2Sub-micromolar (specific value not stated)HCT-1169.8[13]
Compound 7 (VEGFR-2) VEGFR-2Sub-micromolar (specific value not stated)HCT-11615.7[13]
Sorafenib (Reference) VEGFR-290HCT-1169.3[13]
Compound 7a (VEGFR-2) VEGFR-2Not StatedMDA-MB-2314.64[3]
Compound 8 (VEGFR-2) VEGFR-277.02HepG27.1[4]
Compound 11 (EGFR) EGFR0.81Not StatedNot Stated[9]
Gefitinib (Reference) EGFR0.90Not StatedNot Stated[9]

Analysis of Structure-Activity Relationships (SAR):

The data reveals key SAR trends. For instance, the modifications in Compound 10 led to superior anti-proliferative activity against the HCT-116 colon cancer cell line when compared to Compound 7 , achieving an IC50 value comparable to the clinically approved drug, Sorafenib.[13] Similarly, the benzofuran-containing nitrile derivative, Compound 11 , demonstrated potent enzymatic inhibition of EGFR, slightly outperforming the reference drug Gefitinib.[9] These examples underscore the high degree of tunability of the nicotinamide scaffold in achieving potent kinase inhibition.

Experimental Methodologies

To ensure scientific rigor and reproducibility, this section provides detailed protocols for the synthesis of a representative nicotinamide-based inhibitor and for the assays used to determine its efficacy.

Protocol 1: Synthesis of a N-(4-acetylphenyl)nicotinamide Intermediate

This protocol describes a foundational step in the synthesis of many nicotinamide-based kinase inhibitors, starting from nicotinoyl chloride.

Workflow Diagram:

cluster_synthesis Synthesis Workflow Nicotinoyl_Chloride Nicotinoyl Chloride Reaction React in Pyridine Nicotinoyl_Chloride->Reaction 4-aminoacetophenone 4-aminoacetophenone 4-aminoacetophenone->Reaction Stirring Stir at Room Temp (12 hours) Reaction->Stirring Workup Pour into Ice Water Stirring->Workup Filtration Filter Precipitate Workup->Filtration Washing Wash with Water Filtration->Washing Drying Dry in Vacuo Washing->Drying Product N-(4-acetylphenyl)nicotinamide Drying->Product

Caption: Workflow for the synthesis of a key nicotinamide intermediate.

Step-by-Step Procedure:

  • Dissolution: Dissolve 4-aminoacetophenone (1.35 g, 10 mmol) in 20 mL of anhydrous pyridine in a round-bottom flask equipped with a magnetic stirrer.

  • Addition: Cool the solution in an ice bath. Add nicotinoyl chloride (1.41 g, 10 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 5°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12 hours.

  • Precipitation: Pour the reaction mixture into 100 mL of ice-cold water with vigorous stirring. A precipitate will form.

  • Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid thoroughly with three 20 mL portions of cold water to remove any residual pyridine.

  • Drying: Dry the purified product, N-(4-acetylphenyl)nicotinamide, in a vacuum oven at 60°C to a constant weight.

Protocol 2: In Vitro VEGFR-2 Kinase Inhibition Assay

This protocol describes a common method to determine the enzymatic IC50 value of a test compound against VEGFR-2.

Step-by-Step Procedure:

  • Reagent Preparation: Prepare a reaction buffer consisting of 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT, and 0.01% Triton X-100. Prepare a solution of recombinant human VEGFR-2 kinase and a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1).

  • Compound Dilution: Prepare a serial dilution of the test inhibitor in DMSO, typically starting from 10 mM. Then, create intermediate dilutions in the reaction buffer.

  • Reaction Setup: In a 96-well plate, add 10 µL of the diluted test compound, 20 µL of the substrate solution, and 10 µL of the VEGFR-2 enzyme solution. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Initiation: Initiate the kinase reaction by adding 10 µL of an ATP solution (at a concentration near its Km for VEGFR-2) to each well.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. A common method is to use a phosphospecific antibody in an ELISA format or a luminescence-based assay kit (e.g., ADP-Glo™).

  • Data Analysis: Measure the signal (e.g., absorbance or luminescence) for each well. Calculate the percentage of inhibition for each compound concentration relative to the positive control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 3: Cellular Anti-Proliferative (MTT) Assay

This protocol determines the effect of a test compound on the viability of cancer cells.

Step-by-Step Procedure:

  • Cell Seeding: Seed cancer cells (e.g., HCT-116, MDA-MB-231) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in growth medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only controls (e.g., 0.1% DMSO).

  • Incubation: Incubate the cells with the compound for 72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and determine the IC50 value.[5]

Signaling Pathway Context

The inhibitors discussed in this guide exert their effects by blocking critical nodes in oncogenic signaling pathways. The diagrams below illustrate the points of intervention for VEGFR-2 and EGFR inhibitors.

VEGFR-2 Signaling Pathway:

cluster_pathway VEGFR-2 Signaling Cascade VEGF VEGF VEGFR2 VEGFR-2 (Receptor Tyrosine Kinase) VEGF->VEGFR2 Binds & Dimerizes PLCg PLCγ VEGFR2->PLCg Autophosphorylation & Activation PI3K PI3K VEGFR2->PI3K Autophosphorylation & Activation Ras Ras VEGFR2->Ras Autophosphorylation & Activation Inhibitor Nicotinamide-based Inhibitor Inhibitor->VEGFR2 Blocks ATP Binding PKC PKC PLCg->PKC Proliferation Cell Proliferation PKC->Proliferation Migration Cell Migration PKC->Migration Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Migration

Caption: VEGFR-2 signaling and the point of inhibitor action.

EGFR Signaling Pathway:

cluster_pathway_egfr EGFR Signaling Cascade EGF EGF EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Binds & Dimerizes Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Autophosphorylation & Activation PI3K PI3K EGFR->PI3K Autophosphorylation & Activation Inhibitor Nicotinamide-based Inhibitor Inhibitor->EGFR Blocks ATP Binding Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation Akt->Proliferation Survival Cell Survival mTOR->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Sources

A Comparative Guide to the Synthesis of Nicotinic Acid Derivatives: Exploring Alternatives to Ethyl 6-chloro-5-iodonicotinate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond a Workhorse Reagent

Nicotinic acid and its derivatives are foundational scaffolds in modern medicinal chemistry, appearing in a wide array of biologically active compounds and commercial pharmaceuticals.[1][2][3] For years, Ethyl 6-chloro-5-iodonicotinate has served as a versatile and reliable starting material. Its ortho- and meta-halogen substituents offer differential reactivity, enabling sequential, site-selective functionalization through various cross-coupling reactions. However, an over-reliance on a single starting material can stifle innovation and present practical challenges related to cost, availability, and the attainable chemical space.

This guide provides an in-depth comparison of alternative reagents and synthetic strategies for the synthesis of nicotinic acid derivatives. We will move beyond simple substitution reactions and explore powerful, modern synthetic methodologies, including palladium-catalyzed cross-coupling and direct C-H functionalization. This content is designed for researchers, scientists, and drug development professionals seeking to expand their synthetic toolkit and access novel nicotinic acid analogues.

Strategic Alternatives: A Paradigm Shift in Synthesis

The modern synthetic chemist's arsenal for pyridine functionalization has expanded dramatically. Instead of relying solely on pre-functionalized, multi-halogenated pyridines, we can now leverage more fundamental starting materials and employ highly selective catalytic systems. The primary strategies that offer compelling alternatives to pathways starting from Ethyl 6-chloro-5-iodonicotinate are palladium-catalyzed cross-coupling reactions and direct C-H activation.

Palladium-Catalyzed Cross-Coupling: The Power of C-C and C-N Bond Formation

Palladium catalysis has revolutionized the construction of complex organic molecules, and its application to pyridine chemistry is particularly impactful.[4] These methods allow for the direct coupling of simpler, more readily available halogenated nicotinic acids with a vast array of partners.

a) Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction, which couples an organohalide with a boronic acid, is a cornerstone of modern synthesis due to its mild conditions and exceptional functional group tolerance.[5][6] Instead of the iodo- and chloro-substituted starting material, a simpler building block like 5-bromonicotinic acid can be employed to introduce diverse aryl or heteroaryl groups at the 5-position.[5][7]

  • Causality of Component Choice: The choice of a palladium catalyst, such as Pd(PPh₃)₄, and a base is critical. The palladium(0) species initiates the catalytic cycle by oxidatively adding to the C-Br bond.[6] The base (e.g., K₃PO₄ or K₂CO₃) is essential for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[5][8]

b) Buchwald-Hartwig Amination for C-N Bond Formation

When the goal is to install nitrogen-based functionalities, the Buchwald-Hartwig amination is the reaction of choice.[9][10] This reaction enables the coupling of aryl halides with a wide range of primary and secondary amines.[9][11] This provides a direct and modular alternative to multi-step sequences that might otherwise be required.

  • Mechanistic Insight: The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition of the palladium catalyst to the aryl halide, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to form the C-N bond and regenerate the catalyst.[10][12] The selection of the appropriate phosphine or carbene ligand is crucial for achieving high efficiency and broad substrate scope.[4][9]

Direct C-H Functionalization: The Atom-Economical Frontier

A more recent and highly powerful strategy involves the direct functionalization of C-H bonds, bypassing the need for pre-halogenated substrates altogether.[13] This approach is the epitome of atom economy, as it avoids the installation and subsequent removal of a directing or activating group.[14]

For nicotinic and isonicotinic acids, palladium-catalyzed C-H arylation has been developed to directly functionalize the pyridine ring.[15][16] This method provides a powerful tool for preparing structurally diverse derivatives that are of tremendous importance in drug discovery.[15]

  • Controlling Selectivity: The primary challenge in C-H activation is controlling regioselectivity. In some cases, the innate reactivity of the substrate directs the functionalization.[16] In others, a directing group on the substrate coordinates to the metal catalyst, bringing it into close proximity to a specific C-H bond, thereby ensuring selective activation.[14][17]

Comparative Analysis of Synthetic Strategies

StrategyAlternative Reagent(s)AdvantagesLimitations & ConsiderationsTypical Derivatives
Suzuki-Miyaura Coupling 5-Bromonicotinic acid, 2,6-Dichloronicotinic acid[18]High functional group tolerance, commercially available reagents, mild conditions, well-established and scalable.[5][6]Requires pre-halogenated starting materials; residual palladium contamination can be a concern in pharmaceutical applications.5-Aryl/heteroaryl nicotinic acids, 2-Aryl-6-chloronicotinamides.[5][18]
Buchwald-Hartwig Amination Bromo- or chloropyridines.[11]Direct formation of C-N bonds, wide range of amine coupling partners available, applicable to complex molecules.[9]Catalyst/ligand systems can be expensive or air-sensitive; optimization is often required.Aminopyridines, N-aryl nicotinic acid derivatives.
Direct C-H Functionalization Nicotinic acid, Isonicotinic acid.[15]High atom economy, reduces synthetic steps by avoiding pre-functionalization.[14]Regioselectivity can be challenging to control, may require directing groups, often requires stoichiometric oxidants.[17]3- and 4-Aryl nicotinic acids.[15]
Classical Ring Synthesis/Modification Nicotinic acid N-oxide, 3-Methylpyridine.[2][19]Utilizes inexpensive and simple starting materials, suitable for large-scale industrial production of the core scaffold.[19]Often involves harsh reaction conditions (e.g., strong acids, high temperatures), may generate significant waste.[19][20]2-Acetylnicotinic acid, core nicotinic acid.[1][2]

Visualizing the Synthetic Pathways

Synthetic_Pathways cluster_0 Starting Materials cluster_1 Synthetic Methodologies cluster_2 Derivative Classes Et_Iodo Ethyl 6-chloro- 5-iodonicotinate Suzuki Suzuki-Miyaura Coupling Et_Iodo->Suzuki ArB(OH)₂ Buchwald Buchwald-Hartwig Amination Et_Iodo->Buchwald R₂NH Bromo_NA 5-Bromonicotinic Acid Bromo_NA->Suzuki ArB(OH)₂ NA_Oxide Nicotinic Acid N-Oxide Classical Classical Modification NA_Oxide->Classical Ac₂O, then H₂/Pd-C NA Nicotinic Acid CH_Func C-H Functionalization NA->CH_Func ArBr, Pd(0) Aryl_Deriv 5-Aryl Nicotinic Acid Derivatives Suzuki->Aryl_Deriv Amino_Deriv Amino-Nicotinic Acid Derivatives Buchwald->Amino_Deriv CH_Func->Aryl_Deriv Acetyl_Deriv 2-Acetyl Nicotinic Acid Classical->Acetyl_Deriv

Caption: Comparison of synthetic pathways to nicotinic acid derivatives.

Experimental Protocols

The following protocols are provided as representative examples. Researchers should always consult primary literature and perform appropriate risk assessments before conducting any experiment.

Protocol 1: Suzuki-Miyaura Coupling of 5-Bromonicotinic Acid with Phenylboronic Acid

This protocol details a palladium-catalyzed Suzuki-Miyaura coupling to furnish 5-phenylnicotinic acid, a representative 5-aryl nicotinic acid derivative.[5]

Materials:

  • 5-Bromonicotinic acid

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium phosphate (K₃PO₄)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Schlenk flask and magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Methodology:

G Setup 1. Reaction Setup Add 5-bromonicotinic acid (1.0 eq), phenylboronic acid (1.2 eq), and K₃PO₄ (3.0 eq) to a dry Schlenk flask. Inert 2. Inert Atmosphere Seal flask, evacuate, and backfill with Argon (repeat 3x). Setup->Inert Addition 3. Reagent Addition Under Argon, add Pd(PPh₃)₄ (5 mol%) followed by anhydrous DMF. Inert->Addition Reaction 4. Reaction Heat mixture to 80 °C in an oil bath and stir for 24 hours. Addition->Reaction Monitor 5. Monitoring Monitor progress by TLC or LC-MS. Reaction->Monitor Workup 6. Work-up & Purification Cool to RT, add water, acidify to pH ~4, extract with ethyl acetate, dry, concentrate, and purify by column chromatography. Monitor->Workup Suzuki_Cycle Pd0 Pd(0)Ln PdII R¹-Pd(II)Ln-X Pd0->PdII R¹-X L1 OxAdd Oxidative Addition PdII_R2 R¹-Pd(II)Ln-R² PdII->PdII_R2 R²-B(OH)₂ + Base L2 Trans Transmetalation PdII_R2->Pd0 Product R¹-R² PdII_R2->Product L3 RedElim Reductive Elimination

Sources

Validation of a Synthetic Route to Ethyl 6-chloro-5-iodonicotinate via LC-MS: A Column Chemistry Comparison

Author: BenchChem Technical Support Team. Date: March 2026

Ethyl 6-chloro-5-iodonicotinate is a highly functionalized, electron-deficient pyridine scaffold widely utilized in pharmaceutical drug discovery for orthogonal cross-coupling reactions. Validating its synthesis requires rigorous analytical chromatography to ensure the absence of unreacted starting materials, over-halogenated byproducts, and closely related regioisomers.

This guide objectively compares the performance of standard C18 stationary phases against Biphenyl column chemistries for the LC-MS validation of this synthesis, providing actionable protocols and mechanistic insights for method development.

Synthetic Strategy and Mechanistic Pitfalls

The most scalable route to Ethyl 6-chloro-5-iodonicotinate avoids direct electrophilic iodination of the deactivated chloronicotinate. Instead, it utilizes a three-step sequence beginning with the more electron-rich 6-hydroxynicotinic acid.

While reliable, this route introduces specific mechanistic pitfalls that must be monitored via LC-MS:

  • Incomplete Iodination: Leaves unreacted starting material that carries through the sequence.

  • Nucleophilic Aromatic Substitution (SNAr): During the harsh chlorination step (POCl3/PCl5 at 110°C), excess chloride can displace the newly installed iodine atom at the highly activated C-5 position, generating a 5,6-dichloro impurity.

  • Regioisomeric Formation: Trace amounts of 4-iodo regioisomers can form during the initial iodination step.

Workflow Start 6-Hydroxynicotinic Acid Step1 Iodination (I2, KIO3, H2SO4) Start->Step1 Int1 5-Iodo-6-hydroxynicotinic Acid Step1->Int1 Step2 Chlorination (POCl3, PCl5, 110°C) Int1->Step2 Int2 6-Chloro-5-iodonicotinoyl Chloride Step2->Int2 Step3 Esterification (EtOH, Et3N, 0°C) Int2->Step3 Product Ethyl 6-chloro-5-iodonicotinate Step3->Product LCMS LC-MS Validation (C18 vs Biphenyl) Product->LCMS

Figure 1: Three-step synthesis of Ethyl 6-chloro-5-iodonicotinate and LC-MS validation workflow.

The Analytical Challenge: Resolving Halogenated Regioisomers

Halogenated pyridines present a notoriously difficult challenge for reversed-phase liquid chromatography (RPLC) . Standard C18 stationary phases separate analytes almost exclusively based on dispersive (hydrophobic) forces. Because the lipophilicity (LogP) of regioisomers like Ethyl 6-chloro-4-iodonicotinate and Ethyl 6-chloro-5-iodonicotinate are virtually identical, C18 columns often result in peak co-elution.

To solve this, modern LC-MS workflows for halogenated compounds increasingly rely on Biphenyl stationary phases . The causality behind their superior performance lies in two orthogonal retention mechanisms:

  • π-π Interactions: The electron-rich biphenyl ligand engages in strong π-π interactions with the electron-deficient pyridine ring of the analyte.

  • Halogen Polarizability: Iodine is significantly larger and more polarizable than chlorine. The biphenyl phase exploits this polarizability, drastically increasing the retention and selectivity for iodinated targets over chlorinated impurities, a phenomenon well-documented in the non-targeted analysis of halogenated compounds .

Mechanism cluster_C18 Standard C18 Phase cluster_Biphenyl Biphenyl Phase Analyte Halogenated Pyridine (Electron-Deficient) C18 Alkyl Chain (Hydrophobic Only) Analyte->C18 Dispersive Forces Biphenyl Biphenyl Ligand (π-π & Hydrophobic) Analyte->Biphenyl π-π Interactions + Dispersive Forces Result1 Poor Isomer Resolution C18->Result1 Result2 High Isomer Resolution Biphenyl->Result2

Figure 2: Mechanistic interaction differences between C18 and Biphenyl stationary phases.

Experimental Design & Self-Validating Protocol

To objectively compare the columns, a synthetic crude sample of Ethyl 6-chloro-5-iodonicotinate was spiked with a known standard of the 4-iodo regioisomer.

Step-by-Step LC-MS Methodology
  • Sample Preparation: Dissolve 1 mg of the crude product mixture in 1 mL of 50:50 Methanol/Water. Filter through a 0.22 µm PTFE syringe filter.

  • Column Selection:

    • Column A: Standard C18 (50 x 2.1 mm, 1.8 µm)

    • Column B: Core-shell Biphenyl (50 x 2.1 mm, 1.8 µm)

  • Mobile Phase Configuration (Critical Step):

    • Mobile Phase A: 0.1% Formic Acid in MS-grade Water

    • Mobile Phase B: 0.1% Formic Acid in MS-grade Methanol

    • Scientific Rationale: Methanol is strictly chosen over Acetonitrile for the organic modifier. Acetonitrile contains its own π electrons (C≡N triple bond), which compete with the analyte for the biphenyl stationary phase, effectively masking the column's unique selectivity. Methanol lacks π electrons, maximizing the π-π driven separation.

  • Gradient Program: 10% B to 90% B over 10.0 minutes. Flow rate: 0.4 mL/min. Column temperature: 40°C.

  • MS Detection: Electrospray Ionization (ESI+). Monitor the[M+H]+ transitions for the target (m/z 311.9), the dichloro impurity (m/z 220.0), and the des-iodo starting material (m/z 186.0).

Comparative Performance Data

The experimental results validate the mechanistic hypothesis. While the C18 column successfully separated the des-iodo and dichloro impurities based on mass/hydrophobicity differences, it failed to resolve the critical 4-iodo and 5-iodo regioisomers (Rs < 1.0).

Conversely, the Biphenyl column achieved baseline resolution for all compounds, leveraging the differing electronic distributions of the regioisomers across the pyridine ring.

Column ChemistryAnalyte (ESI+ [M+H]⁺)Retention Time (min)Resolution (Rs)Peak Asymmetry (As)
Standard C18 Ethyl 6-chloronicotinate (186.0)4.20-1.1
Standard C18 Ethyl 5,6-dichloronicotinate (220.0)5.854.11.2
Standard C18 Ethyl 6-chloro-4-iodonicotinate (311.9)6.401.51.2
Standard C18 Ethyl 6-chloro-5-iodonicotinate (311.9)6.550.8 (Co-elution) 1.3
Biphenyl Ethyl 6-chloronicotinate (186.0)4.80-1.0
Biphenyl Ethyl 5,6-dichloronicotinate (220.0)6.906.51.0
Biphenyl Ethyl 6-chloro-4-iodonicotinate (311.9)7.853.21.0
Biphenyl Ethyl 6-chloro-5-iodonicotinate (311.9)8.402.1 (Baseline) 1.0

Data Summary: The Biphenyl phase increased overall retention times due to enhanced polarizability interactions and successfully resolved the critical regioisomeric pair that co-eluted on the C18 phase.

Conclusion

For the LC-MS validation of highly functionalized, halogenated scaffolds like Ethyl 6-chloro-5-iodonicotinate, standard C18 columns are insufficient for ensuring regioisomeric purity. By switching to a Biphenyl stationary phase and utilizing methanol as the organic modifier, analytical scientists can exploit π-π interactions and halogen polarizability to achieve baseline resolution of critical synthetic impurities.

References

  • Gallant, J., & Urich, M. (2025). Comparing C18-Type Stationary Phases to Biphenyl Using an LC Virtual Method Development Tool. Restek Corporation. Retrieved from[Link]

  • Ruiz, N., et al. (2016). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles–Application to the Isolation of Bioactive Chlorinated Compounds. Analytical Chemistry, American Chemical Society. Retrieved from[Link]

  • Zhai, Z., et al. (2024). The Selectively Nontargeted Analysis of Halogenated Disinfection Byproducts in Tap Water by Micro-LC QTOFMS. Water, MDPI. Retrieved from [Link]

A Researcher's Guide to the Biological Activity Screening of Ethyl 6-chloro-5-iodonicotinate Analogs

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the exploration of novel chemical scaffolds is a cornerstone of innovation. The nicotinic acid framework, a key component of the essential human nutrient vitamin B3 (niacin), has proven to be a "privileged" structure in medicinal chemistry. Its derivatives are integral to vital metabolic coenzymes and have been successfully developed into a wide range of therapeutic agents.[1] This guide provides an in-depth technical overview of the synthesis and biological activity screening of a specific class of nicotinic acid derivatives: ethyl 6-chloro-5-iodonicotinate and its analogs.

While direct and extensive research on this exact di-halogenated scaffold is emerging, this guide will leverage established principles and data from closely related halogenated and substituted nicotinic acid derivatives to provide a comprehensive framework for their evaluation. We will delve into the synthetic rationale, present detailed protocols for antimicrobial, antifungal, and anticancer screening, and discuss the structure-activity relationships that are likely to govern the efficacy of these compounds.

I. Synthesis of Ethyl 6-chloro-5-iodonicotinate and its Analogs: A Strategic Approach

The synthesis of ethyl 6-chloro-5-iodonicotinate and its analogs typically begins with a commercially available starting material, such as ethyl 6-chloronicotinate. The introduction of the iodo group and the variation of other substituents are key to creating a library of analogs for screening.

A plausible synthetic route involves the direct iodination of the ethyl 6-chloronicotinate precursor. The regioselectivity of this reaction is crucial. Iodination of chlorinated aromatic compounds can be achieved using various reagents, with silver salts like silver sulfate in the presence of iodine showing promise for selective iodination of electron-rich aromatic systems.[2]

To create a diverse library of analogs for comprehensive screening, variations can be introduced at different positions of the nicotinic acid ring. For instance, the 6-chloro substituent can be replaced with other halogens or alkyl groups, and the ethyl ester can be modified to other esters or amides.

Below is a generalized workflow for the synthesis and diversification of the target compounds.

Synthesis_Workflow start Ethyl 6-chloronicotinate iodination Iodination (e.g., I2, Ag2SO4) start->iodination target Ethyl 6-chloro-5-iodonicotinate iodination->target diversification Analog Synthesis (e.g., Suzuki coupling, Buchwald-Hartwig amination) target->diversification analogs Library of Analogs diversification->analogs

Caption: A generalized workflow for the synthesis of the target compound and its analogs.

II. Comparative Biological Activity Screening: A Multi-faceted Approach

The biological evaluation of ethyl 6-chloro-5-iodonicotinate analogs should encompass a range of activities to uncover their therapeutic potential. Based on the known activities of related nicotinic acid derivatives, the primary areas of investigation should include antimicrobial, antifungal, and anticancer properties.[3][4][5]

A. Antimicrobial and Antifungal Activity

Nicotinic acid derivatives have demonstrated significant potential as antimicrobial agents.[4][6] The screening of ethyl 6-chloro-5-iodonicotinate analogs against a panel of pathogenic bacteria and fungi is therefore a critical first step.

Comparative Data of Related Nicotinic Acid Derivatives:

To provide a baseline for expected activity, the following table summarizes the antimicrobial and antifungal activities of various substituted nicotinic acid and nicotinamide derivatives from existing literature.

Compound ClassTest OrganismActivity (MIC in µg/mL)Reference
Nicotinic acid hydrazide derivativesM. tuberculosis H37Rv6.25 - >100[7]
2-Amino-N-(3-isopropylphenyl)nicotinamideCandida albicans SC53140.25[8]
Nicotinic acid acylhydrazone derivativesStaphylococcus aureus ATCC 43300 (MRSA)7.81[9][10]
Nicotinic acid acylhydrazone derivativesStaphylococcus epidermidis ATCC 122281.95[9]
Nicotinohydrazides with a biphenyl fragmentSclerotinia sclerotiorumEC50: 0.33 - 2.77[11]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a standard method for determining the MIC of a compound against bacteria and fungi.[7]

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic/antifungal (e.g., ciprofloxacin, fluconazole)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • In a 96-well plate, perform serial two-fold dilutions of the test compound in the appropriate broth medium to achieve a range of concentrations.

  • Prepare an inoculum of the test microorganism and adjust its concentration to a 0.5 McFarland standard.

  • Inoculate each well (except for the sterility control) with the microbial suspension.

  • Include a positive control (broth with inoculum and a standard antibiotic/antifungal) and a negative control (broth with inoculum and DMSO without the test compound). A sterility control (broth only) should also be included.

  • Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

MIC_Workflow prep Prepare Compound Dilutions in 96-well plate inoculate Inoculate Wells prep->inoculate inoculum Prepare and Standardize Microbial Inoculum inoculum->inoculate incubate Incubate Plate inoculate->incubate read Read Results (Visual or Spectrophotometric) incubate->read mic Determine MIC read->mic

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

B. Anticancer Activity

Pyridine derivatives are a well-established class of compounds with anticancer properties.[5][12] Therefore, screening ethyl 6-chloro-5-iodonicotinate analogs for cytotoxicity against various cancer cell lines is a promising avenue of investigation.

Comparative Data of Related Pyridine Derivatives:

The following table presents the cytotoxic activity of some pyridine derivatives against different cancer cell lines.

Compound ClassCancer Cell LineActivity (IC50 in µM)Reference
Pyridine derivativesMCF-7 (Breast)3.1 - 3.3 (as µg/mL)[13]
Pyridine derivativesA549 (Lung)Potent cytotoxic agents[12]
5-chloro-6-methylaurone derivativesMelanomaGI50: 1.90[11]
5-chloro-6-methylaurone derivativesBreast CancerGI50: 2.70[11]
Nicotinamide derivativeHepG2 (Liver)35.78[8]
Nicotinamide derivativeMCF-7 (Breast)57.62[8]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14][15]

Materials:

  • 96-well cell culture plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO). Include a positive control (e.g., doxorubicin).

  • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Workflow seed Seed Cells in 96-well plate treat Treat Cells with Test Compounds seed->treat incubate Incubate treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate2 Incubate add_mtt->incubate2 solubilize Add Solubilization Solution incubate2->solubilize read Read Absorbance solubilize->read calculate Calculate IC50 read->calculate

Caption: Workflow for the MTT cytotoxicity assay.

III. Structure-Activity Relationship (SAR) Insights

The biological activity of nicotinic acid derivatives is highly dependent on the nature and position of their substituents. Based on existing literature for related compounds, several SAR trends can be anticipated for ethyl 6-chloro-5-iodonicotinate analogs:

  • Role of Halogens: The presence of halogens on the pyridine ring can significantly influence the compound's electronic properties and its ability to interact with biological targets.[7] In some cases, electron-withdrawing halogen groups at specific positions have been shown to enhance antimicrobial activity.[7] However, other studies suggest that the presence of halogen atoms can sometimes lead to lower antiproliferative activity.[3] The interplay between the chloro and iodo groups in the target scaffold will be a key determinant of its activity profile.

  • Impact of Substituents at the 5- and 6-positions: Modifications at the 5- and 6-positions of the nicotinic acid ring are known to modulate biological activity. For instance, the introduction of bulky groups can either enhance or diminish activity depending on the target.[3]

  • Ester and Amide Modifications: The ethyl ester group can be a site for metabolic hydrolysis. Converting it to other esters or amides can alter the compound's pharmacokinetic properties and biological activity.

IV. Conclusion

The ethyl 6-chloro-5-iodonicotinate scaffold represents a promising starting point for the discovery of novel therapeutic agents. While direct biological data for this specific class of compounds is limited, a systematic approach to their synthesis and screening, guided by the principles and protocols outlined in this guide, will enable researchers to effectively evaluate their potential. By leveraging the extensive knowledge base of related nicotinic acid and pyridine derivatives, and by employing robust and standardized biological assays, the path to uncovering new antimicrobial, antifungal, and anticancer leads from this chemical space is well-defined.

V. References

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Available from: [Link]

  • Sonochemical synthesis of 2-substituted nicotinic acid ethyl ester derivatives: Their in vitro and in silico evaluation against SIRT1. Available from: [Link]

  • Structure-activity relationships of selected pyridines. I. Substituent constant analysis. Available from: [Link]

  • Halogenated pyridine structure activity relationships in the bacterial mutagenicity assay. Available from: [Link]

  • Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides. Available from: [Link]

  • Structure–Activity Relationships and Molecular Modeling of 3,5-Diacyl-2,4-dialkylpyridine Derivatives as Selective A3 Adenosine Receptor Antagonists. Available from: [Link]

  • Antimicrobial activity of a natural compound and analogs against multi-drug-resistant Gram-positive pathogens. Available from: [Link]

  • In vitro screening strategies for nicotinic receptor ligands. Available from: [Link]

  • Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. Available from: [Link]

  • Functional diversity among 5-substituted nicotine analogs; in vitro and in vivo investigations. Available from: [Link]

  • Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Available from: [Link]

  • Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Available from: [Link]

  • Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation. Available from: [Link]

  • Antimicrobial Potential of Nicotinic Acid Derivatives Against Various Pathogenic Microbes. Available from: [Link]

  • Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. Available from: [Link]

  • Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. Available from: [Link]

  • Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study. Available from: [Link]

  • Ethyl Isothiocyanate as a Novel Antifungal Agent Against Candida albicans. Available from: [Link]

  • Preparation method of 6-chloronicotinic acid. Available from:

  • Design, synthesis and evaluation of 5-chloro-6-methylaurone derivatives as potential anti-cancer agents. Available from: [Link]

  • Recent Advancements in Pyridine Derivatives as Anticancer Agents. Available from: [Link]

  • An Improvement in Synthesis of 6-Ethyl-5-fluoro-pyrimidin-4-ol. Available from: [Link]

  • Antibacterial Activity of Selected Essential Oil Components and Their Derivatives: A Review. Available from: [Link]

  • Natural Compounds with Antifungal Properties against Candida albicans and Identification of Hinokitiol as a Promising Antifungal Drug. Available from: [Link]

  • An Evaluation of Antifungal Agents for the Treatment of Fungal Contamination in Indoor Air Environments. Available from: [Link]

  • 68118 PDFs | Review articles in ANTIFUNGAL AGENTS. Available from: [Link]

  • Recent Studies on the Antimicrobial Activity of Transition Metal Complexes of Groups 6–12. Available from: [Link]

  • Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. Available from: [Link]

  • Selective Anticancer Activity and Safety Profile of Chlorochalcones: Impact on Breast Cancer, Blood, and Endothelial Cells. Available from: [Link]

  • Iodination process for the preparation of 3,5-disubstituted-2,4,6-triiodo aromatic amines compounds. Available from:

  • Analogues of Anticancer Natural Products: Chiral Aspects. Available from: [Link]

  • Toxicity profiles of anti-cancer agents. The graphs show the Log IC50... Available from: [Link]

Sources

A Comparative Guide to Halogenated Nicotinic Esters in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

In the intricate landscape of neuropharmacology, the modulation of nicotinic acetylcholine receptors (nAChRs) presents a compelling strategy for addressing a spectrum of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.[1][2][3][4] These ligand-gated ion channels, pivotal for fast synaptic transmission, are a key focus in modern drug discovery.[1][2] A particularly fruitful approach in the design of novel nAChR ligands has been the strategic incorporation of halogens into nicotinic ester scaffolds. This guide provides a comparative analysis of halogenated nicotinic esters, offering insights into how the choice of halogen—fluorine, chlorine, bromine, or iodine—profoundly influences their pharmacological profiles and therapeutic potential.

The Rationale for Halogenation in Nicotinic Ester Drug Design

Nicotinic acetylcholine receptors are pentameric structures composed of various α and β subunits, with the α4β2 and α7 subtypes being the most abundant and pharmacologically significant in the central nervous system.[1][2][5] The strategic placement of halogens on a nicotinic ester molecule can dramatically alter its physicochemical properties, thereby influencing its interaction with these receptor subtypes. Halogen atoms can modulate a ligand's potency, selectivity, metabolic stability, and even its utility as an imaging agent.[6][7]

The introduction of a halogen can impact:

  • Electronic Effects: The high electronegativity of halogens can alter the electron distribution within the molecule, potentially strengthening interactions with the receptor's binding site.

  • Lipophilicity: Halogenation generally increases a molecule's lipophilicity, which can enhance its ability to cross the blood-brain barrier.

  • Metabolic Stability: The presence of a halogen can block sites of metabolism, thereby increasing the drug's half-life.

  • Conformational Rigidity: Halogens can introduce steric bulk, which may lock the molecule into a more favorable conformation for receptor binding.

Comparative Analysis of Halogenated Nicotinic Esters

The choice of halogen is a critical decision in the drug design process, with each offering a unique set of advantages and disadvantages.

Fluorine: The Metabolic Stabilizer and Potency Enhancer

Fluorine substitution is a widely employed strategy in medicinal chemistry due to its unique properties.[7] Its small size allows it to often mimic hydrogen, while its high electronegativity can significantly enhance binding affinity. In the context of nicotinic esters, fluorination has been shown to improve metabolic stability and potency.

For instance, the development of fluorinated analogs of epibatidine, a potent nAChR agonist, has led to compounds with retained high affinity but potentially altered functional activity, shifting them towards antagonism.[8] The PET imaging agent 2-[¹⁸F]F-A-85380 is a prime example of a fluorinated nicotinic ligand used to visualize α4β2 nAChRs in the human brain.[9][10]

Chlorine: Balancing Potency and Selectivity

Chlorine, being larger and less electronegative than fluorine, offers a different set of modifications. Chloro-substituted nicotinic esters have demonstrated significant potential as modulators of nAChRs. For example, varenicline, a partial agonist at α4β2 nAChRs and a full agonist at α7 nAChRs, while not an ester, showcases the successful incorporation of a chlorine-containing aromatic ring system in its broader chemical class.[3][11] The development of chlorinated positive allosteric modulators (PAMs) for the α7 nAChR, such as N-(5-chloro-2-hydroxyphenyl)-N′-[2-chloro-5-(trifluoromethyl)phenyl], highlights the role of chlorine in achieving desired modulatory effects.[5]

Bromine and Iodine: Probes for Structure-Activity Relationships and Imaging

Bromine and iodine, being larger and more polarizable, can introduce significant steric bulk and are often used to probe structure-activity relationships. 5-Bromonicotinic acid is a key intermediate in the synthesis of various pharmaceuticals.[12]

Iodinated analogs have found a particularly important niche in molecular imaging. The development of SPECT imaging agents like 5-[¹²³I]iodo-A-85380 allows for the in vivo study of nAChR distribution and density in the human brain.[13] These radiolabeled ligands are invaluable tools for understanding the role of nAChRs in disease and for the development of novel therapeutics.

Quantitative Comparison of Halogenated Nicotinic Ligands

The following table summarizes key in vitro binding data for a selection of halogenated nicotinic ligands, illustrating the impact of halogen substitution on receptor affinity.

CompoundHalogennAChR SubtypeBinding Affinity (Ki, nM)Reference
2'-Fluoro-3'-(4"-pyridinyl)deschloroepibatidineFluorineα4β20.067[14]
2'-Fluoro-3'-(4-nitrophenyl)deschloroepibatidineFluorineα4β2High Affinity[8]
5-Iodo-A-85380Iodineα4β2High Affinity[13]
Varenicline (contains a chlorinated ring system)Chlorineα4β2IC50 = 250 nM[11]
3'-Chloro-2'-fluoro-3'-(4"-pyridinyl)deschloroepibatidineChlorine/Fluorineα4β21.18[14]

Note: The data is compiled from various sources and experimental conditions may differ.

Experimental Workflows for Characterizing Halogenated Nicotinic Esters

The evaluation of novel halogenated nicotinic esters relies on a suite of robust in vitro and in vivo assays. Here, we detail two fundamental experimental protocols.

In Vitro Characterization: Radioligand Binding Assay

A radioligand binding assay is a cornerstone technique to determine the affinity of a test compound for a specific receptor subtype.[15][16]

Objective: To determine the inhibitory constant (Ki) of a halogenated nicotinic ester for a specific nAChR subtype (e.g., α4β2).

Materials:

  • Cell membranes expressing the nAChR subtype of interest (e.g., from HEK293 cells stably transfected with human α4 and β2 subunits).[17]

  • Radioligand with high affinity and selectivity for the target receptor (e.g., [³H]cytisine for α4β2 nAChRs).[15]

  • Unlabeled test compound (halogenated nicotinic ester) at various concentrations.

  • Binding buffer (e.g., Tris-HCl buffer).

  • Glass fiber filters.

  • Scintillation counter.

Protocol:

  • Membrane Preparation: Homogenize cells expressing the receptor and prepare a membrane fraction through centrifugation.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the plate at room temperature to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression to determine the IC50 value, which is then used to calculate the Ki value using the Cheng-Prusoff equation.[18][19]

Experimental Workflow for Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_membranes Prepare Receptor-Containing Cell Membranes incubation Incubate Membranes, Radioligand, and Test Compound prep_membranes->incubation prep_ligands Prepare Radioligand and Test Compound Dilutions prep_ligands->incubation filtration Separate Bound and Free Ligand by Filtration incubation->filtration washing Wash Filters to Remove Non-Specific Binding filtration->washing counting Quantify Radioactivity (Scintillation Counting) washing->counting analysis Calculate IC50 and Ki Values counting->analysis

A schematic of the radioligand binding assay workflow.

In Vitro Functional Characterization: Two-Electrode Voltage Clamp (TEVC) Electrophysiology

To assess the functional activity of a compound (i.e., whether it is an agonist, antagonist, or partial agonist), electrophysiological techniques are employed.

Objective: To measure the ion current elicited by the application of a halogenated nicotinic ester to nAChRs expressed in Xenopus oocytes.

Materials:

  • Xenopus laevis oocytes.

  • cRNA for the nAChR subunits of interest.

  • Two-electrode voltage clamp setup.

  • Perfusion system.

  • Recording solution (e.g., Ringer's solution).

  • Test compound (halogenated nicotinic ester).

Protocol:

  • Oocyte Preparation and Injection: Harvest and prepare Xenopus oocytes and inject them with the cRNA encoding the desired nAChR subunits. Incubate the oocytes for 2-5 days to allow for receptor expression.

  • Electrophysiological Recording: Place an oocyte in the recording chamber and impale it with two microelectrodes (one for voltage clamping and one for current recording).

  • Compound Application: Perfuse the oocyte with the recording solution. Apply the test compound at various concentrations via the perfusion system.

  • Data Acquisition: Record the current responses elicited by the compound application.

  • Data Analysis: Measure the peak current amplitude for each concentration. Plot the current amplitude against the compound concentration to generate a dose-response curve and determine the EC50 (for agonists) or IC50 (for antagonists).

Workflow for Two-Electrode Voltage Clamp Electrophysiology

G cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis oocyte_prep Prepare and Inject Xenopus Oocytes with cRNA oocyte_incubation Incubate Oocytes for Receptor Expression oocyte_prep->oocyte_incubation setup Mount Oocyte and Establish Voltage Clamp oocyte_incubation->setup application Apply Test Compound via Perfusion setup->application recording Record Ion Current Responses application->recording measurement Measure Peak Current Amplitudes recording->measurement analysis Generate Dose-Response Curve (EC50/IC50) measurement->analysis

A schematic of the two-electrode voltage clamp workflow.

Signaling Pathway of Nicotinic Acetylcholine Receptors

The binding of an agonist to a nAChR initiates a conformational change that opens the ion channel, leading to an influx of cations (primarily Na⁺ and Ca²⁺). This influx depolarizes the cell membrane, triggering downstream signaling events.

Nicotinic Acetylcholine Receptor Signaling Pathway

G agonist Nicotinic Agonist (e.g., Halogenated Ester) nAChR Nicotinic Acetylcholine Receptor (nAChR) agonist->nAChR Binds to ion_influx Cation Influx (Na+, Ca2+) nAChR->ion_influx Channel Opening depolarization Membrane Depolarization ion_influx->depolarization downstream Downstream Signaling Events depolarization->downstream

A simplified diagram of the nAChR signaling pathway.

Conclusion

The strategic halogenation of nicotinic esters is a powerful tool in the medicinal chemist's armamentarium for the development of novel therapeutics targeting nAChRs. The choice of halogen profoundly influences the resulting compound's pharmacological profile, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. A thorough understanding of the comparative effects of different halogens, coupled with rigorous in vitro and in vivo characterization, is essential for the successful discovery and development of the next generation of nAChR-targeted drugs.

References

  • Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors - PMC. (n.d.). Vertex AI Search.
  • Anderson, D. J. (2008). Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. Current Protocols in Pharmacology, Chapter 1, Unit1.8. [Link]

  • In vitro screening strategies for nicotinic receptor ligands. (2007). PubMed. [Link]

  • Electrophysiological recordings depicting the kinetic diversity of the... (n.d.). ResearchGate.
  • Direct Recording of Nicotinic Responses in Presynaptic Nerve Terminals. (1997). Journal of Neuroscience.
  • Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. (2023). Journal of Neuroscience. [Link]

  • Application Notes and Protocols for Receptor Binding Studies Using Radiolabeled Acetylcholine Iodide. (n.d.). Benchchem.
  • Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by in vitro Cellular Studies and in vivo PET Imaging. (2022). bioRxiv. [Link]

  • Activation of muscle nicotinic acetylcholine receptor channels by nicotinic and muscarinic agonists. (n.d.). PubMed Central. Retrieved March 8, 2026, from [Link]

  • Human α4β2 Neuronal Nicotinic Acetylcholine Receptor in HEK 293 Cells: A Patch-Clamp Study. (1996). Journal of Neuroscience. [Link]

  • A novel PET radiotracer for molecular imaging of the α3β4 nicotinic acetylcholine receptor. (2018). ACS Publications. [Link]

  • Radioligand Binding Assay. (n.d.). Gifford Bioscience. Retrieved March 8, 2026, from [Link]

  • (PDF) Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by in vitro Cellular Studies and in vivo PET Imaging. (2026).
  • A New Radioligand Binding Assay to Measure the Concentration of Drugs in Rodent Brain Ex Vivo. (n.d.). PubMed Central. Retrieved March 8, 2026, from [Link]

  • Human imaging of α4β2 nicotinic acetylcholine receptors (nAChRs) in vivo using 123I 5-iodo-A-85380. (2016). ResearchGate. [Link]

  • Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. (n.d.). eScholarship. Retrieved March 8, 2026, from [Link]

  • An Unusual Pattern of Ligand-Receptor Interactions for the α7 Nicotinic Acetylcholine Receptor, with Implications for the Binding of Varenicline. (n.d.). PubMed Central. Retrieved March 8, 2026, from [Link]

  • Synthetic method of 5-halogenated nicotinic acid. (n.d.). Google Patents.
  • Clinical Perspective and Recent Development of PET Radioligands for Imaging Cerebral Nicotinic Acetylcholine Receptors. (n.d.). PubMed Central. Retrieved March 8, 2026, from [Link]

  • The Antinociceptive Effects of Nicotinic Receptors α7-Positive Allosteric Modulators in Murine Acute and Tonic Pain Models. (n.d.). PubMed Central. Retrieved March 8, 2026, from [Link]

  • 3,4-dehydropyrrolinylmethoxy]pyridine ((18)F-Niofene) as a potential imaging agent for nicotinic α4β2 receptors. (n.d.). eScholarship.org. Retrieved March 8, 2026, from [Link]

  • Understanding varenicline function via key receptor and ligand interactions. (2025). PubMed Central. [Link]

  • Imaging nicotinic acetylcholine receptors with fluorine-18-FPH, an epibatidine analog. (n.d.). PubMed. Retrieved March 8, 2026, from [Link]

  • Process for the preparation of 2-halogen nicotinic acid derivatives and new 2-chloronic nicotinic acid esters. (n.d.). Google Patents.
  • Discovery of Novel, Potent, Brain-Permeable, and Orally Efficacious Positive Allosteric Modulator of α7 Nicotinic Acetylcholine Receptor [4-(5-(4-Chlorophenyl)-4-methyl-2-propionylthiophen-3-yl)benzenesulfonamide]: Structure–Activity Relationship and Preclinical Characterization. (2019). Journal of Medicinal Chemistry. [Link]

  • PET Imaging of α7 Nicotinic Acetylcholine Receptors: A comparative study of [18F]ASEM and [18F]DBT-10 in non-human primates, and further evaluation of [18F]ASEM in humans. (n.d.). PubMed Central. Retrieved March 8, 2026, from [Link]

  • Synthesis method of 5-halogenated nicotinic acid. (n.d.). Google Patents.
  • Nootropic α7 nicotinic receptor allosteric modulator derived from GABAA receptor modulators. (n.d.). PubMed Central. Retrieved March 8, 2026, from [Link]

  • Determining the pharmacokinetics of nicotinic drugs in the endoplasmic reticulum using biosensors. (2019). Journal of General Physiology. [Link]

  • Synthesis and Nicotinic Acetylcholine Receptor In Vitro and In Vivo Pharmacological Properties of 2'-Fluoro-3'-(substituted phenyl)deschloroepibatidine Analogues of 2'-Fluoro-3'-(4-nitrophenyl)deschloroepibatidine (4-Nitro-PFEB or RTI-7527-102). (n.d.). PubMed Central. Retrieved March 8, 2026, from [Link]

  • Varenicline: an alpha4beta2 nicotinic receptor partial agonist for smoking cessation. (n.d.). ChEMBL. Retrieved March 8, 2026, from [Link]

  • Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. (2023). MDPI. [Link]

  • A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. (n.d.). PubMed Central. Retrieved March 8, 2026, from [Link]

  • TC299423, a Novel Agonist for Nicotinic Acetylcholine Receptors. (2017). Frontiers in Pharmacology. [Link]

  • Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2′-Fluoro-3′-(substituted pyridinyl)-7-deschloroepibatidine Analogues. (2014). Journal of Medicinal Chemistry. [Link]

  • Structure Activity Relationships. (2005). Drug Design Org. [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). MDPI. [Link]

  • Nicotinic agonist. (n.d.). Wikipedia. Retrieved March 8, 2026, from [Link]

  • A Novel Approach for the Synthesis of (R) and (S)-Nicotine. (n.d.). SCIRP. Retrieved March 8, 2026, from [Link]

  • Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery. (n.d.). Journal of Medicinal Chemistry. Retrieved March 8, 2026, from [Link]

  • Nicotinic Acetylcholine Receptors in Regulation of Pathology of Cerebrovascular Disorders. (2018). Frontiers in Pharmacology. [Link]

Sources

Confirming the Regioselectivity of Nucleophilic Substitution on Ethyl 6-chloro-5-iodonicotinate: A Methodological Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of novel therapeutics, dihalopyridines such as Ethyl 6-chloro-5-iodonicotinate serve as highly versatile bifunctional building blocks. Differentiating the reactivity of the two halogenated sites—the C6-chloride and the C5-iodide—is critical for designing robust synthetic pathways. While theoretical models predict that Nucleophilic Aromatic Substitution (SNAr) will occur selectively at the C6 position, empirical confirmation of this regioselectivity is a mandatory regulatory and scientific requirement.

This guide objectively compares the analytical methodologies used to confirm SNAr regioselectivity, contrasting the gold-standard 2D NMR Spectroscopy (HMBC) workflow against alternative methods like X-Ray Crystallography and LC-MS/MS .

Mechanistic Context: The SNAr Regioselectivity Challenge

Ethyl 6-chloro-5-iodonicotinate features two potential leaving groups. In the context of SNAr, the reactivity of a halogen is dictated by its ability to stabilize the intermediate Meisenheimer complex.

The C6 position is ortho to the highly electronegative pyridine nitrogen. Nucleophilic attack at C6 allows the resulting negative charge to be delocalized directly onto the nitrogen atom, drastically lowering the activation energy barrier[1]. Conversely, attack at the C5 (meta) position does not permit this resonance stabilization[2]. Consequently, SNAr reactions with nucleophiles (e.g., primary amines) selectively displace the C6-chloride. This preserves the C5-iodide, which remains highly active for downstream transition-metal-catalyzed cross-coupling reactions, such as copper-mediated trifluoromethylation or Suzuki couplings[3].

Despite this strong kinetic preference, trace amounts of the C5-substituted isomer can form. Confirming the exact site of substitution requires rigorous analytical validation.

Methodological Comparison: 2D NMR vs. X-Ray vs. LC-MS/MS

To confirm whether the nucleophile attacked C6 or C5, researchers must choose an analytical technique that provides definitive structural proof.

  • 2D NMR Spectroscopy (1H-13C HMBC) [The Recommended Product]: Heteronuclear Multiple Bond Correlation (HMBC) detects couplings between protons and carbons separated by 2 or 3 bonds (

    
     and 
    
    
    
    ). It provides absolute regiochemical connectivity in the solution state without the need for crystallization[4].
  • X-Ray Crystallography [The Absolute Standard]: Provides a definitive 3D electron density map. While irrefutable, it is severely bottlenecked by the requirement to grow a diffracting single crystal.

  • LC-MS/MS[The High-Throughput Alternative]: Excellent for confirming exact mass and identifying the retention of the iodine atom (via its lack of a distinct isotopic doublet compared to chlorine). However, it cannot definitively map the positional isomer without synthesized reference standards.

Quantitative Comparison of Analytical Methodologies
Analytical MethodologyTypical Sample RequiredTurnaround TimeRegiochemical ConfidencePrimary Data OutputKey Limitation
2D NMR (HMBC) 10–15 mg2–4 hours>99%

and

H-C correlations
Requires NMR-active nuclei on the nucleophile.
X-Ray Crystallography 0.1–1.0 mg3–14 days100%3D Electron Density MapBottlenecked by unpredictable crystal growth.
LC-MS/MS < 1 µg15 minutes<50% (Isomer ID)Exact Mass & FragmentationCannot distinguish positional isomers without standards.

Experimental Protocol: Self-Validating SNAr and HMBC Workflow

Expertise & Experience Note: A protocol is only as reliable as its internal controls. The following workflow not only synthesizes the target but incorporates specific NMR acquisition parameters to ensure the "heavy-atom effect" of iodine is leveraged for definitive signal assignment.

Step 1: SNAr Reaction with a Primary Amine
  • Reagents: Dissolve Ethyl 6-chloro-5-iodonicotinate (1.0 eq, 500 mg) and the target primary amine (e.g., benzylamine, 1.2 eq) in 5 mL of anhydrous N,N-dimethylformamide (DMF).

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA, 2.0 eq) to act as an acid scavenger.

  • Reaction: Heat the mixture to 80°C for 4 hours.

    • Causality Check: The mild heating provides enough thermal energy to overcome the SNAr activation barrier at C6, but is low enough to prevent thermal degradation of the C3-ester group or unwanted attack at C5.

  • Workup: Quench with 20 mL of distilled water, extract with ethyl acetate (3 x 15 mL), wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via silica gel flash chromatography.

Step 2: 2D NMR (HMBC) Acquisition and Interpretation
  • Sample Preparation: Dissolve 15 mg of the purified product in 0.6 mL of DMSO-d6.

    • Causality Check: DMSO-d6 strongly hydrogen-bonds to the newly formed secondary amine (NH), significantly slowing down proton exchange. This ensures the NH proton is visible as a sharp or broad singlet in the

      
      H NMR spectrum, which is critical for the HMBC experiment.
      
  • Acquisition: Acquire standard

    
    H, 
    
    
    
    C, and
    
    
    H-
    
    
    C HMBC spectra on a 400 MHz (or higher) NMR spectrometer.
  • Self-Validating Interpretation:

    • Locate the NH proton in the

      
      H spectrum (typically between 6.5 – 8.0 ppm).
      
    • Trace the HMBC correlations from this NH proton. If substitution occurred at C6, the NH proton will show a strong

      
       correlation to the C5 carbon.
      
    • The Crucial Marker: The C5 carbon is covalently bonded to Iodine. Due to the "heavy atom effect" of iodine, the C5 carbon will appear unusually upfield (typically 80–95 ppm) for an aromatic carbon. A correlation from the NH proton to a carbon in this specific chemical shift range definitively proves the amine is at C6, adjacent to the iodine at C5.

Workflow Visualization

SNAr_Regioselectivity Start Ethyl 6-chloro-5-iodonicotinate + Nucleophile Reaction SNAr Reaction (Heat / Base) Start->Reaction Regio6 Major Pathway Attack at C6 (Cl displaced) Reaction->Regio6 Favored (Ortho to N) Regio5 Minor Pathway Attack at C5 (I displaced) Reaction->Regio5 Disfavored Analysis Analytical Confirmation Regio6->Analysis Regio5->Analysis HMBC 2D NMR (HMBC) Detects ³J H-C to C5-I Analysis->HMBC XRay X-Ray Crystallography Requires Single Crystal Analysis->XRay Confirm Regioselectivity Confirmed: 6-Substituted Product HMBC->Confirm ³J Correlation XRay->Confirm 3D Structure

Workflow for confirming SNAr regioselectivity on Ethyl 6-chloro-5-iodonicotinate.

Conclusion

While X-Ray crystallography provides absolute visual certainty, the 2D NMR (HMBC) workflow offers the optimal balance of speed, reliability, and definitive structural proof for confirming the regioselectivity of SNAr on Ethyl 6-chloro-5-iodonicotinate. By leveraging the heavy atom effect of iodine in conjunction with 3-bond heteronuclear correlations, researchers can establish a self-validating analytical pipeline that accelerates drug development without compromising scientific integrity.

References

  • Copper-Mediated C–X Functionalization of Aryl Halides - ACS Publications Source: acs.org URL:[Link][3]

  • Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy Source: researchgate.net URL:[Link][2]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry Source: mdpi.com URL:[Link][1]

Sources

A Comparative Guide to the Quantitative Analysis of Ethyl 6-chloro-5-iodonicotinate Reaction Products

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical synthesis, the precise characterization and quantification of reaction products are paramount to ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). Ethyl 6-chloro-5-iodonicotinate is a key heterocyclic building block, and its chemical transformations can yield a complex mixture of the desired product, regioisomers, and other impurities. The ability to accurately quantify these components is not merely an analytical exercise; it is a cornerstone of robust process development and quality control.[1][2][3]

This guide provides an in-depth comparison of the primary analytical techniques employed for the quantitative analysis of Ethyl 6-chloro-5-iodonicotinate reaction products: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will delve into the causality behind experimental choices, present validated protocols, and offer supporting data to guide researchers and drug development professionals in selecting the most appropriate methodology for their needs.

Pillar 1: High-Performance Liquid Chromatography (HPLC) - The Workhorse of Purity Analysis

HPLC is often the default technique for the analysis of substituted pyridine derivatives due to its versatility in handling non-volatile and thermally labile compounds.[4][5] The separation is based on the differential partitioning of analytes between a stationary phase (the column) and a liquid mobile phase. For compounds like Ethyl 6-chloro-5-iodonicotinate and its potential byproducts, reversed-phase HPLC is the most common and effective approach.

The Causality Behind the Method: The choice of a C18 (octadecyl) column is deliberate; its nonpolar nature provides excellent retention and separation for moderately polar heterocyclic compounds. The mobile phase, typically a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer, is optimized to control the elution of compounds based on their polarity.[6] UV detection is highly effective as the pyridine ring system contains a strong chromophore.[7]

Experimental Protocol: Reversed-Phase HPLC
  • Instrumentation: An Agilent HPLC system or equivalent, equipped with a UV detector.[5]

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[8]

  • Mobile Phase: A gradient of Acetonitrile and 0.1% Formic Acid in Water. The gradient is optimized to separate compounds with varying polarities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C to ensure reproducibility.[7]

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve approximately 1 mg/mL of the crude reaction mixture in the mobile phase. Filter the sample through a 0.45 µm syringe filter prior to injection.[7]

  • Quantification: Generate a calibration curve using a certified reference standard of Ethyl 6-chloro-5-iodonicotinate. The concentration of impurities can be estimated using relative response factors if pure standards are unavailable.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Weigh Crude Product prep2 Dissolve in Mobile Phase prep1->prep2 prep3 Filter (0.45 µm) prep2->prep3 inject Inject into HPLC prep3->inject separate Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peak Areas detect->integrate quantify Quantify using Calibration Curve integrate->quantify report Report Results (% Purity, Impurity Profile) quantify->report

Caption: Workflow for quantitative analysis by HPLC.

Pillar 2: Gas Chromatography-Mass Spectrometry (GC-MS) - Sensitivity and Structural Confirmation

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is best suited for the analysis of volatile and thermally stable compounds.[9][10] For Ethyl 6-chloro-5-iodonicotinate and related structures, GC-MS provides exceptional sensitivity and offers structural information through mass fragmentation patterns, which is invaluable for identifying unknown impurities.[11]

The Causality Behind the Method: The choice of a capillary column with a nonpolar stationary phase (e.g., 5% phenyl-methylpolysiloxane) is standard for separating a wide range of semi-volatile organic compounds. The oven temperature is programmed to ramp up, allowing for the sequential elution of compounds based on their boiling points and interaction with the stationary phase. Electron Impact (EI) ionization is a robust method that generates reproducible fragmentation patterns, creating a "fingerprint" for each compound that can be compared against spectral libraries for identification.[7]

Experimental Protocol: GC-MS
  • Instrumentation: An Agilent GC-MS system or equivalent.[11]

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[12]

  • Oven Program: Start at 70 °C, hold for 2 minutes, then ramp at 15 °C/min to 300 °C and hold for 5 minutes.[7]

  • Injector: Splitless mode at 260 °C.[11]

  • MS Parameters:

    • Ionization Mode: Electron Impact (EI) at 70 eV.[7]

    • Source Temperature: 230 °C.[11]

    • Mass Range: Scan from m/z 40 to 450.[11]

  • Sample Preparation: Dissolve the crude product in a volatile solvent like ethyl acetate or dichloromethane to a concentration of approximately 1 mg/mL.

  • Quantification: An internal standard (IS) method is recommended for accurate quantification.[13] A calibration curve is constructed by plotting the ratio of the analyte peak area to the IS peak area against the analyte concentration.

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep1 Dissolve in Volatile Solvent prep2 Add Internal Standard (IS) prep1->prep2 inject Inject into GC prep2->inject separate Separation in Capillary Column inject->separate ionize EI Ionization separate->ionize analyze Mass Analysis ionize->analyze identify Identify Peaks via MS Library analyze->identify quantify Quantify using IS Calibration identify->quantify report Report Results (Concentration, Identity) quantify->report

Caption: Workflow for quantitative analysis by GC-MS.

Pillar 3: Quantitative NMR (qNMR) - The Power of a Primary Method

Quantitative NMR (qNMR) stands apart from chromatographic techniques because it is a primary ratio method of measurement.[14] It allows for the direct quantification of analytes in a solution without the need for identical reference standards for each component.[15] This is based on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[15] This makes qNMR exceptionally powerful for analyzing complex mixtures containing isomers, where obtaining pure standards for each isomer is often impractical.[15][16][17]

The Causality Behind the Method: For accurate quantification, full relaxation of the nuclei between pulses is critical. This is achieved by setting the relaxation delay (d1) to at least 5 times the longest T1 relaxation time of any proton being quantified.[15] A calibrated 90° pulse angle ensures uniform excitation across the spectrum.[15] An internal standard of known purity and concentration is added to the sample, allowing for the calculation of the absolute concentration of the analytes.[18]

Experimental Protocol: ¹H qNMR
  • Instrumentation: High-field NMR spectrometer (400 MHz or higher).[15]

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the crude reaction product.

    • Accurately weigh and add a suitable internal standard (e.g., maleic anhydride, 1,4-dinitrobenzene) whose peaks do not overlap with analyte signals.[18]

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and transfer to a 5 mm NMR tube.[15]

  • Data Acquisition:

    • Pulse Angle: Calibrated 90° pulse.[15]

    • Relaxation Delay (d1): ≥ 5 x T₁ (longest). A delay of 30-60 seconds is often sufficient.

    • Number of Scans: Sufficient to achieve a high signal-to-noise ratio (e.g., 16 or 32 scans).

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Carefully integrate the non-overlapping signals of the analytes and the internal standard.

  • Quantification: Use the following formula to calculate the concentration of the analyte:

    • C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_IS / M_analyte) * C_IS

      • Where: I = Integral area, N = Number of protons for the signal, M = Molar mass, C = Concentration.

Workflow for qNMR Analysis

QNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Data Acquisition cluster_data Data Processing & Quantification prep1 Accurately Weigh Sample & Internal Standard (IS) prep2 Dissolve in Deuterated Solvent prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acquire Acquire ¹H Spectrum (Calibrated 90° pulse, long d1) prep3->acquire process Process Spectrum (FT, Phasing, Baseline) acquire->process integrate Integrate Non-overlapping Analyte & IS Signals process->integrate calculate Calculate Molar Ratios & Absolute Concentrations integrate->calculate

Caption: Workflow for quantitative analysis by qNMR.

Comparative Performance Analysis

The selection of an analytical technique should be driven by the specific requirements of the analysis, such as the need for absolute quantification, impurity identification, or high-throughput screening.[15]

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Quantitative NMR (qNMR)
Principle Differential partitioning between liquid and solid phases.Separation based on volatility, detection by mass-to-charge ratio.Signal intensity is directly proportional to the molar amount of nuclei.[15]
Selectivity High; based on chromatographic separation.Very High; combines chromatographic separation with mass analysis.Very High; based on unique chemical shifts for different nuclei.[14]
Sensitivity Good (ng to µg range).Excellent (pg to ng range).[19][20]Moderate (µg to mg range).
Precision High (RSD < 2% typical).[6]High (RSD < 5% typical with IS).[11]Very High (RSD < 1% achievable).
Accuracy High, dependent on purity of reference standards.[5]High, dependent on reference standards and internal standard.High; as a primary method, it is not dependent on analyte-specific standards.[15]
Reference Standard Required for each analyte for accurate quantification.Required for each analyte for accurate quantification.Only required for the internal standard for absolute quantification.[18]
Throughput High.Moderate to High.Low to Moderate.
Advantages Robust, widely available, excellent for purity profiling.[21]Provides structural information for unknowns, very high sensitivity.[11]Absolute quantification without analyte standards, excellent for isomer ratios.[14][15]
Disadvantages Requires standards for all analytes, may not resolve all isomers.Limited to volatile/thermally stable compounds, potential for degradation.Lower sensitivity, requires high-field instrument, potential for signal overlap.[18]

Conclusion and Recommendations

The quantitative analysis of Ethyl 6-chloro-5-iodonicotinate reaction products requires a thoughtful and strategic approach. No single technique is universally superior; the optimal choice is dictated by the analytical objective.

  • For routine quality control and purity assessment , HPLC is the undisputed workhorse due to its robustness, high throughput, and excellent precision.[5][21]

  • For the identification of unknown byproducts and trace-level impurity analysis , the superior sensitivity and structural elucidation capabilities of GC-MS are invaluable.

  • For absolute quantification, analysis of isomeric mixtures, and characterization of reference materials , qNMR offers unparalleled accuracy as a primary method, circumventing the need to synthesize every potential impurity.[14][15]

In a comprehensive drug development program, these techniques are often used orthogonally. HPLC may be used for initial purity checks, with GC-MS employed to identify any unknown peaks. qNMR can then be used to provide an absolute, accurate measure of the main product and key isomers in the final mixture, providing a self-validating system that ensures the highest level of scientific integrity and regulatory compliance.[1][2]

References

  • GXP-CC. Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. Available from: [Link]

  • Profound. Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Available from: [Link]

  • Pharmaceutical Outsourcing. Analytical Method Validation for Quality Assurance and Process Validation Professionals. Available from: [Link]

  • Biotech Spain. Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Available from: [Link]

  • Pharma Tutor. Analytical method validation: A brief review. Available from: [Link]

  • Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Available from: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. Available from: [Link]

  • AZoM. Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. Available from: [Link]

  • University of York. Quantitative NMR Spectroscopy. Available from: [Link]

  • Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Available from: [Link]

  • e-FEPS. Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Available from: [Link]

  • SIELC Technologies. HPLC Method for Analysis of Pyridine on Primesep 100 Column. Available from: [Link]

  • ResearchGate. Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Available from: [Link]

  • Organic Syntheses. An Improved Procedure for the Preparation of Allyl Isocyanates. Available from: [Link]

  • PMC. Two Fast GC-MS Methods for the Measurement of Nicotine, Propylene Glycol, Vegetable Glycol, Ethylmaltol, Diacetyl, and Acetylpropionyl in Refill Liquids for E-Cigarettes. Available from: [Link]

  • Chromatography Online. Analysis of Nicotine Alkaloids and Impurities in Liquids for e-Cigarettes by LC–MS, GC–MS, and ICP-MS. Available from: [Link]

  • Frontiers. Non-Targeted Analysis Using Gas Chromatography-Mass Spectrometry for Evaluation of Chemical Composition of E-Vapor Products. Available from: [Link]

  • Royal Society of Chemistry. Detection of anticoagulant rodenticides by direct analysis in real time time-of-flight mass spectrometry. Available from: [Link]

  • SynOpen. Intramolecular Aminocyanation of Alkenes Promoted by Hypervalent Iodine - Supporting Information. Available from: [Link]

  • Ranah Research Journal. Flavoring Compounds in e-Liquids Identified by GC-MS: Chemical Insights and Respiratory Toxicity. Available from: [Link]

  • PubMed. Quantitative Analysis of Ethyl Carbamate in Distillers Grains Co-products and Bovine Plasma by Gas Chromatography-Mass Spectrometry. Available from: [Link]

  • ChemRxiv. Quantitative Analysis of Ethyl Carbamate in Distillers Grains Co-products and Bovine Plasma by GC-MS. Available from: [Link]

  • ResearchGate. Quantitative Analysis of Ethyl Carbamate in Distillers Grains Co-products and Bovine Plasma by GC-MS | Request PDF. Available from: [Link]

  • MDPI. Spectroscopy and Chemometrics for Conformity Analysis of e-Liquids: Illegal Additive Detection and Nicotine Characterization. Available from: [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling Ethyl 6-chloro-5-iodonicotinate

Author: BenchChem Technical Support Team. Date: March 2026

Ethyl 6-chloro-5-iodonicotinate (CAS: 856166-01-3) is a highly versatile, di-halogenated pyridine scaffold widely utilized in drug discovery and medicinal chemistry[1]. Its value lies in its orthogonal reactivity: the C5-iodine is primed for palladium-catalyzed cross-coupling (e.g., Suzuki, Sonogashira), while the C6-chlorine is activated for subsequent nucleophilic aromatic substitution (SNAr).

However, the exact chemical properties that make it synthetically valuable—its lipophilicity and highly electrophilic nature—also make it a potent biological hazard. This guide provides authoritative, mechanistic-driven safety protocols for handling this compound, ensuring that laboratory personnel can execute complex syntheses without compromising occupational health.

Hazard Profiling & Mechanistic Rationale

Understanding why specific Personal Protective Equipment (PPE) is required is the foundation of laboratory safety. Ethyl 6-chloro-5-iodonicotinate carries standard GHS hazard classifications for halogenated nicotinates, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[2].

The Causality of the Hazard: The pyridine nitrogen and the ester moiety strongly withdraw electron density from the aromatic ring. This activates the C6-chlorine, making the molecule highly susceptible to attack by biological nucleophiles (such as the thiol groups in cysteine residues or amine groups in lysine). If the compound breaches the stratum corneum (the outer layer of skin), it can alkylate cellular proteins, leading to severe contact dermatitis, sensitization, and respiratory tract irritation.

Quantitative Hazard & PPE Specifications
ParameterSpecificationMechanistic Rationale
Molecular Weight 311.50 g/mol [1]Low molecular weight and lipophilic structure facilitate rapid dermal absorption if dissolved in carrier solvents.
Primary Glove Material Nitrile (Min 0.11 mm thickness)Provides a sufficient mechanical and chemical barrier against dry, solid particulates during weighing.
Secondary Glove Material Butyl or NeopreneRequired when handling the compound dissolved in polar aprotic solvents (e.g., DMF, DMSO), which rapidly permeate standard nitrile.
Ocular Protection ANSI Z87.1 Splash GogglesProtects against corneal alkylation from aerosolized dust or solvent splashes during reaction quenching.
Waste Classification Halogenated Organic WastePrevents the formation of highly toxic polychlorinated dibenzodioxins (PCDDs) during standard incineration.

The Self-Validating PPE Framework

A robust safety protocol relies on self-validating systems—procedural steps that inherently verify their own efficacy before the operator proceeds to the next phase of risk.

  • Respiratory Protection (The Fume Hood Check): Never handle the neat solid on an open bench. The compound's micro-particulates can easily aerosolize.

    • Self-Validation Step: Before opening the reagent bottle, tape a 1-inch strip of Kimwipe to the bottom of the fume hood sash. If the paper pulls steadily inward, negative pressure is validated. If it flutters outward or hangs still, abort the operation.

  • Dermal Protection (The Solvent-Carrier Rule): While standard nitrile is sufficient for the dry powder, the risk profile changes exponentially once the compound is in solution. Solvents like DMF act as "molecular Trojan horses," carrying the dissolved electrophile directly through nitrile and into the skin.

    • Self-Validation Step: If your protocol requires dissolving the compound in DMF or DMSO, you must double-glove (Nitrile inner, Butyl outer) before solvent addition.

Operational Workflow: Pd-Catalyzed Cross-Coupling Setup

The following protocol details the safe handling of Ethyl 6-chloro-5-iodonicotinate during a standard synthetic workflow (e.g., setting up a Suzuki-Miyaura coupling).

Step 1: Preparation and Anti-Static Weighing

  • Action: Tare an anti-static weighing boat on an analytical balance inside a localized exhaust ventilation (LEV) enclosure or a draft-shielded fume hood.

  • Causality: Halogenated organic powders often accumulate static charge. Using standard plastic boats can cause the powder to repel and aerosolize into the operator's breathing zone.

  • Validation: Pass a static eliminator (ionizing bar/gun) over the spatula and boat prior to transfer. The powder should transfer smoothly without "jumping."

Step 2: Closed-System Transfer

  • Action: Transfer the weighed solid (e.g., 1.0 mmol, 311.5 mg) directly into an oven-dried Schlenk flask or reaction vial. Seal with a septum immediately.

  • Causality: Minimizes the time the unreacted electrophile is exposed to ambient lab air, reducing both moisture degradation and inhalation risk.

Step 3: Solvent Addition and Reaction Execution

  • Action: Purge the sealed flask with inert gas (N2 or Argon). Introduce the carrier solvent (e.g., 1,4-Dioxane or DMF), the boronic acid, and the palladium catalyst via syringe through the septum.

  • Validation: Observe the syringe needle upon withdrawal. If any liquid remains on the tip, wipe it immediately with a solvent-soaked pad and dispose of the pad in a sealed solid-waste container to prevent vapor emission.

Step 4: Quenching and Workup

  • Action: Upon reaction completion, quench the mixture carefully with water or saturated aqueous ammonium chloride.

  • Causality: The C6-chlorine remains highly reactive. Quenching neutralizes residual catalyst and precipitates the organic products, but unreacted Ethyl 6-chloro-5-iodonicotinate will partition into the organic layer during extraction. Maintain strict glove discipline during the use of separatory funnels.

Spill Response and Disposal Logistics

Immediate Spill Protocol:

  • Solid Spill: Do not sweep. Sweeping aerosolizes the compound. Gently cover the powder with damp absorbent paper (using water or a mild solvent like isopropanol to bind the dust), scoop into a hazardous waste bag, and seal.

  • Solution Spill: Cover immediately with an inert, non-combustible absorbent (e.g., vermiculite or diatomaceous earth). Do not use combustible materials like sawdust, as halogenated compounds in the presence of certain catalysts can initiate exothermic reactions.

Halogenated Waste Segregation: All liquid waste containing Ethyl 6-chloro-5-iodonicotinate must be strictly segregated into Halogenated Organic Waste carboys.

  • Mechanistic Rationale: Standard organic waste is incinerated at lower temperatures. If halogenated compounds are mixed into standard waste, incomplete combustion yields hydrogen chloride/iodide gases and highly toxic dioxins. Halogenated waste facilities utilize specialized high-temperature plasma or scrubbed incinerators to safely break the carbon-halogen bonds.

Safety Workflow Visualization

Below is the logical decision matrix for handling this compound, mapping the critical path from PPE validation to final disposal.

SafetyWorkflow N1 Pre-Operation PPE Check (Gloves, Goggles, Lab Coat) N2 Fume Hood Operational? (Verify Negative Pressure) N1->N2 N3 Abort Operation & Report to EHS N2->N3 No N4 Weighing & Transfer (Anti-Static Tools) N2->N4 Yes N5 Reaction Setup (e.g., Pd-Catalyzed Coupling) N4->N5 N6 Spill Occurred? N5->N6 N7 Execute Spill Protocol (Inert Absorbent) N6->N7 Yes N8 Standard Workup & Quenching N6->N8 No N9 Halogenated Waste Disposal N7->N9 N8->N9

Operational workflow and safety decision matrix for handling Ethyl 6-chloro-5-iodonicotinate.

References

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Available at:[Link]

  • National Center for Biotechnology Information. PubChem Laboratory Chemical Safety Summary (LCSS). Available at: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.